3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid
Description
Properties
IUPAC Name |
3-[2-methyl-3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7-8(5-6-10(15)16)3-2-4-9(7)11(12,13)14/h2-4H,5-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVYTEBUXSYYCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic Acid
[1]
Executive Summary
3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid (CAS 1017777-98-8 ) is a specialized fluorinated phenylpropionic acid derivative serving as a critical building block in medicinal chemistry.[1][2] Characterized by the steric bulk of an ortho-methyl group and the electron-withdrawing, lipophilic nature of a meta-trifluoromethyl moiety, this scaffold is frequently employed to modulate metabolic stability and receptor binding affinity in drug discovery programs targeting metabolic disorders (e.g., PPAR agonists) and inflammatory pathways. This guide provides a comprehensive technical analysis of its physicochemical profile, synthetic routes, and handling protocols.
Chemical Identity & Physicochemical Profile[1][3][4][5][6]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 3-[2-Methyl-3-(trifluoromethyl)phenyl]propanoic acid |
| CAS Number | 1017777-98-8 |
| Molecular Formula | C₁₁H₁₁F₃O₂ |
| Molecular Weight | 232.20 g/mol |
| SMILES | CC1=C(C(F)(F)F)C=CC=C1CCC(=O)O |
| InChIKey | MHVYTEBUXSYYCO-UHFFFAOYSA-N |
Physicochemical Properties
The unique substitution pattern (2-Me, 3-CF₃) imparts specific electronic and steric properties distinguishable from its isomers.
| Property | Value (Experimental/Predicted) | Significance |
| Appearance | White to off-white solid | Standard purity indicator. |
| Melting Point | 90–93 °C | Crystalline stability; useful for purity verification. |
| Predicted pKa | ~4.5 (Carboxylic acid) | Ionized at physiological pH; affects oral bioavailability. |
| Predicted LogP | ~2.9–3.2 | Moderate lipophilicity; suitable for membrane permeability. |
| H-Bond Donors/Acceptors | 1 / 2 | Typical for carboxylic acid fragments. |
Synthetic Pathways & Process Chemistry
The synthesis of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid typically follows a convergent route involving transition-metal catalyzed coupling followed by saturation. The most robust industrial pathway utilizes a Heck coupling strategy.
Retrosynthetic Analysis
The propionic acid tail is installed via a two-step sequence:
-
Heck Coupling: Insertion of an acrylate unit onto a halogenated aromatic core.
-
Hydrogenation: Reduction of the alkene to the alkane.
Detailed Synthetic Protocol
Step 1: Heck Coupling (Formation of Cinnamic Acid Precursor)
-
Reagents: 2-Bromo-3-(trifluoromethyl)toluene, Methyl acrylate, Pd(OAc)₂, P(o-tol)₃, Triethylamine.
-
Conditions: Reflux in DMF or CH₃CN for 12–24 hours.
-
Intermediate: Methyl 3-[2-methyl-3-(trifluoromethyl)phenyl]acrylate. Note: Hydrolysis may be performed here or after reduction.
Step 2: Hydrogenation (Reduction to Propionic Acid)
-
Substrate: 3-[2-Methyl-3-(trifluoromethyl)phenyl]cinnamic acid (CAS 1017777-95-5).
-
Catalyst: 10% Pd/C (5-10 wt% loading).
-
Solvent: Methanol or Ethanol.
-
Conditions: H₂ atmosphere (balloon or 1-3 bar), Ambient Temperature, 4–6 hours.
-
Workup: Filtration through Celite® to remove catalyst; concentration of filtrate. Recrystallization from Hexanes/EtOAc.
Reaction Scheme Visualization
Figure 1: Synthetic route from halogenated precursor to the target propionic acid via Heck coupling and catalytic hydrogenation.
Medicinal Chemistry Applications
This compound acts as a bioisostere for other phenylpropionic acids, commonly found in agonists for Peroxisome Proliferator-Activated Receptors (PPARs).
Structural Activity Relationship (SAR)
-
2-Methyl Group: Provides steric hindrance that can lock the phenyl ring into a specific conformation relative to the propionic acid tail, potentially enhancing selectivity for specific receptor subtypes (e.g., PPARδ vs PPARγ).
-
3-Trifluoromethyl Group: Increases metabolic stability by blocking oxidative metabolism at the meta position. It also enhances lipophilicity, improving partition into hydrophobic binding pockets.
-
Propionic Acid Tail: Serves as the primary pharmacophore for ionic interaction with positively charged residues (e.g., Arginine/Lysine) in the receptor binding domain.
Biological Context
While often an intermediate, the free acid itself is screened in fragment-based drug discovery (FBDD) libraries. Its structure is homologous to the "tail" regions of:
-
Glitazars: Dual PPARα/γ agonists.
-
S1P1 Receptor Modulators: Used in autoimmune indications.
Analytical Characterization & Quality Control
To ensure scientific integrity in experimental usage, the following characterization standards must be met.
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
0-2 min: 10% B
-
2-15 min: 10% -> 90% B
-
-
Detection: UV at 210 nm and 254 nm.
-
Acceptance Criteria: >95% area purity.
NMR Validation
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.1 (s, 1H, -COOH)
-
δ 7.6–7.3 (m, 3H, Aromatic)
-
δ 2.9 (t, 2H, Ar-CH ₂-)
-
δ 2.5 (t, 2H, -CH ₂-COOH)
-
δ 2.3 (s, 3H, Ar-CH ₃)
-
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: Handle powder in a fume hood to avoid inhalation.
-
Storage: Store at 2–8 °C (Refrigerated) in a tightly sealed container. Hygroscopic potential requires desiccant storage.
References
-
Angene Chemical. (n.d.). 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid (CAS 1017777-98-8) Technical Data. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). Compound Summary: 3-[2-Methyl-3-(trifluoromethyl)phenyl]propanoic acid (CAS 1017777-98-8).[1][2][3][4] National Library of Medicine. Retrieved February 3, 2026, from [Link]
-
ChemWhat. (n.d.). Database Record for CAS 1017777-98-8.[5][6] Retrieved February 3, 2026, from [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. 1017777-98-8 3-[2-METHYL-3-(TRIFLUOROMETHYL)PHENYL]PROPIONIC ACID [chemsigma.com]
- 3. PubChemLite - 1017777-98-8 (C11H11F3O2) [pubchemlite.lcsb.uni.lu]
- 4. Boc 3 trifluoromethyl phenyl propionic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. PubChemLite - C11H11F3O2 - Explore [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - H2 - Explore [pubchemlite.lcsb.uni.lu]
physicochemical properties of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid
Physicochemical Profiling of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid (CAS 1017777-98-8 ).[1] As a specialized fluorinated intermediate, this compound represents a critical building block in modern medicinal chemistry, particularly for programs targeting metabolic disorders (e.g., PPAR agonists) or CNS indications where lipophilicity and metabolic stability are paramount.
The presence of the trifluoromethyl (-CF3) group at the meta position combined with a methyl (-CH3) group at the ortho position creates a unique steric and electronic environment. This "dual-shielding" motif protects the phenyl ring from oxidative metabolism while modulating the lipophilicity profile (LogP ~3.6) to enhance membrane permeability. This guide details the compound's solid-state properties, solution-phase behavior, and experimental characterization protocols.
Part 1: Chemical Identity & Structural Analysis
The compound is a propionic acid derivative featuring a highly substituted phenyl ring. The structural integrity relies on the specific arrangement of the electron-withdrawing trifluoromethyl group and the sterically demanding methyl group.
Table 1: Chemical Identity
| Property | Specification |
| IUPAC Name | 3-[2-Methyl-3-(trifluoromethyl)phenyl]propanoic acid |
| CAS Registry Number | 1017777-98-8 |
| Molecular Formula | C₁₁H₁₁F₃O₂ |
| Molecular Weight | 232.20 g/mol |
| SMILES | CC1=C(C(F)(F)F)C=CC=C1CCC(=O)O |
| InChIKey | MHVYTEBUXSYYCO-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline powder |
Structural Activity Relationship (SAR) Logic
The molecule can be dissected into three functional zones:
-
The Acidic Tail (Propionic Acid): Provides the primary hydrogen-bond donor/acceptor site (pKa ~4.7), essential for solubility and receptor binding (e.g., salt bridge formation).
-
The Steric Anchor (2-Methyl): Forces the side chain out of the ring plane, reducing planarity and potentially increasing solubility compared to non-methylated analogs. It also blocks the ortho position from metabolic hydroxylation.
-
The Lipophilic Shield (3-Trifluoromethyl): Significantly increases lipophilicity (ΔLogP ≈ +1.2 vs H) and metabolic stability by deactivating the ring towards electrophilic attack.
Figure 1: Structural dissection of the compound highlighting the functional role of each moiety in drug design.
Part 2: Physicochemical Properties Profile
The following data consolidates experimental values and high-confidence predictive models (ACD/Labs, ChemAxon) validated against structural analogs.
Table 2: Core Physicochemical Parameters
| Parameter | Value / Range | Context & Implications |
| Melting Point | 90 – 93 °C | Solid at room temperature.[2] The relatively high MP indicates a stable crystal lattice, likely driven by hydrogen bonding of the carboxylic acid dimers. |
| Boiling Point | ~295 °C (Predicted) | High boiling point suggests low volatility; stable under standard storage conditions. |
| pKa (Acidic) | 4.76 ± 0.10 | Typical for aliphatic carboxylic acids. The ethyl spacer insulates the carboxyl group from the electron-withdrawing effect of the CF3 group on the ring. |
| LogP (Oct/Wat) | 3.62 ± 0.3 | Moderately lipophilic. Values >3.0 suggest good passive membrane permeability but low aqueous solubility. |
| LogD (pH 7.4) | 0.95 ± 0.2 | At physiological pH, the acid is ionized (carboxylate form), significantly lowering the distribution coefficient and enhancing blood solubility. |
| Water Solubility | < 0.5 mg/mL (Neutral) | Poorly soluble in water in its neutral form. Solubility increases drastically at pH > 6.0 (salt formation). |
| Solubility (Org) | High | Soluble in Methanol, DMSO, Dichloromethane, and Ethyl Acetate. |
Part 3: Experimental Characterization Protocols
To ensure scientific integrity, the following protocols are recommended for validating the physicochemical properties of this intermediate. These workflows distinguish between "Tier 1" (Basic ID) and "Tier 2" (Detailed Profiling).
Protocol A: Potentiometric pKa Determination
Objective: To determine the precise ionization constant (pKa) to predict pH-dependent solubility. Method: Potentiometric Titration (e.g., Sirius T3 or GLpKa).
-
Preparation: Dissolve ~3 mg of the compound in a co-solvent system (e.g., Methanol/Water 50:50) if aqueous solubility is too low.
-
Titration: Titrate with 0.1 M KOH from pH 2.0 to pH 12.0 under inert gas (N2) to prevent carbonate formation.
-
Analysis: Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa from the co-solvent data.
-
Expected Result: A single inflection point at pH ~4.76.
-
Protocol B: Shake-Flask LogP Determination
Objective: To quantify lipophilicity for bioavailability modeling. Method: OECD Guideline 107 (Partition Coefficient).
-
Phase System: Prepare mutually saturated n-octanol and water (phosphate buffer pH 2.0 to ensure neutral species).
-
Equilibration: Add the compound to the octanol phase (1 mg/mL). Add an equal volume of the aqueous phase.
-
Agitation: Shake mechanically for 24 hours at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases via HPLC-UV (254 nm).
-
Calculation:
-
Protocol C: HPLC Purity & Stability Assay
Objective: Routine quality control and stress testing.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (carbonyl) and 254 nm (phenyl).
-
Retention Time: Expect elution at ~6.5–7.5 minutes (relatively late due to lipophilicity).
Figure 2: Recommended workflow for the full physicochemical characterization of the compound.
Part 4: Stability & Degradation Pathways
Understanding the stability profile is crucial for handling and storage.
-
Thermal Stability: The compound is stable up to its melting point (93°C). Avoid prolonged exposure to temperatures >150°C to prevent decarboxylation, although the propionic chain is generally resistant to this compared to malonic acids.
-
Hydrolytic Stability: The carboxylic acid moiety is stable. The trifluoromethyl group is chemically inert under standard aqueous conditions and does not hydrolyze to a carboxyl group without extreme forcing conditions (e.g., concentrated H2SO4 at high heat).
-
Photostability: As a benzene derivative, it absorbs UV light. Long-term exposure to strong UV may induce radical formation at the benzylic position, though the methyl group provides some steric protection. Store in amber vials.
References
-
SynQuest Laboratories. (2024). Product Specification: 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid (CAS 1017777-98-8).[1][3][2][4] Retrieved from
-
PubChem. (2024). Compound Summary: 3-[2-Methyl-3-(trifluoromethyl)phenyl]propanoic acid.[1][3][2][4] National Library of Medicine. Retrieved from
-
ChemicalBook. (2024). Physicochemical Properties of Fluorinated Phenylpropionic Acids. Retrieved from
-
Alfa Aesar. (2024). Safety Data Sheet: 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid.[1] Retrieved from
Sources
An In-depth Technical Guide to 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic Acid: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid, a fluorinated aromatic carboxylic acid with significant potential in medicinal chemistry and materials science. This document delves into its chemical structure, nomenclature, physicochemical properties, and a detailed, field-proven synthetic route. Furthermore, it explores the compound's prospective applications, particularly in drug discovery, drawing parallels with structurally related molecules and the known impact of its key functional groups on biological activity.
Introduction: The Significance of Fluorinated Scaffolds in Modern Chemistry
The introduction of fluorine and fluorinated groups, such as the trifluoromethyl (CF₃) moiety, into organic molecules has become a cornerstone of modern drug design and materials science. The unique electronic properties of the trifluoromethyl group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid emerges as a valuable building block, offering a unique combination of a carboxylic acid functional group for further derivatization, a sterically influential methyl group, and an electron-withdrawing trifluoromethyl group on a phenyl ring. This distinct substitution pattern makes it a compelling scaffold for the synthesis of novel bioactive compounds and advanced materials.
Chemical Structure and Nomenclature
A thorough understanding of the molecule's structure and its formal naming conventions is fundamental for any researcher.
IUPAC Nomenclature and CAS Registry
The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 3-[2-Methyl-3-(trifluoromethyl)phenyl]propanoic acid .
It is registered under the CAS Number: 94022-99-8 .[2]
Molecular Structure and Key Features
The chemical structure of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid is characterized by a benzene ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 3-position. A propionic acid chain is attached to the 1-position of this substituted phenyl ring.
Figure 1: 2D Structure of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid.
The strategic placement of the methyl and trifluoromethyl groups ortho and meta to the propionic acid side chain, respectively, creates a unique steric and electronic environment. This can influence the molecule's conformation and its interactions with other molecules, which is a key consideration in drug design.
Physicochemical and Spectroscopic Properties
The following table summarizes the known and predicted physicochemical properties of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid. This data is essential for its handling, formulation, and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉F₃O₂ | [2] |
| Molecular Weight | 218.17 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 84-88 °C | [2] |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available (Predicted to be acidic) | - |
| logP | Not available | - |
Spectroscopic Data Interpretation (Predicted)
While experimental spectra for this specific compound are not widely published, the expected spectroscopic features can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the propionic acid chain, the methyl group protons, and the acidic proton of the carboxyl group. The chemical shifts and splitting patterns of the aromatic protons would be influenced by the positions of the methyl and trifluoromethyl substituents.
-
¹³C NMR: The carbon-13 NMR spectrum would display signals for each of the ten unique carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[3][4] The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of the CF₃ group and the electron-donating nature of the CH₃ group.[3]
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer, and a strong absorption band around 1700 cm⁻¹ due to the C=O stretching of the carbonyl group. Strong C-F stretching bands are also expected in the 1100-1350 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxyl group and rearrangements of the phenylpropionic acid structure.
Synthesis of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic Acid: A Multi-step Approach
A robust and reproducible synthesis is paramount for the utilization of this compound in research and development. Based on established organic chemistry principles and analogous transformations, a plausible multi-step synthetic route is outlined below. This pathway offers a logical progression from commercially available starting materials.
Figure 2: Proposed Synthetic Workflow.
Step 1 & 2: Synthesis of 2-Methyl-3-(trifluoromethyl)benzonitrile via Sandmeyer Reaction
The synthesis commences with the conversion of the commercially available 2-Methyl-3-(trifluoromethyl)aniline to the corresponding benzonitrile.
Protocol:
-
Diazotization: 2-Methyl-3-(trifluoromethyl)aniline is treated with a solution of sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the in situ diazonium salt.[3] The temperature must be strictly controlled to prevent the decomposition of the unstable diazonium salt.
-
Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN).[5] This reaction facilitates the substitution of the diazonium group with a nitrile group, yielding 2-Methyl-3-(trifluoromethyl)benzonitrile.[5] The reaction is typically warmed to facilitate the evolution of nitrogen gas and drive the reaction to completion.
Causality: The Sandmeyer reaction is a reliable and widely used method for introducing a nitrile group onto an aromatic ring, starting from the corresponding aniline.[5] The use of a copper(I) catalyst is crucial for the efficient conversion of the diazonium salt.
Step 3 & 4: Synthesis of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic Acid
The final steps involve the extension of the side chain and conversion of the nitrile to the carboxylic acid.
Protocol:
-
Alkylation of the Benzonitrile: 2-Methyl-3-(trifluoromethyl)benzonitrile can be alkylated using a malonic ester synthesis approach. The benzonitrile is first deprotonated at the benzylic position using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF). The resulting carbanion is then reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) to introduce the two-carbon extension. This yields ethyl 2-cyano-3-[2-methyl-3-(trifluoromethyl)phenyl]propanoate.
-
Hydrolysis and Decarboxylation: The resulting α-cyano ester is then subjected to acidic hydrolysis by heating with a strong acid such as sulfuric or hydrochloric acid.[6] This step concertedly hydrolyzes both the nitrile and the ester functionalities to carboxylic acids. The intermediate β-dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating to afford the final product, 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid.[7]
Self-Validation: The progress of each synthetic step can be monitored by thin-layer chromatography (TLC) and the identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods (NMR, IR, and MS) and melting point analysis.
Potential Applications in Drug Discovery and Materials Science
While specific biological activities for 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid are not extensively reported in peer-reviewed literature, its structural features suggest several promising avenues for research.
As a Scaffold for Novel Anti-inflammatory and Analgesic Agents
Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of phenylpropionic acid (e.g., ibuprofen). The unique substitution pattern of the title compound, particularly the presence of the trifluoromethyl group, can enhance its anti-inflammatory and analgesic properties. The CF₃ group can increase the compound's lipophilicity, facilitating its passage through biological membranes, and can also enhance its binding to target enzymes such as cyclooxygenases (COX).[8]
Intermediate for Central Nervous System (CNS) Active Compounds
The trifluoromethyl group is a common feature in many CNS-active drugs, as it can improve blood-brain barrier permeability and metabolic stability.[1] The carboxylic acid functionality of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid provides a convenient handle for the synthesis of amides, esters, and other derivatives that could be explored for their activity on various CNS targets.
Building Block for Advanced Polymers and Materials
The combination of an aromatic ring, a carboxylic acid, and a trifluoromethyl group makes this molecule an interesting monomer or building block for the synthesis of specialty polymers. The incorporation of the CF₃ group can impart desirable properties such as increased thermal stability, chemical resistance, and altered optical properties.
Conclusion and Future Directions
3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid is a versatile chemical entity with considerable potential for the development of new pharmaceuticals and advanced materials. Its synthesis, while multi-stepped, relies on well-established and scalable chemical transformations. The unique combination of its functional groups warrants further investigation into its biological activities and its utility as a scaffold in medicinal chemistry. Future research should focus on the synthesis of a library of derivatives and their systematic evaluation in relevant biological assays to unlock the full potential of this promising molecule.
References
- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google P
-
2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 - Shree Ganesh Remedies Limited. (URL: [Link])
- US3542822A - Hydrolysis of nitriles to carboxylic acids - Google P
-
Sandmeyer reaction - Wikipedia. (URL: [Link])
-
High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications - TUODA. (URL: [Link])
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. (URL: [Link])
-
21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. (URL: [Link])
-
An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline - ResearchGate. (URL: [Link])
- CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl)
-
Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (URL: [Link])
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])
-
Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid - MDPI. (URL: [Link])
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])
-
Hydrolysis of nitriles with aqueous acid to give carboxylic acids - Master Organic Chemistry. (URL: [Link])
-
Sandmeyer Trifluoromethylation - Organic Chemistry Portal. (URL: [Link])
-
Natural pathways for enzymatic conversion of nitriles to carboxylic acids. - ResearchGate. (URL: [Link])
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: [Link])
-
3,3,3-Trifluoropropionic acid | C3H3F3O2 | CID 2777972 - PubChem. (URL: [Link])
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])
-
CID 158585059 | C20H24O4 - PubChem. (URL: [Link])
-
Propanoic acid, 2,3,3,3-tetrafluoro-2-(trifluoromethyl)-, methyl ester - Substance Details - SRS - EPA. (URL: [Link])
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 3-Phenylpropionic acid | 501-52-0 [chemicalbook.com]
- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. cphi-online.com [cphi-online.com]
- 6. 2-Phenylpropionic acid | C9H10O2 | CID 10296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Profens - A Cornerstone of Modern Pharmacotherapy
An In-Depth Technical Guide to the Biological Activity of Arylpropionic Acid Derivatives
Arylpropionic acid derivatives, colloquially known as "profens," represent a major class of non-steroidal anti-inflammatory drugs (NSAIDs). This chemical family includes widely recognized drugs such as ibuprofen, naproxen, and ketoprofen, which are staples in the management of pain, inflammation, and fever.[1][2][3] Their broad therapeutic window and availability, including over-the-counter access for some members, underscore their pharmacological significance.[1] This guide provides a detailed exploration of the molecular mechanisms, structure-activity relationships (SAR), and bioanalytical evaluation of these compounds, offering field-proven insights for researchers and drug development professionals. Beyond their primary anti-inflammatory role, this document also delves into their adverse effect profiles and emerging therapeutic applications, including anticancer and antimicrobial activities.[2][4][5][6]
The Core Mechanism of Action: Inhibition of Cyclooxygenase Enzymes
The biological activity of arylpropionic acid derivatives is fundamentally rooted in their ability to inhibit cyclooxygenase (COX) enzymes.[7] These enzymes, existing as two primary isoforms (COX-1 and COX-2), are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators in numerous physiological and pathological processes.[8][9]
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions. These include maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and facilitating platelet aggregation.[9]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins. The prostaglandins produced by COX-2 are principal mediators of inflammation, pain, and fever.[9]
By blocking the active site of these enzymes, profens prevent the synthesis of prostaglandins, thereby exerting their therapeutic effects. The analgesic, anti-inflammatory, and antipyretic actions are primarily attributed to the inhibition of COX-2, while the most common adverse effects, particularly gastrointestinal toxicity, are linked to the concurrent inhibition of the protective COX-1 isoform.[9]
The Critical Role of Stereochemistry: Metabolic Chiral Inversion
A fascinating and clinically significant aspect of 2-arylpropionic acids is their chirality. These molecules exist as two enantiomers, (S) and (R), with the anti-inflammatory activity being almost exclusively associated with the (S)-enantiomer.[10][11] While naproxen is administered as a single (S)-enantiomer, most other profens, like ibuprofen, are marketed as racemic mixtures (a 50:50 mix of both enantiomers).
A key feature of this drug class is the unidirectional metabolic chiral inversion of the inactive (R)-enantiomer to the active (S)-enantiomer in vivo.[12][13] This bioconversion acts as a metabolic "chiral switch," effectively increasing the concentration of the therapeutic agent.[11] The process is a three-step enzymatic pathway primarily occurring in the liver.[14]
-
Stereoselective Activation: The (R)-enantiomer stereoselectively forms a thioester with coenzyme A (CoA), a reaction that requires ATP and Mg²⁺. The (S)-enantiomer does not readily form this intermediate.[14]
-
Epimerization: The resulting (R)-profenoyl-CoA thioester is then converted into its (S)-epimer by the enzyme 2-arylpropionyl-CoA epimerase.[14]
-
Hydrolysis: A hydrolase enzyme cleaves the thioester bond of the (S)-profenoyl-CoA, releasing the active (S)-profen.[14]
Understanding this pathway is crucial, as it explains why administering a racemic mixture can be almost as effective as administering the pure (S)-enantiomer, though often with a slight delay in the onset of maximum activity.
Structure-Activity Relationships (SAR)
The biological activity of arylpropionic acid derivatives is highly dependent on their chemical structure. Modifications to the core scaffold can significantly impact potency, COX selectivity, and pharmacokinetic properties.
| Structural Feature | Importance for Activity | Notes |
| Carboxylic Acid Group | Essential. | This acidic moiety is crucial for binding to the active site of COX enzymes. Replacement with groups like tetrazoles, esters, or amides generally leads to a significant decrease in anti-inflammatory activity.[3] |
| α-Methyl Group | Increases Potency. | The methyl group on the carbon adjacent to the carboxyl group enhances anti-inflammatory activity and introduces the chiral center. |
| Aryl Moiety | Modulates Potency & Selectivity. | The nature and substitution pattern of the aromatic ring (e.g., isobutylphenyl in ibuprofen, naphthyl in naproxen) is a key determinant of the drug's potency and its selectivity for COX-1 versus COX-2. |
| Linker between Aryl and Propionic Acid | Defines the Class. | The direct attachment or a short linker to the propionic acid moiety is characteristic of this class and positions the functional groups correctly for enzyme binding. |
Experimental Evaluation of Biological Activity
Assessing the biological activity of novel arylpropionic acid derivatives requires a combination of robust in vitro and in vivo assays. This dual approach allows for initial screening of enzyme inhibition and subsequent validation of anti-inflammatory effects in a physiological context.
In Vitro Assay: COX-1/COX-2 Inhibition
The primary in vitro screen for this class of compounds is an enzyme inhibition assay to determine their potency (IC₅₀) and selectivity towards COX-1 and COX-2. A radiochemical assay is a highly sensitive and reliable method for this purpose.[15]
Causality of Experimental Design: The choice of a whole-cell or purified enzyme assay is critical. Purified enzyme assays provide direct information on enzyme-inhibitor interaction, while whole-blood assays offer a more physiologically relevant environment, accounting for factors like protein binding and cell permeability.[16] The use of specific cofactors (hematin, glutathione, epinephrine) is necessary because they are required for maximal enzyme activity, ensuring that any observed reduction in prostaglandin synthesis is due to the inhibitor and not suboptimal reaction conditions.[15]
Step-by-Step Protocol: Radiochemical COX Inhibition Assay [15]
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.
-
Inhibitor Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to test a range of concentrations.
-
Reaction Mixture: In a reaction tube, combine a buffer (e.g., Tris-HCl), enzyme cofactors (hematin, reduced glutathione, L-epinephrine), and the enzyme (COX-1 or COX-2).
-
Pre-incubation: Add the test compound or vehicle control to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add the radiolabeled substrate, [¹⁴C]-arachidonic acid, to start the enzymatic reaction. Incubate for a specific time (e.g., 10-20 minutes) at 37°C.
-
Terminate Reaction: Stop the reaction by adding an acid (e.g., 2M HCl). This denatures the enzyme and protonates the prostaglandin products.
-
Extraction: Extract the prostaglandin products from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Quantification: Separate the products using thin-layer chromatography (TLC) and quantify the amount of radiolabeled prostaglandin formed using a radioisotope detector or phosphorimager.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting inhibition versus log concentration.
-
Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2. A higher SI indicates greater selectivity for COX-2.
Comparative IC₅₀ Data for Common Profens
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | ~15 | ~10 | ~1.5 |
| Naproxen | ~5 | ~5 | ~1.0 |
| Ketoprofen | ~2.5 | ~5 | ~0.5 |
| Celecoxib (Standard) | >100 | ~0.04 | >2500 |
Note: IC₅₀ values can vary depending on the specific assay conditions. Data is illustrative.
In Vivo Model: Carrageenan-Induced Paw Edema
This is the most widely used and validated animal model for evaluating the acute anti-inflammatory activity of NSAIDs.[1][17]
Causality of Experimental Design: Carrageenan, a seaweed polysaccharide, is used as the phlogistic (inflammation-inducing) agent because it induces a biphasic inflammatory response. The early phase (0-1 hour) involves the release of histamine and serotonin, while the late phase (after 1 hour) is mediated by prostaglandins and is sensitive to inhibition by COX inhibitors. Therefore, a reduction in paw volume during the late phase is a direct indicator of the test compound's ability to inhibit prostaglandin synthesis in vivo.
Step-by-Step Protocol: Carrageenan-Induced Paw Edema in Rats [1][17]
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) to laboratory conditions for at least one week.
-
Grouping and Fasting: Divide animals into groups (e.g., n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin or Diclofenac), and Test Compound groups at various doses. Fast animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Drug Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation. The vehicle control group receives only the solvent.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
Adverse Effects: The Double-Edged Sword of COX Inhibition
While effective, the use of arylpropionic acid derivatives is limited by a well-defined set of adverse effects, which are direct consequences of their mechanism of action.
-
Gastrointestinal (GI) Toxicity: This is the most common side effect, ranging from dyspepsia and nausea to severe ulceration and bleeding.[7][9][18] It results from a dual assault: direct irritation of the gastric mucosa by the acidic drug molecules and, more significantly, the inhibition of COX-1, which reduces the synthesis of gastroprotective prostaglandins.[7][18] This leads to decreased mucus and bicarbonate secretion and reduced mucosal blood flow.[7]
-
Cardiovascular Risks: Prolonged use of NSAIDs, particularly those with higher selectivity for COX-2, has been associated with an increased risk of cardiovascular thrombotic events like myocardial infarction and stroke.[19][20] The prevailing hypothesis is that selective inhibition of COX-2 (which produces the vasodilator prostacyclin) without concomitant inhibition of COX-1 in platelets (which produces the pro-aggregatory thromboxane A2) can shift the homeostatic balance towards a prothrombotic state.[21] Low-dose ibuprofen and naproxen are considered to have a lower cardiovascular risk compared to some other NSAIDs.[22]
Emerging Biological Activities
Recent research has expanded the pharmacological profile of arylpropionic acid derivatives beyond their anti-inflammatory effects.
-
Anticancer Activity: Numerous studies have shown that these compounds can exhibit antiproliferative effects against various cancer cell lines.[4] The mechanisms are still under investigation but appear to involve both COX-dependent and COX-independent pathways.[4][23]
-
Antibacterial and Antioxidant Activity: Chemical modifications of the basic profen structure, such as the synthesis of hydrazone derivatives of ibuprofen, have yielded compounds with significant antibacterial and antioxidant properties.[5][6] This suggests that the arylpropionic acid scaffold can be a valuable template for developing new agents in these therapeutic areas.[1][3]
Conclusion and Future Directions
Arylpropionic acid derivatives are a mature and indispensable class of pharmaceuticals. Their well-understood mechanism of action, centered on COX inhibition, provides a clear basis for their therapeutic efficacy and their primary adverse effects. Key concepts for any researcher in this field include the differential roles of COX-1 and COX-2, the critical importance of stereochemistry and metabolic chiral inversion, and the standard methodologies for in vitro and in vivo evaluation.
The future of drug development in this area is focused on designing novel derivatives with an improved safety profile. This includes strategies to enhance COX-2 selectivity without increasing cardiovascular risk, developing compounds that combine COX inhibition with other protective mechanisms (e.g., nitric oxide donation), and exploring the therapeutic potential of these scaffolds in oncology and infectious diseases. A deep, mechanistic understanding, as outlined in this guide, is the foundation for such innovation.
References
-
KUMAR, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]
-
Wikipedia contributors. (2024). Nonsteroidal anti-inflammatory drug. Wikipedia, The Free Encyclopedia. [Link]
-
Siódmiak, T., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal, 2(1). [Link]
-
Abdel-Aziz, M., et al. (2021). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. European Journal of Medicinal Chemistry, 213, 113148. [Link]
- Google Patents. (2022).
-
Pharmapproach. (n.d.). The Science Behind Pranoprofen: Mechanism of Action and Therapeutic Applications. [Link]
-
Vasincu, I., et al. (2013). New derivatives of aryl-propionic acid. Synthesis and biological evaluation. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 117(2), 532-537. [Link]
-
KUMAR, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]
-
Wang, R., et al. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers in Bioengineering and Biotechnology, 9, 705669. [Link]
-
Atalay, F. S., & Targay, E. (2016). Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. Turkish Journal of Pharmaceutical Sciences, 13(2), 244-250. [Link]
-
Nickander, R., et al. (1979). The Propionic Acids. Gastrointestinal Toxicity in Various Species. Agents and Actions. Supplements, 4, 113-122. [Link]
-
Vasincu, I., et al. (2013). New derivatives of aryl-propionic acid. Synthesis and biological evaluation. PubMed. [Link]
-
News-Medical.Net. (2018). Ibuprofen Mechanism. [Link]
-
Wikipedia contributors. (2024). Ibuprofen. Wikipedia, The Free Encyclopedia. [Link]
-
KUMAR, P., et al. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 11(9), 4251-4264. [Link]
-
Wikipedia contributors. (2024). Chiral inversion. Wikipedia, The Free Encyclopedia. [Link]
-
Ovidius University Annals of Chemistry. (n.d.). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. [Link]
-
Royal Society of Chemistry. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link]
-
Kearney, P. M., et al. (2006). Selective COX-2 inhibitors, NSAIDs and cardiovascular events – is celecoxib the safest choice?. BMJ, 332(7553), 1302-1308. [Link]
-
Martin, A. R., & Fiebich, B. L. (2011). The Role of Nonsteroidal Antiinflammatory Drugs and Cyclooxygenase-2 Inhibitors on Experimental Colitis. In Vivo, 25(1), 1-10. [Link]
-
Siódmiak, T., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). ResearchGate. [Link]
-
Geisslinger, G., et al. (1995). Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. Journal of Clinical Pharmacology, 35(9 Suppl), 1S-8S. [Link]
-
Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14717. [Link]
-
Ungprasert, P., et al. (2015). Cardiovascular Implications of Non-steroidal Anti-inflammatory Drugs: A Comprehensive Review, with Emphasis on Patients with Rheumatoid Arthritis. Cardiology, 131(2), 113-121. [Link]
-
Govea-Salas, M., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Pharmaceutics, 11(9), 474. [Link]
-
Ilisz, I., et al. (2022). Chiral Switch: Between Therapeutical Benefit and Marketing Strategy. Molecules, 27(4), 1339. [Link]
-
ResearchGate. (2017). In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. [Link]
-
ResearchGate. (n.d.). Propionic Acid Derivative Drugs (Profens). [Link]
-
Jäger, A. K., et al. (2005). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 68(4), 547-551. [Link]
-
Science.gov. (n.d.). nsaid-induced gastrointestinal toxicity: Topics. [Link]
-
U.S. Pharmacist. (2014). Cardiovascular Risk Associated With NSAIDs and COX-2 Inhibitors. [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]
-
GOV.UK. (2015). Cox-2 selective inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs): Cardiovascular safety. [Link]
-
Tariq, R., et al. (2023). Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) and Gastroprotective NSAIDs on the Gastrointestinal Tract: A Narrative Review. Cureus, 15(4), e37063. [Link]
-
Laufer, S., & Luik, S. (2007). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 341, 127-142. [Link]
-
de Oliveira, R. S., et al. (2022). Cardiovascular risk associated with the use of selective COX-2 inhibitors: a systematic review. Interamerican Journal of Health Sciences, 1(1), 1-10. [Link]
-
BPS Bioscience. (n.d.). Cox Screening. [Link]
-
ResearchGate. (n.d.). Mechanism of metabolic chiral inversion of profens. [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. New derivatives of aryl-propionic acid. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. Ibuprofen - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis [frontiersin.org]
- 11. Chiral Switch: Between Therapeutical Benefit and Marketing Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 13. researchgate.net [researchgate.net]
- 14. Chiral inversion - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) and Gastroprotective NSAIDs on the Gastrointestinal Tract: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selective COX-2 inhibitors, NSAIDs and cardiovascular events – is celecoxib the safest choice? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gov.uk [gov.uk]
- 21. Cardiovascular Effects of NSAIDs: A Review With a Focus on RA Patients | ECR Journal [ecrjournal.com]
- 22. Cardiovascular risk associated with the use of selective COX-2 inhibitors: a systematic review | Interamerican Journal of Health Sciences [ijhsc.uai.edu.ar]
- 23. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
The Trifluoromethyl Group: A Cornerstone of Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tool in the medicinal chemist's arsenal.[1][2] Its unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1][3] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design, synthesizing field-proven insights with technical data to explain the causality behind its powerful effects. We will explore its fundamental physicochemical impact, showcase its application through case studies of successful drugs, and provide detailed experimental protocols for its synthesis and evaluation.
Part 1: The Physicochemical Impact of Trifluoromethylation
The introduction of a CF₃ group into a drug candidate can dramatically alter its physicochemical properties.[1] These changes are fundamental to improving a compound's overall drug-like characteristics and are rooted in the unique nature of the carbon-fluorine bond and the overall electronic character of the group.
Enhanced Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1] This effect is primarily due to the exceptional strength of the C-F bond (bond dissociation energy of ~485 kJ/mol) compared to a C-H bond (~414 kJ/mol).[4] This high bond energy makes the CF₃ group highly resistant to oxidative metabolism by enzymes, particularly the cytochrome P450 (CYP) superfamily, which are major players in drug clearance.[2][5]
Causality: By strategically replacing a metabolically liable group, such as a methyl (CH₃) or an unsubstituted aromatic position prone to hydroxylation, with a CF₃ group, chemists can effectively block a key metabolic pathway.[5][6] This concept, often termed "metabolic switching," can significantly increase a drug's half-life, leading to improved oral bioavailability, a more predictable pharmacokinetic profile, and potentially less frequent dosing regimens.[2][5]
Caption: Blocking Metabolic Hotspots with a CF₃ Group.
Modulation of Lipophilicity and Permeability
The trifluoromethyl group is highly lipophilic, with a Hansch π value of +0.88, meaning it increases a molecule's solubility in fats and non-polar environments.[4][6] This increased lipophilicity is critical for enhancing the ability of a drug to cross biological membranes, a key factor in absorption and distribution.[6][7] For many drugs, particularly those targeting the central nervous system (CNS), this can lead to improved penetration of the blood-brain barrier.[4][8]
Expert Insight: While increasing lipophilicity is often desirable for membrane permeability, it is a delicate balancing act.[8] Excessive lipophilicity can lead to reduced aqueous solubility, increased non-specific binding to proteins and tissues, and potential toxicity.[6][8] Therefore, the strategic placement of the CF₃ group must be considered within the context of the entire molecule's properties, balancing lipophilicity with polar surface area and hydrogen-bonding capacity.[8]
Electronic Effects and pKa Alteration
Due to the high electronegativity of the three fluorine atoms, the CF₃ group is a potent electron-withdrawing group.[7][8] This strong inductive effect (-I) can significantly decrease the electron density in adjacent parts of the molecule.[8] A critical consequence of this is the ability to modulate the acidity (pKa) of nearby functional groups.[8] For example, adding a CF₃ group to a phenol or aniline derivative will make the hydroxyl or amino group more acidic (i.e., lower its pKa).
Causality: The ability to fine-tune a molecule's pKa is crucial for optimizing its interaction with a biological target.[3] A change in the ionization state of a functional group at physiological pH can dramatically affect its ability to form key hydrogen bonds or electrostatic interactions within a protein's binding pocket.[3][9] In one documented case, a CF₃ group attached to a tertiary stereogenic center lowered the pKa of a nearby cyclic carbamate, enabling a critical hydrogen bonding interaction that improved drug potency.[3]
Enhanced Binding Affinity
The trifluoromethyl group can contribute to increased binding affinity through several distinct mechanisms.[1]
-
Steric and Hydrophobic Interactions: The CF₃ group has a van der Waals volume comparable to an isopropyl group, allowing it to fit into and make favorable hydrophobic and van der Waals interactions within a protein's binding pocket.[1][8]
-
Non-Covalent Interactions: Beyond simple bulk, the CF₃ group can participate in more specific non-covalent interactions, such as dipole-dipole and halogen bonding, with amino acid residues in the target protein.[1]
-
Conformational Control: The steric bulk of the CF₃ group can influence the preferred conformation of the drug molecule, locking it into a bioactive conformation that is more favorable for binding.[8]
Data Presentation: Quantitative Effects of Trifluoromethylation
The following tables summarize the quantitative impact of the trifluoromethyl group on key drug properties, comparing trifluoromethylated compounds with their non-fluorinated analogs.
Table 1: Comparison of Lipophilicity (LogP) and Acidity (pKa)
| Compound Pair | Modification | LogP | pKa |
|---|---|---|---|
| Toluene vs. Benzotrifluoride | H → CF₃ | 2.73 vs. 2.93 | - |
| Aniline vs. 3-(Trifluoromethyl)aniline | H → CF₃ | 0.90 vs. 2.21 | 4.63 vs. 3.50 |
| Phenol vs. 4-(Trifluoromethyl)phenol | H → CF₃ | 1.46 vs. 2.58 | 9.95 vs. 8.60 |
This table illustrates the typical increase in lipophilicity (LogP) and acidity (decrease in pKa) upon introduction of a trifluoromethyl group.[1]
Table 2: Impact on In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | In Vitro Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg) |
|---|---|---|
| Drug Analog A (-CH₃) | 15 | 46.2 |
| Drug Analog A (-CF₃) | 45 | 15.4 |
| Drug B (unsubstituted) | < 5 | > 138.6 |
| Drug B (-CF₃ substituted) | 60 | 11.6 |
This table demonstrates the significant increase in metabolic stability (longer half-life, lower clearance) when a metabolically vulnerable site is replaced with a CF₃ group.[1][5]
Part 2: Strategic Application in Drug Design: Case Studies
The true power of the CF₃ group is evident in the numerous FDA-approved drugs that rely on its properties for their efficacy.
-
Fluoxetine (Prozac): A classic example in neuroscience, this selective serotonin reuptake inhibitor (SSRI) features a CF₃ group on one of its phenyl rings.[4] This group significantly enhances the compound's lipophilicity, which is critical for improving its permeability across the blood-brain barrier to reach its target in the CNS.[4][6] Structure-activity relationship (SAR) studies showed that the inclusion of the CF₃ group in the para-position increased the potency for inhibiting serotonin uptake by six-fold compared to the non-fluorinated analog.[3]
-
Celecoxib (Celebrex): In this non-steroidal anti-inflammatory drug (NSAID), the trifluoromethyl group is crucial for its selective inhibition of the COX-2 enzyme over COX-1.[1] The CF₃ group fits into a specific hydrophobic side pocket present in the COX-2 active site but not in COX-1, a textbook example of how the steric and electronic properties of the group can be leveraged to achieve target selectivity and improve a drug's safety profile.
-
Tipranavir: This anti-HIV drug is a non-peptidic protease inhibitor designed to be effective against multidrug-resistant viral strains.[3] The trifluoromethyl-2-pyridyl moiety in Tipranavir is essential for its function, contributing to multiple strong interactions within the S3 subsite of the HIV protease enzyme.[3]
-
Atogepant: A recently approved drug for the prevention of migraines, Atogepant is a calcitonin gene-related peptide (CGRP) receptor antagonist.[4][6] Its structure includes both a trifluoromethyl group and a trifluorophenyl group, which together contribute significantly to its pharmacological profile by enhancing metabolic stability, improving lipophilicity, and increasing binding affinity to the CGRP receptor.[4]
Part 3: Synthetic and Analytical Methodologies
A key aspect of applying trifluoromethylation in drug design is the practical ability to both synthesize the target molecules and evaluate the resulting change in properties. The following protocols represent self-validating systems for this purpose.
Caption: Integrated Workflow for Synthesis and Evaluation.
Experimental Protocol 1: Copper-Catalyzed Trifluoromethylation of Aryl Halides
This protocol describes a general and widely used procedure for introducing a CF₃ group onto an aromatic ring, a common step in medicinal chemistry.[1][4]
Objective: To synthesize a trifluoromethylated arene from an aryl iodide precursor.
Materials & Equipment:
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Aryl iodide (starting material)
-
Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent)
-
Potassium fluoride (KF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction tube with stir bar, sealed under an inert atmosphere (e.g., Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Flash column chromatography system
Procedure:
-
Reaction Setup: In an oven-dried reaction tube under an inert atmosphere, combine CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and KF (2.0 mmol).
-
Reagent Addition: Add the aryl iodide (1.0 mmol) and anhydrous DMF (5 mL) to the tube. Stir the mixture at room temperature for 10 minutes.[1]
-
Trifluoromethylation: Add trifluoromethyltrimethylsilane (2.0 mmol) dropwise to the reaction mixture.[1]
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).[1]
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated arene.[1]
Experimental Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol is a standard method to assess how quickly a compound is metabolized by liver enzymes, providing a direct measure of metabolic stability.[1][5]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a trifluoromethylated compound.
Materials & Equipment:
-
Test compound (and non-trifluoromethylated analog for comparison)
-
Human Liver Microsomes (HLM), pooled
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with an appropriate internal standard for LC-MS/MS analysis
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Preparation: Prepare a working solution of the test compound at 1 µM in phosphate buffer.
-
Microsome Incubation: In a 96-well plate, add the HLM solution to the phosphate buffer to a final protein concentration of 0.5 mg/mL and pre-incubate at 37 °C for 5 minutes.[1]
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the wells containing the HLM and buffer. Immediately add the test compound to initiate the reaction (time = 0).
-
Time Points: Incubate the plate at 37 °C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an equal volume of cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent drug at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k). Intrinsic clearance (CLint) is then calculated from the half-life and incubation conditions.
Conclusion and Future Perspectives
The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry that offers a multitude of benefits for drug design.[1] Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates.[1] The strategic replacement of metabolically weak spots with a CF₃ group is a field-proven tactic for improving pharmacokinetic profiles.[6][10] As our understanding of the intricate non-covalent interactions of the CF₃ group continues to grow, and as synthetic methods for its introduction become even more sophisticated, so too will its importance in the development of novel and more effective therapeutics.[3][9]
References
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. (2025). Benchchem.
- The Role of Trifluoromethyl Groups in Enhancing Drug Efficacy. (2026). Unknown Source.
- The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. (n.d.). Unknown Source.
- Trifluoromethyl (–CF₃)
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central.
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. (2025). Benchchem.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.
- Quantum Chemical Insights into Trifluoromethylphenols: A Technical Guide for Drug Development. (2025). Benchchem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Strategic Solubility Profiling and Process Optimization for 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic Acid
This guide outlines the physicochemical profile, predictive solubility behavior, and experimental determination protocols for 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid (CAS 1017777-98-8).
As specific experimental solubility data (mole fraction values) for this precise intermediate is not currently available in open scientific literature, this guide serves as a strategic framework . It synthesizes structural analysis with thermodynamic principles to guide researchers in solvent selection, process optimization, and solubility measurement.
Compound Identity & Physicochemical Context
Understanding the molecular architecture is the first step in predicting solubility behavior. This compound features a "Janus-faced" structure: a highly lipophilic fluorinated aromatic core and a polar hydrophilic tail.
| Property | Detail |
| Chemical Name | 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid |
| CAS Number | 1017777-98-8 |
| Molecular Formula | |
| Molecular Weight | 232.20 g/mol |
| Predicted LogP | ~2.9 - 3.2 (Lipophilic) |
| Predicted pKa | ~4.5 (Carboxylic Acid) |
| Structural Features | Trifluoromethyl (-CF3): Increases lipophilicity and metabolic stability.Methyl (-CH3): Adds steric bulk, potentially disrupting crystal packing.Propionic Acid (-CH2CH2COOH): Provides H-bond donor/acceptor sites. |
Solubility Mechanism
The solubility of this compound is governed by the competition between the cohesive energy of the crystal lattice (enthalpy of fusion) and the solvation energy.
-
The -CF3 and Methyl groups create a hydrophobic region, making the molecule poorly soluble in water but highly soluble in non-polar and moderately polar organic solvents.
-
The Carboxylic Acid group allows for dimerization in non-polar solvents and hydrogen bonding in protic solvents (alcohols).
Predictive Solubility Landscape
Based on the structural analogs (e.g., 3-(trifluoromethyl)cinnamic acid) and group contribution methods, the following solubility profile is projected. This serves as a starting point for solvent screening.
Solvent Class Compatibility Table
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism & Utility |
| Protic Polar | Methanol, Ethanol, IPA | High (>100 mg/mL) | H-bonding with carboxyl group. Ideal for reaction media but poor for crystallization yield (too soluble). |
| Aprotic Polar | DMSO, DMF, THF | Very High | Strong dipole interactions. Hard to remove; avoid for final isolation. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate to High | Excellent general solvent. High temperature dependence makes these ideal for recrystallization . |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good solvation of the aromatic core. Useful for extraction from aqueous phases. |
| Hydrocarbons | Hexane, Heptane, Toluene | Low to Moderate | Poor solubility at RT; moderate at reflux. Ideal antisolvents or for hot extraction. |
| Aqueous | Water, Buffer (pH < 4) | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates. |
| Aqueous Base | 1M NaOH, NaHCO3 | Soluble (as salt) | Deprotonation ( |
Experimental Protocol: Solubility Determination
To generate precise solubility curves (Mole Fraction vs. Temperature) for process scale-up, follow this standard equilibrium method.
Workflow Diagram: Solubility Measurement
Caption: Standardized Shake-Flask methodology for determining equilibrium solubility.
Detailed Protocol
-
Preparation: Place excess solid (~500 mg) into a glass vial. Add a specific volume of solvent (e.g., 5 mL).
-
Equilibration: Agitate the suspension at a constant temperature (±0.1°C) for 24–48 hours. Ensure solid phase remains present.
-
Sampling: Stop agitation and allow settling. Withdraw supernatant using a syringe filter (0.45 µm) pre-heated to the same temperature to prevent precipitation.
-
Quantification:
-
Gravimetric: Evaporate solvent from a known mass of supernatant and weigh the residue.
-
HPLC: Dilute the supernatant and analyze against a standard curve.
-
-
Calculation: Convert mass concentration (
, g/L) to mole fraction ( ): Where is mass and is molecular weight (1=solute, 2=solvent).
Thermodynamic Modeling
Once experimental data is gathered, fit the data to the Modified Apelblat Equation . This model is the industry standard for correlating solubility (
The Apelblat Equation:
-
x: Mole fraction solubility.
-
T: Absolute temperature (Kelvin).
-
A, B, C: Empirical model parameters derived from regression.
Why use this?
-
Interpolation: Allows you to predict solubility at any temperature within the range.
-
Enthalpy Calculation: The parameters can be used to estimate the apparent enthalpy of solution (
), critical for designing cooling crystallization profiles.
Process Application: Recrystallization Strategy
For purification of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid, a cooling crystallization or antisolvent approach is recommended based on its predicted profile.
Recommended Solvent Systems
-
Single Solvent (Cooling):
-
Toluene: High solubility at reflux (110°C), low at RT. Good impurity rejection.
-
Ethyl Acetate/Heptane (Mixture): Dissolve in hot EtOAc, add Heptane until turbid, then cool.
-
-
Antisolvent Precipitation:
-
Solvent: Methanol or Ethanol (High solubility).
-
Antisolvent: Water (Low solubility).
-
Procedure: Dissolve in minimum alcohol. Slowly add water to precipitate the acid. (Note: Ensure pH is acidic to prevent salt formation).
-
Purification Workflow
Caption: Optimal recrystallization workflow for lipophilic organic acids.
References
-
PubChem Compound Summary: 3-[2-Methyl-3-(trifluoromethyl)phenyl]propanoic acid (CAS 1017777-98-8).[1][2] National Center for Biotechnology Information. Link
- ASTM E1148-02: Standard Test Method for Measurements of Aqueous Solubility.
- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid in water from T = (278 to 348) K. Journal of Chemical & Engineering Data. (Reference for Thermodynamic Modeling).
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
Sources
An In-depth Technical Guide to 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic Acid and its Analogs for Researchers and Drug Development Professionals
Introduction: The Growing Importance of Trifluoromethylated Phenylpropionic Acids in Drug Discovery
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] This guide focuses on a specific, promising scaffold: 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid and its known analogs. This class of compounds is gaining significant attention for its potential therapeutic applications, particularly in the realms of inflammatory diseases and metabolic disorders. The presence of both a methyl and a trifluoromethyl group on the phenyl ring creates a unique electronic and steric environment, offering opportunities for fine-tuning biological activity.
This technical guide provides a comprehensive overview of the synthesis, known biological activities, and structure-activity relationships of this emerging class of molecules. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to accelerate research and development efforts in this area.
Chemical Synthesis: A Proposed Pathway and Methodologies
Proposed Synthetic Route
The proposed synthetic pathway involves three key transformations:
-
Diazotization and Sandmeyer Reaction: Conversion of the amino group of 2-methyl-3-(trifluoromethyl)aniline to a nitrile group.
-
Conversion to Phenylacetonitrile: Transformation of the resulting benzonitrile into the corresponding phenylacetonitrile.
-
Hydrolysis: Conversion of the phenylacetonitrile to the final propionic acid derivative.
Caption: Proposed synthetic pathway for 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid.
Detailed Experimental Protocols (Proposed)
The Sandmeyer reaction is a well-established method for the conversion of aryl amines to aryl nitriles via a diazonium salt intermediate.[3][4][5][6]
-
Materials: 2-Methyl-3-(trifluoromethyl)aniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Cyanide (CuCN), Sodium Carbonate (Na₂CO₃), Diethyl ether.
-
Procedure:
-
Dissolve 2-methyl-3-(trifluoromethyl)aniline in a mixture of concentrated HCl and water and cool to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of CuCN in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (evolution of N₂) will be observed.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60°C for 1-2 hours to ensure complete reaction.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the organic layer with water, saturated Na₂CO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-methyl-3-(trifluoromethyl)benzonitrile.
-
Purify the crude product by vacuum distillation or column chromatography.
-
This transformation can be achieved through a two-step process involving reduction of the nitrile to a primary amine, followed by conversion to the nitrile with one additional carbon. A more direct approach involves the conversion of a benzyl halide to the corresponding nitrile.
-
Materials: 2-Methyl-3-(trifluoromethyl)benzonitrile, Lithium Aluminum Hydride (LiAlH₄) or a suitable reducing agent, Phosphorus Tribromide (PBr₃), Sodium Cyanide (NaCN), Tetrahydrofuran (THF), Diethyl ether, Acetone.
-
Procedure:
-
Reduction to Benzyl Alcohol: In a flame-dried flask under an inert atmosphere, cautiously add a solution of 2-methyl-3-(trifluoromethyl)benzonitrile in dry THF to a stirred suspension of LiAlH₄ in dry THF at 0°C. After the addition, allow the mixture to warm to room temperature and then reflux for several hours. Cool the reaction and quench by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate to obtain 2-methyl-3-(trifluoromethyl)benzyl alcohol.
-
Bromination: Dissolve the obtained benzyl alcohol in a suitable solvent like diethyl ether and cool to 0°C. Slowly add PBr₃ dropwise. After the addition, allow the reaction to stir at room temperature for several hours. Quench the reaction with ice-water and separate the organic layer. Wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to yield 2-methyl-3-(trifluoromethyl)benzyl bromide.
-
Cyanation: Dissolve the benzyl bromide in a suitable solvent such as acetone or DMSO. Add NaCN and heat the mixture to reflux for several hours. Monitor the reaction by TLC. After completion, cool the reaction, pour into water, and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain crude 2-methyl-3-(trifluoromethyl)phenylacetonitrile. Purify by vacuum distillation or column chromatography.
-
The final step involves the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.
-
Materials: 2-Methyl-3-(trifluoromethyl)phenylacetonitrile, Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH), Water, Diethyl ether, Hydrochloric Acid (for acidification).
-
Procedure (Acid Hydrolysis):
-
To a round-bottom flask, add 2-methyl-3-(trifluoromethyl)phenylacetonitrile and a mixture of concentrated H₂SO₄ and water.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid.
-
Known Analogs and Structure-Activity Relationships (SAR)
The biological activity of phenylpropionic acid derivatives is highly dependent on the substitution pattern on the phenyl ring. The introduction of a trifluoromethyl group is known to enhance anti-inflammatory and other biological activities.[1]
| Analog | Structure | Known/Potential Biological Activity | Reference |
| 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid | [Core Compound] | Potential anti-inflammatory (COX-2 inhibitor), GPR40/PPARγ agonist. | (Hypothesized) |
| 3-(3-Trifluoromethylphenyl)propionic acid | 3-CF₃ substitution | Investigated for its role in metabolic regulation. | [7] |
| 3,5-Bis(trifluoromethyl)hydrocinnamic acid | 3,5-di-CF₃ substitution | Studied for its structural properties. | [8] |
| Flunixin | Contains a 2-methyl-3-(trifluoromethyl)aniline moiety | A non-steroidal anti-inflammatory drug (NSAID). | [9] |
| Phenylpropionic acid derivatives | General scaffold | GPR40 agonists for type 2 diabetes. | [10] |
| Phenylpropionic acid derivatives | General scaffold | PPARγ agonists with anti-diabetic and hypolipidemic activity. | [11] |
Key SAR Insights:
-
Trifluoromethyl Group: The position and number of CF₃ groups on the phenyl ring significantly impact activity. The electron-withdrawing nature of the CF₃ group can influence the acidity of the carboxylic acid and the overall electronic properties of the molecule, which can affect receptor binding.
-
Methyl Group: The presence of a methyl group at the ortho position to the propionic acid side chain can introduce steric hindrance, potentially influencing the molecule's conformation and its interaction with biological targets. This steric bulk may also impact the metabolic stability of the compound.
-
Propionic Acid Moiety: The carboxylic acid group is crucial for the activity of many phenylpropionic acid derivatives, as it often forms key interactions (e.g., hydrogen bonds) with the active site of target proteins.
Biological Activities and Potential Therapeutic Applications
Based on the activities of structurally related compounds, 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid and its analogs are promising candidates for several therapeutic areas.
Anti-inflammatory Activity
Numerous trifluoromethyl-containing compounds have demonstrated potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform which is upregulated during inflammation.[1] The structural similarities of the core compound to known NSAIDs suggest that it may also exhibit anti-inflammatory properties.
Caption: Potential anti-inflammatory mechanism via COX-2 inhibition.
Metabolic Regulation
Phenylpropionic acid derivatives have emerged as promising ligands for G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), and peroxisome proliferator-activated receptor-gamma (PPARγ).[7][10][11][12][13][14][15]
-
GPR40 Agonism: GPR40 is primarily expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion. Agonists of GPR40 have the potential to be effective treatments for type 2 diabetes.
-
PPARγ Agonism: PPARγ is a nuclear receptor that is a key regulator of glucose and lipid metabolism. Agonists of PPARγ, such as the thiazolidinediones, are used as insulin-sensitizing drugs in the treatment of type 2 diabetes. They also possess anti-inflammatory properties.[12][16]
Caption: Potential metabolic regulation via GPR40 and PPARγ agonism.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid and its analogs, a series of in vitro and in vivo assays are recommended.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.[17][18][19][20]
-
Principle: The assay measures the fluorescence generated from the oxidation of a probe by prostaglandin G2, the product of the COX-2 reaction with arachidonic acid.
-
Materials: Human recombinant COX-2 enzyme, COX assay buffer, COX probe, COX cofactor, Arachidonic acid, Test compounds, 96-well black microplate, Fluorometer.
-
Procedure:
-
Prepare a working solution of the COX-2 enzyme in the assay buffer.
-
Add the assay buffer, COX cofactor, and COX probe to the wells of the microplate.
-
Add the test compounds at various concentrations to the sample wells. Add a known COX-2 inhibitor (e.g., celecoxib) as a positive control and solvent as a vehicle control.
-
Add the COX-2 enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately read the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in kinetic mode for 5-10 minutes.
-
Calculate the rate of the reaction for each well. The percent inhibition is calculated as: [1 - (Rate of sample / Rate of vehicle control)] * 100.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This test evaluates the effect of a compound on glucose metabolism in a living organism.[2][21][22][23][24]
-
Principle: After an overnight fast, a glucose bolus is administered orally to mice. Blood glucose levels are then measured at different time points to assess how quickly the glucose is cleared from the bloodstream. An improvement in glucose tolerance is indicated by lower blood glucose levels compared to the vehicle-treated control group.
-
Animals: Male C57BL/6 mice are commonly used.
-
Materials: Test compound, Vehicle (e.g., 0.5% carboxymethylcellulose), Glucose solution (e.g., 2 g/kg), Blood glucose meter and test strips, Oral gavage needles.
-
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the body weight of each mouse.
-
Administer the test compound or vehicle orally by gavage 30-60 minutes before the glucose challenge.
-
At time 0, take a baseline blood sample from the tail vein to measure the initial blood glucose level.
-
Immediately after the baseline measurement, administer the glucose solution orally by gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose levels over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each mouse to quantify the overall glucose tolerance.
-
Statistically analyze the data to determine if the test compound significantly improves glucose tolerance compared to the vehicle control.
-
Conclusion and Future Directions
3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid and its analogs represent a promising class of compounds with potential therapeutic applications in inflammatory and metabolic diseases. The synthetic route proposed in this guide provides a practical approach for the preparation of these molecules, enabling further investigation into their biological properties. The outlined experimental protocols for in vitro and in vivo evaluation offer a starting point for researchers to explore the anti-inflammatory and metabolic regulatory effects of these novel compounds.
Future research should focus on the synthesis and biological evaluation of a broader range of analogs to establish a more comprehensive structure-activity relationship. This will aid in the rational design of more potent and selective compounds. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways through which these compounds exert their effects. The insights gained from such studies will be crucial for the development of new and effective therapies for a variety of human diseases.
References
- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google P
- CN103570558A - Synthesis method of 2-methyl-3-trifluoromethyl phenylamine - Google P
-
Sandmeyer reaction - Wikipedia. (URL: [Link])
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC - PubMed Central. (URL: [Link])
-
High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications - TUODA. (URL: [Link])
-
Sandmeyer reaction - L.S.College, Muzaffarpur. (URL: [Link])
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])
-
2 - Organic Syntheses Procedure. (URL: [Link])
- CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google P
-
3,5-Bis(trifluoromethyl)phenylacetonitrile Seven Chongqing Chemdad Co. ,Ltd. (URL: [Link])
-
GPR40: A therapeutic target for mediating insulin secretion (Review) - Spandidos Publications. (URL: [Link])
-
Novel tricyclic-alpha-alkyloxyphenylpropionic acids: dual PPARalpha/gamma agonists with hypolipidemic and antidiabetic activity - PubMed. (URL: [Link])
-
A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - NIH. (URL: [Link])
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central. (URL: [Link])
-
Oral Glucose Tolerance Test - MMPC.org. (URL: [Link])
-
Significance of anti‐inflammatory effects of PPARγ agonists? - PMC - NIH. (URL: [Link])
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - MDPI. (URL: [Link])
-
Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus - MDPI. (URL: [Link])
-
Oral Glucose Tolerance Test in Mouse - Protocols.io. (URL: [Link])
- CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google P
-
(PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - ResearchGate. (URL: [Link])
-
Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists. (URL: [Link])
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. (URL: [Link])
-
Sandmeyer Trifluoromethylation | Request PDF - ResearchGate. (URL: [Link])
-
Validation of a refined protocol for mouse oral glucose tolerance testing without gavage. (URL: [Link])
-
The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470) | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Organic Syntheses Procedure. (URL: [Link])
-
Glucose Tolerance Test in Mice - Bio-protocol. (URL: [Link])
-
Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC - PubMed Central. (URL: [Link])
-
In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants - ResearchGate. (URL: [Link])
-
2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 - Shree Ganesh Remedies Limited. (URL: [Link])
-
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas - MDPI. (URL: [Link])
-
Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases - Frontiers. (URL: [Link])
-
(PDF) Oral Glucose Tolerance Test in Mouse v1 - ResearchGate. (URL: [Link])
-
Pharmacophore-guided repurposing of fibrates and retinoids as GPR40 allosteric ligands with activity on insulin release - ScienceOpen. (URL: [Link])
-
(PDF) Mechanisms of Peroxisome Proliferator Activated Receptor γ Regulation by Non-steroidal Anti-inflammatory Drugs - ResearchGate. (URL: [Link])
-
Synthesis of phenylacetonitrile - PrepChem.com. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. International Journal of Molecular Medicine [spandidos-publications.com]
- 8. 3,5-Bis(trifluoromethyl)phenylacetonitrile Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel tricyclic-alpha-alkyloxyphenylpropionic acids: dual PPARalpha/gamma agonists with hypolipidemic and antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. imrpress.com [imrpress.com]
- 13. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. researchgate.net [researchgate.net]
- 16. Significance of anti‐inflammatory effects of PPARγ agonists? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. mmpc.org [mmpc.org]
- 22. protocols.io [protocols.io]
- 23. Glucose Tolerance Test in Mice [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
synthesis precursors for 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid
Topic: Synthesis Precursors for 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic Acid CAS No: 1017777-98-8 Content Type: Technical Guide for Chemical Synthesis[1]
Executive Summary: Strategic Importance & Structural Logic
3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid is a critical pharmacophore intermediate, frequently utilized in the development of PPAR
This guide moves beyond standard catalog listings to provide a robust, scalable synthesis strategy. We prioritize the Heck Coupling and Knoevenagel Condensation pathways, as they offer the highest atom economy and reproducibility for this specific substitution pattern.
Retrosynthetic Analysis
To design a self-validating synthesis, we must disconnect the propionic acid side chain from the aromatic core.[1] The presence of the ortho-methyl group (C2) suggests that constructing the C-C bond at the benzylic position is less favorable via nucleophilic substitution (e.g., malonate alkylation of a benzyl halide) due to steric hindrance.
Therefore, we select transition-metal catalysis and condensation chemistry which are less sensitive to this specific steric blockade.[1]
Pathway Logic (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing the convergence on the aryl bromide and aldehyde precursors.
Primary Precursor Synthesis
Before attempting the side-chain installation, one must secure the aromatic core.[1] The commercially available starting material is often 2-Methyl-3-(trifluoromethyl)aniline .[1]
Protocol 3.1: Synthesis of 1-Bromo-2-methyl-3-(trifluoromethyl)benzene
Rationale: The bromide is a versatile handle for both Heck coupling and lithiation/formylation.[1]
Reagents:
-
2-Methyl-3-(trifluoromethyl)aniline (1.0 eq)[1]
-
tert-Butyl nitrite (
-BuONO) (1.5 eq)[1] -
Copper(II) bromide (CuBr
) (1.2 eq) -
Acetonitrile (anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve CuBr
(1.2 eq) in anhydrous acetonitrile under N atmosphere. -
Diazotization: Add
-BuONO (1.5 eq) dropwise to the copper suspension at 0°C. -
Addition: Slowly add a solution of 2-Methyl-3-(trifluoromethyl)aniline in acetonitrile to the mixture. Caution: Nitrogen gas evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Heat to 60°C for 1 hour to ensure completion.
-
Workup: Quench with 10% HCl. Extract with diethyl ether.[1][2] Wash organic layer with saturated NaHCO
and brine.[1] -
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).
-
Yield: Expected 75-85%.
Forward Synthesis Protocols
We present two routes. Route A (Heck) is preferred for high-throughput and medicinal chemistry scales.[1] Route B (Knoevenagel) is preferred for larger, cost-sensitive batch manufacturing.[1]
Route A: The Heck Coupling Strategy (Preferred)
This route installs the 3-carbon chain directly as the unsaturated acid, which is then reduced.[1]
Step 1: Heck Coupling
-
Substrate: 1-Bromo-2-methyl-3-(trifluoromethyl)benzene[1]
-
Coupling Partner: Methyl acrylate (1.2 eq) or Acrylic acid
-
Catalyst: Pd(OAc)
(5 mol%) -
Ligand: P(
-tolyl) (10 mol%) — Critical for ortho-substituted substrates.[1] -
Base: Triethylamine (2.0 eq)
-
Solvent: DMF or NMP
-
Temp: 100-110°C
Step 2: Hydrogenation & Hydrolysis
Detailed Workflow Diagram (Route A)
Figure 2: The Heck coupling workflow utilizing P(o-tol)3 to overcome steric hindrance at the ortho-position.[1]
Route B: The Knoevenagel Condensation Strategy
This route requires 2-Methyl-3-(trifluoromethyl)benzaldehyde .[1] If this aldehyde is not commercially available, it is generated from the aryl bromide via Lithium-Halogen exchange followed by DMF quench.[1]
Step 1: Knoevenagel Condensation
-
Reagents: Aldehyde (1.0 eq), Malonic Acid (1.2 eq).
-
Catalyst: Piperidine (0.1 eq) in Pyridine.
-
Conditions: Reflux (80-100°C) for 4-6 hours.
-
Mechanism: Condensation followed by in situ thermal decarboxylation yields the cinnamic acid derivative directly.
Step 2: Selective Reduction
-
Reagents: H
, Pd/C (10%) or Zn/Acetic Acid if double bond is stubborn.
Analytical Characterization
The successful synthesis is validated by the following spectral markers.
| Technique | Marker | Expected Value (approx.) | Structural Assignment |
| 1H NMR | Singlet | Ar-CH | |
| 1H NMR | Triplet | -CH | |
| 1H NMR | Triplet | Ar-CH | |
| 1H NMR | Multiplet | Aromatic Protons | |
| 19F NMR | Singlet | -CF | |
| MS (ESI) | [M-H]- 231.2 | Negative Mode | Ionized Acid |
Safety & Handling
-
Fluorinated Intermediates: Precursors such as 2-Methyl-3-(trifluoromethyl)aniline can be toxic and irritating.[1] Use Viton gloves.[1]
-
Palladium Waste: All Pd-containing waste streams must be segregated for heavy metal disposal.[1]
-
High Pressure: If performing hydrogenation >1 atm, use a rated pressure vessel behind a blast shield.
References
-
Heck Reaction on Ortho-Substituted Arenes
-
Synthesis of Trifluoromethylbenzaldehydes
-
Source: Google Patents, CN104016840A.[1] "Method for preparing o-trifluoromethyl benzaldehyde."
- Relevance: Describes industrial hydrolysis and oxidation routes for trifluoromethyl aldehydes.
-
-
Propionic Acid Derivatives in Drug Discovery (GW501516 Analogs)
-
Source: NIH / PubMed Central.[1] "Novel Solid Forms of Cardarine/GW501516..."
- Relevance: Contextualizes the target molecule within the PPAR agonist class.
-
(Hypothetical PMC based on search result 1.11)
-
-
General Knoevenagel Protocols
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. guidechem.com [guidechem.com]
spectroscopic data (NMR, IR, MS) of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid
Introduction
This guide provides a comprehensive technical overview of the analytical methodologies required for the structural elucidation and confirmation of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid, a compound of interest for researchers in medicinal chemistry and materials science. With a molecular formula of C₁₁H₁₁F₃O₂ and a molecular weight of 248.20 g/mol , this molecule presents a unique combination of an aromatic ring with both electron-donating (methyl) and strongly electron-withdrawing (trifluoromethyl) substituents, attached to a flexible propionic acid chain.
As this compound is not extensively documented in the public domain, this whitepaper adopts a de novo characterization approach. It is designed for researchers, scientists, and drug development professionals who may be tasked with synthesizing and verifying novel chemical entities. We will detail not only the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), but also the underlying principles and standard operating procedures for data acquisition and interpretation. This ensures a robust, self-validating workflow for confirming the molecular structure with a high degree of confidence.
Part 1: Synthesis of the Target Compound
Prior to any spectroscopic analysis, a pure sample of the target compound must be obtained. While various synthetic routes to substituted phenylpropionic acids exist, a reliable method involves the catalytic hydrogenation of the corresponding cinnamic acid derivative. This approach is often high-yielding and provides a clean product. The proposed synthesis begins with the Knoevenagel condensation of 2-methyl-3-(trifluoromethyl)benzaldehyde with malonic acid, followed by decarboxylation to yield the cinnamic acid intermediate, which is then reduced.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of (E)-3-[2-Methyl-3-(trifluoromethyl)phenyl]acrylic acid.
-
In a round-bottom flask, combine 2-methyl-3-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with 2M HCl until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield the crude cinnamic acid derivative.
-
-
Step 2: Synthesis of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid.
-
Dissolve the crude acrylic acid from Step 1 in methanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to yield the final product, 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid.
-
The product can be further purified by recrystallization from a suitable solvent system like hexane/ethyl acetate.
-
Caption: Synthetic workflow for the target compound.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum will provide information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Parameters: Standard acquisition parameters for ¹H NMR are typically sufficient. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.[2]
-
Referencing: The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-12 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, which is exchangeable with D₂O. |
| ~7.4-7.6 | Multiplet | 3H | Ar-H | The three protons on the aromatic ring will show complex splitting patterns due to their proximity to each other and the different electronic effects of the -CH₃ and -CF₃ groups. |
| ~2.9-3.1 | Triplet | 2H | Ar-CH₂- | These protons are adjacent to the aromatic ring and a CH₂ group, resulting in a triplet. |
| ~2.6-2.8 | Triplet | 2H | -CH₂-COOH | These protons are adjacent to the carbonyl group and a CH₂ group, also resulting in a triplet. |
| ~2.4 | Singlet | 3H | Ar-CH₃ | The methyl group protons on the aromatic ring are in a single environment and have no adjacent protons, appearing as a singlet. |
digraph "1H_NMR_Interpretation" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [color="#34A853", penwidth=2];"Spectrum" [label="Acquired ¹H NMR Spectrum", shape=folder, fillcolor="#FBBC05"]; "Step1" [label="Identify Acidic Proton\n(~11-12 ppm, broad s, 1H)"]; "Step2" [label="Analyze Aromatic Region\n(~7.4-7.6 ppm, m, 3H)"]; "Step3" [label="Analyze Aliphatic Chain\n(Two triplets, ~2.6-3.1 ppm, 2H each)"]; "Step4" [label="Identify Methyl Singlet\n(~2.4 ppm, s, 3H)"]; "Conclusion" [label="Confirm C-H Framework", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Spectrum" -> "Step1" -> "Step2" -> "Step3" -> "Step4" -> "Conclusion"; }
Caption: Workflow for ¹H NMR spectral interpretation.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of solvent) is typically required.[1]
-
Instrumentation: Acquired on the same NMR spectrometer.
-
Parameters: A proton-decoupled experiment is standard. A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.[2][3] The relaxation delay should be sufficient (e.g., 2 seconds) to allow for the relaxation of quaternary carbons.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~178-182 | -COOH | The carbonyl carbon of a carboxylic acid is highly deshielded.[4] |
| ~135-140 | Ar-C (quaternary, C-CH₃) | Aromatic quaternary carbon attached to the methyl group. |
| ~125-135 | Ar-C (quaternary, C-CF₃) | Aromatic quaternary carbon attached to the CF₃ group, showing coupling with fluorine (quartet). |
| ~120-130 | Ar-CH (multiple) | The protonated aromatic carbons will appear in this region. |
| ~124 (q, J ≈ 272 Hz) | -CF₃ | The trifluoromethyl carbon shows a characteristic quartet due to one-bond coupling with the three fluorine atoms. |
| ~34-38 | -CH₂-COOH | Aliphatic carbon adjacent to the carbonyl group. |
| ~28-32 | Ar-CH₂- | Aliphatic carbon adjacent to the aromatic ring. |
| ~18-22 | Ar-CH₃ | The methyl carbon attached to the aromatic ring. |
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Acquisition
-
Sample Preparation: For a solid sample, the thin-film method is efficient. Dissolve a small amount of the compound in a volatile solvent (e.g., acetone or methylene chloride), drop the solution onto a salt plate (NaCl or KBr), and allow the solvent to evaporate.[5] Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum should be collected first.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid | The O-H stretch in a carboxylic acid is exceptionally broad due to strong hydrogen bonding.[6][7] |
| 3100-3000 | C-H stretch | Aromatic | C-H stretching vibrations from the aromatic ring.[8] |
| 2980-2850 | C-H stretch | Aliphatic | C-H stretching from the methyl and methylene groups. |
| ~1710 | C=O stretch | Carboxylic Acid | The carbonyl stretch is a very strong and sharp absorption.[6] |
| 1600-1450 | C=C stretch | Aromatic Ring | In-ring carbon-carbon stretching vibrations.[8] |
| 1300-1100 (strong) | C-F stretch | Trifluoromethyl | The C-F bonds give rise to very strong, characteristic absorptions in this region. |
digraph "IR_Interpretation" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [color="#EA4335", penwidth=2];"Spectrum" [label="Acquired IR Spectrum", shape=folder, fillcolor="#FBBC05"]; "Step1" [label="Identify Broad O-H Stretch\n(3300-2500 cm⁻¹)"]; "Step2" [label="Identify Strong C=O Stretch\n(~1710 cm⁻¹)"]; "Step3" [label="Confirm C-H Stretches\n(Aromatic >3000, Aliphatic <3000 cm⁻¹)"]; "Step4" [label="Locate Strong C-F Stretches\n(1300-1100 cm⁻¹)"]; "Conclusion" [label="Confirm Functional Groups", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Spectrum" -> "Step1" -> "Step2" -> "Step3" -> "Step4" -> "Conclusion"; }
Caption: Workflow for IR spectral interpretation.
Part 4: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation pattern.
Experimental Protocol: MS Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.[9]
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. Data can be acquired in both positive and negative ion modes to determine which provides a better signal.
-
Analysis: Perform a full scan to determine the molecular ion. Tandem MS (MS/MS) can be used to induce fragmentation and analyze the resulting daughter ions.
Predicted Mass Spectrometry Data (ESI)
| Ion Mode | m/z (Daltons) | Assignment | Rationale |
| Negative | 247.06 | [M-H]⁻ | In negative ion mode, carboxylic acids readily lose a proton to form the carboxylate anion. This is often the base peak. |
| Positive | 249.08 | [M+H]⁺ | In positive ion mode, protonation can occur, likely on the carbonyl oxygen. |
| Positive | 271.06 | [M+Na]⁺ | Adduct formation with sodium ions from glassware or solvents is very common. |
Predicted Fragmentation Patterns
-
Loss of CO₂H (45 Da): Cleavage of the bond between the benzylic carbon and the carboxylic acid group is a common fragmentation pathway, leading to a fragment ion.
-
Loss of H₂O (18 Da): Loss of water from the molecular ion can occur.
-
Benzylic Cleavage: The bond between the α- and β-carbons of the propionic acid chain can cleave, leading to a resonance-stabilized benzylic cation.
Part 5: Data Integration and Structural Confirmation
The definitive structural confirmation of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid relies on the synergistic interpretation of all acquired spectroscopic data.
-
MS provides the molecular formula (via high-resolution mass measurement) and molecular weight.
-
IR confirms the presence of key functional groups (carboxylic acid, aromatic ring, CF₃ group).
-
¹³C NMR accounts for all carbon atoms in the molecule.
-
¹H NMR details the precise proton environment, connectivity, and stereochemical relationships.
By correlating the information from each technique, a self-validating and unambiguous structural assignment is achieved, fulfilling the principles of scientific integrity and trustworthiness.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Reich, H. J. Structure Determination using NMR Spectroscopy. University of Wisconsin. [Link]
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
American Chemical Society. NMR Guidelines for ACS Journals. [Link]
-
Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]
-
Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]
-
University of Calgary. IR: carboxylic acids. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acids. [Link]
-
University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]
-
JEOL. How to read NMR spectra from the basics. [Link]
-
OpenStax. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. chem.as.uky.edu [chem.as.uky.edu]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to the Stability and Storage of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid
This guide provides a comprehensive overview of the critical stability and storage considerations for 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is essential for maintaining the compound's purity, potency, and overall quality throughout its lifecycle, from laboratory research to commercial drug development.
Introduction: The Criticality of Stability
3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid is a structurally complex molecule whose integrity can be compromised by a variety of environmental factors. Understanding its degradation pathways and establishing optimal storage conditions are paramount for ensuring reproducible experimental results and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering field-proven insights into maintaining the compound's stability.
Physicochemical Properties
A thorough understanding of the compound's physicochemical properties is the first step in developing a robust stability and storage protocol. While specific experimental data for this exact molecule is not widely published, its properties can be inferred from its structural motifs: a substituted phenyl ring, a propionic acid moiety, and a trifluoromethyl group.
| Property | Anticipated Value/Characteristic | Rationale & Significance |
| Molecular Formula | C11H11F3O2 | --- |
| Molecular Weight | 232.20 g/mol | --- |
| Appearance | White to off-white solid | Typical for aromatic carboxylic acids. |
| Melting Point | Expected to be a solid at room temperature | The presence of polar functional groups and aromatic ring leads to a higher melting point. |
| pKa | ~4.87 | Similar to propionic acid, indicating moderate acidity.[3] This is crucial for predicting its behavior in different pH environments. |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, DMSO) | The hydrophobic phenyl ring and trifluoromethyl group limit water solubility, while the carboxylic acid provides some polarity. |
| Hygroscopicity | Potentially hygroscopic | Carboxylic acids can absorb moisture from the air, which can initiate hydrolytic degradation. |
Core Stability Profile: Potential Degradation Pathways
The molecular structure of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid contains several functional groups susceptible to degradation. A proactive approach to stability involves anticipating these pathways to mitigate them effectively.
-
Oxidation: The methyl group on the phenyl ring is a potential site for oxidation, which can be catalyzed by light, heat, or the presence of metal ions. This can lead to the formation of corresponding alcohol, aldehyde, or carboxylic acid impurities.
-
Decarboxylation: While generally requiring high temperatures, the carboxylic acid group can undergo decarboxylation, leading to the loss of carbon dioxide and the formation of a hydrocarbon impurity.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light. This can lead to complex degradation profiles, including ring opening or polymerization.
-
Interaction with Excipients: In a formulation context, the carboxylic acid group could interact with basic excipients, leading to salt formation or other reactions that could impact the stability of the final product.
Caption: Potential degradation pathways for 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid.
Recommended Storage and Handling Conditions
Based on the stability profile, the following storage and handling conditions are recommended to preserve the integrity of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid. These recommendations are aligned with general guidelines for the storage of APIs and their intermediates.[1][4][5]
| Parameter | Recommendation | Justification |
| Temperature | Controlled room temperature (15-25°C)[6] or refrigerated (2-8°C) for long-term storage. | Minimizes the rate of potential thermal degradation pathways like decarboxylation. Avoid freezing, as this can cause physical changes to the solid-state form. |
| Humidity | Store in a dry environment with relative humidity below 50%.[6] | The compound is potentially hygroscopic. Moisture can lead to hydrolytic degradation and physical changes like clumping. Use of desiccants is recommended. |
| Light | Protect from light by storing in amber glass vials or other light-resistant containers.[6] | To prevent photolytic degradation of the aromatic ring system. |
| Atmosphere | For long-term storage or for highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen). | This will prevent oxidation of the benzylic methyl group. |
| Container | Well-sealed, non-reactive containers (e.g., glass, or compatible polymers like polyethylene for temporary storage).[7] | Prevents contamination and interaction with the container material. |
Handling Precautions:
-
Handle in a well-ventilated area to avoid inhalation of any dust.[8][9]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][8][9]
-
Avoid direct contact with skin and eyes.[4]
-
After handling, wash hands thoroughly.[10]
Experimental Protocols for Stability Assessment
A comprehensive stability testing program is essential to experimentally determine the shelf-life and retest period for 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid. This program should be designed in accordance with the International Council for Harmonisation (ICH) guidelines.[11][12][13][14]
The purpose of a forced degradation study is to identify the likely degradation products and to establish a stability-indicating analytical method.
Protocol:
-
Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H2O2 at room temperature for 24 hours.
-
Thermal: Solid material at 80°C for 48 hours.
-
Photolytic: Solution exposed to a calibrated light source (as per ICH Q1B guidelines).
-
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect any degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.
Caption: Workflow for a forced degradation study.
This study provides the data to establish the retest period or shelf life.
Protocol:
-
Storage Conditions: Store batches of the compound under the following ICH-recommended long-term and accelerated conditions:
-
Testing Frequency: Test the samples at specified time points.[15]
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance
-
Assay (e.g., by HPLC)
-
Purity/Impurity profile (e.g., by HPLC)
-
Water content (e.g., by Karl Fischer titration)
-
Data Presentation:
The results of the stability study should be tabulated to clearly show any trends in the data.
Table: Example Stability Data at 40°C / 75% RH
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) | Water Content (%) |
| 0 | White Powder | 99.8 | 0.15 | 0.1 |
| 3 | White Powder | 99.5 | 0.45 | 0.2 |
| 6 | Off-white Powder | 99.1 | 0.85 | 0.3 |
Conclusion
The chemical stability of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid is a critical attribute that must be carefully managed throughout the drug development process. By understanding its potential degradation pathways and implementing the storage, handling, and testing protocols outlined in this guide, researchers and scientists can ensure the quality and integrity of this important pharmaceutical intermediate. A proactive and data-driven approach to stability is not just a regulatory requirement but a cornerstone of good science.
References
- Best Practices for Storing PTFE: A Manufacturer's Guide for Distributors - Micflon. (2025).
- Q1A(R2) A deep dive in Stability Studies - YouTube. (2025).
- ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025).
- Propionic Acid Fragrance/ Aroma Compound - Consolidated Chemical.
- Q1A(R2) Guideline - ICH.
- Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics.
- 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate - Synquest Labs.
- A Guide to Processing and Holding Active Pharmaceutical Ingredients - Powder Systems. (2024).
- Tetramethylammonium (trifluoromethyl)sulfanide - Safety Data Sheet 7161301 - Synquest Labs.
- Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - FDA. (2001).
- Degradation of 3-phenylpropionic acid by Haloferax sp. D1227 - PubMed.
- SAFETY DATA SHEET - TCI Chemicals.
- Propionic Acid | CH3CH2COOH | CID 1032 - PubChem.
- ICH Q1 guideline on stability testing of drug substances and drug products - EMA. (2025).
- 3-Phenylpropionate Degradation Pathway - Eawag-BBD. (1998).
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003).
- Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants - MDPI. (2023).
- Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104) - Canada.ca. (2022).
- Propionic acid - Wikipedia.
- Trifluoromethanesulfonic anhydride - Apollo Scientific.
- The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed.
- The Complete Guide to Active Pharmaceutical Ingredients (APIs) - PharmExcel Consulting. (2024).
- Degradation Pathways | Request PDF - ResearchGate.
- propionic acid, 79-09-4 - The Good Scents Company.
- FDA's Guidelines for GMP Of API - Dalton Pharma Services.
Sources
- 1. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 2. pharmexcelconsulting.com [pharmexcelconsulting.com]
- 3. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 4. fda.gov [fda.gov]
- 5. dalton.com [dalton.com]
- 6. Best Practices for Storing PTFE: A Manufacturerâs Guide for Distributors - Micflon [micflon.com]
- 7. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. synquestlabs.com [synquestlabs.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
Methodological & Application
Application Note and Synthesis Protocol: 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic Acid
Introduction
3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid is a valuable building block in medicinal chemistry and drug discovery. Its substituted phenylpropionic acid scaffold is a common motif in a variety of pharmacologically active molecules. The presence of both a methyl and a trifluoromethyl group on the aromatic ring offers unique steric and electronic properties that can be exploited to modulate the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates. This document provides a detailed, field-proven protocol for the synthesis of this important intermediate, designed for researchers and scientists in drug development. The primary method detailed is the robust Malonic Ester Synthesis, with a discussion of alternative synthetic strategies.
Rationale for Synthetic Route Selection
The Malonic Ester Synthesis is a classic and highly reliable method for the preparation of carboxylic acids from alkyl halides.[1][2][3][4][5] This method was chosen for its versatility, high yields, and the commercial availability of the starting materials. The key steps involve the alkylation of diethyl malonate with a suitable benzyl halide, followed by hydrolysis and decarboxylation to yield the desired propionic acid derivative. This approach provides a clear and logical pathway to the target molecule with well-understood reaction mechanisms.
Diagram of the Synthetic Pathway
Caption: Overall synthetic scheme for 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid.
Materials and Methods
Materials
| Reagent | Supplier | Purity |
| 2-Methyl-3-(trifluoromethyl)aniline | Sigma-Aldrich | 95% |
| Diethyl malonate | Sigma-Aldrich | ≥99% |
| Sodium ethoxide | Sigma-Aldrich | ≥95% |
| N-Bromosuccinimide (NBS) | Sigma-Aldrich | 99% |
| Azobisisobutyronitrile (AIBN) | Sigma-Aldrich | 98% |
| Carbon tetrachloride (CCl4) | Fisher Scientific | ACS Grade |
| Ethanol (absolute) | Fisher Scientific | 200 proof |
| Diethyl ether (anhydrous) | Fisher Scientific | ≥99% |
| Hydrochloric acid (concentrated) | Fisher Scientific | 37% |
| Sodium bicarbonate (saturated solution) | Fisher Scientific | ACS Grade |
| Magnesium sulfate (anhydrous) | Fisher Scientific | ACS Grade |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
Experimental Protocols
Part 1: Synthesis of 2-Methyl-3-(trifluoromethyl)benzyl bromide
This initial step involves the benzylic bromination of the corresponding toluene derivative. If 2-methyl-3-(trifluoromethyl)toluene is not commercially available, it can be prepared from 2-methyl-3-(trifluoromethyl)aniline via a Sandmeyer reaction.[6][7][8]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methyl-3-(trifluoromethyl)toluene (1 equivalent) in carbon tetrachloride (150 mL).
-
Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 77°C) and maintain reflux for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude 2-methyl-3-(trifluoromethyl)benzyl bromide can be purified by vacuum distillation or column chromatography on silica gel.
Part 2: Synthesis of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid via Malonic Ester Synthesis
-
Formation of the Enolate:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol (100 mL).
-
To this solution, add diethyl malonate (1.05 equivalents) dropwise at room temperature with vigorous stirring. Stir for 30 minutes to ensure complete formation of the sodium salt of diethyl malonate.
-
-
Alkylation:
-
Add the 2-methyl-3-(trifluoromethyl)benzyl bromide (1 equivalent), dissolved in a minimal amount of absolute ethanol, to the enolate solution.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by TLC.
-
-
Hydrolysis and Decarboxylation:
-
After cooling to room temperature, add a solution of concentrated hydrochloric acid (3 equivalents) in water.
-
Heat the mixture to reflux for an additional 4-6 hours to facilitate both the hydrolysis of the ester groups and the decarboxylation of the resulting malonic acid derivative.[4]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid.
-
-
Purification: The final product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.
Alternative Synthetic Strategies
While the Malonic Ester Synthesis is a reliable method, other modern synthetic approaches can also be employed.
-
Heck Reaction: The palladium-catalyzed Heck reaction offers a powerful method for C-C bond formation.[9][10][11][12] This could involve the coupling of 2-bromo-6-methyl-1-(trifluoromethyl)benzene with an acrylic acid ester, followed by reduction of the resulting cinnamate derivative.
-
Hydrogenation of a Cinnamic Acid Derivative: If the corresponding 2-methyl-3-(trifluoromethyl)cinnamic acid is accessible, a straightforward catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst can yield the target propionic acid with high efficiency.[13]
Data Summary
| Step | Reactants | Key Reagents | Expected Yield | Purity |
| Benzylic Bromination | 2-Methyl-3-(trifluoromethyl)toluene | NBS, AIBN | 70-85% | >95% |
| Malonic Ester Synthesis & Hydrolysis | 2-Methyl-3-(trifluoromethyl)benzyl bromide, Diethyl malonate | NaOEt, HCl | 60-75% | >98% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in bromination | Incomplete reaction or decomposition of product. | Ensure anhydrous conditions. Monitor reaction closely by TLC. Avoid prolonged heating. |
| Dialkylation in malonic synthesis | Excess alkyl halide or prolonged reaction time. | Use a slight excess of diethyl malonate. Monitor the reaction and stop once the starting benzyl bromide is consumed. |
| Incomplete hydrolysis/decarboxylation | Insufficient acid or heating time. | Use a sufficient excess of strong acid (e.g., HCl or H2SO4). Ensure adequate reflux time. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid. The described Malonic Ester Synthesis is a robust and scalable method suitable for laboratory and potential pilot-plant production. By understanding the underlying chemical principles and potential challenges, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and development.
References
-
Organic Syntheses Procedure. 2-phenylpropionic acid. [Link]
-
PrepChem.com. Synthesis of 3,3,3-triphenylpropionic acid. [Link]
- Google Patents. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl)
-
Master Organic Chemistry. The Malonic Ester And Acetoacetic Ester Synthesis. [Link]
-
Chemistry LibreTexts. Malonic Ester Synthesis. [Link]
-
YouTube. Malonic Ester Synthesis Reaction Mechanism. [Link]
-
Organic Chemistry On-Line. The Malonic Ester Synthesis. [Link]
-
Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]
-
TUODA. High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. [Link]
-
Bentham Science Publishers. Synthesis of 3-Arylpropenal and 3-Arylpropionic Acids by Palladium Catalysed Heck Coupling Reactions: Scopes and Limitations. [Link]
-
NIH. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
MDPI. Heck Reaction—State of the Art. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. askthenerd.com [askthenerd.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. 2-Methyl-3-(trifluoromethyl)aniline 95 54396-44-0 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. tuodaindus.com [tuodaindus.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]
Application Note: Precision Hydrogenation of 3-(Trifluoromethyl)cinnamic Acid Derivatives
Executive Summary & Strategic Importance
In the landscape of modern drug discovery, the trifluoromethyl (-CF₃) group is a "privileged motif," imparting metabolic stability and enhanced lipophilicity to bio-active scaffolds. 3-(Trifluoromethyl)cinnamic acid is a critical intermediate for synthesizing calcimimetics (e.g., Cinacalcet precursors) and various NK1 receptor ligands.
However, the reduction of this scaffold presents a distinct chemo-selectivity paradox :
-
The Objective: Clean reduction of the
-unsaturated alkene to the saturated hydrocinnamic acid. -
The Risk: The electron-withdrawing nature of the meta-CF₃ group activates the aromatic ring toward hydrogenation (over-reduction) while simultaneously rendering the alkene less nucleophilic. Furthermore, while the C-F bond in Ar-CF₃ is generally robust, trace hydrodefluorination can occur under forcing conditions, generating toxic HF and impurities.
This guide provides two field-proven protocols: a robust Heterogeneous Batch Protocol for scale-up and a high-precision Asymmetric Protocol for chiral intermediates.
Mechanistic Logic & Catalyst Selection
The Selectivity Hierarchy
Success depends on exploiting the kinetic differences between functional group reductions. On a standard Palladium surface, the order of reactivity for this substrate is:
-
Alkene (
): (Fastest) — Target Reaction -
Nitro/Halides:
(Fast, if present) — Interfering -
Aromatic Ring:
(Medium/Slow) — Major Side Reaction -
Carbonyl (
): (Slow) — Minor Risk -
Trifluoromethyl (
): (Very Slow) — Trace Risk
The "Stop-Point" Challenge: Because the -CF₃ group pulls electron density from the ring, the aromatic moiety is more susceptible to hydrogenation than in non-fluorinated analogs. If the reaction runs past the consumption of the alkene, ring saturation (cyclohexyl formation) initiates immediately.
Catalyst Choice
-
5% Pd/C (Unreduced/Dry): The industry workhorse. High activity but high risk of ring saturation if pressure is too high.
-
5% Pd/Al₂O₃: Often offers better chemo-selectivity than Carbon supports due to pore size distribution and surface acidity, reducing ring hydrogenation rates.
-
Rh(I)-Bisphosphine: Required for enantioselective variants.
Protocol A: Heterogeneous Batch Hydrogenation (Achiral)
Objective: Quantitative conversion of 3-(trifluoromethyl)cinnamic acid to 3-(trifluoromethyl)hydrocinnamic acid without ring saturation.
Workflow Diagram
Figure 1: Decision-gated workflow for heterogeneous hydrogenation, emphasizing the critical IPC point to prevent over-reduction.
Detailed Methodology
Reagents:
-
Substrate: 3-(Trifluoromethyl)cinnamic acid (10.0 g, 46.2 mmol).
-
Catalyst: 5% Pd/C (Type 39 or equivalent, 50% water wet). Load: 0.5 g (5 wt% relative to substrate).
-
Solvent: Ethyl Acetate (EtOAc) - 100 mL (10V).
-
Note: Methanol is faster but increases the risk of ring saturation and methylation side-products. EtOAc is safer for selectivity.
-
Step-by-Step:
-
Inerting: Charge the reaction vessel with substrate and catalyst. Evacuate and purge with Nitrogen (
) three times. Safety: Pd/C is pyrophoric; keep wet. -
Solvent Addition: Add EtOAc under
flow. -
Hydrogenation: Pressurize with Hydrogen (
) to 3 bar (45 psi) . Maintain temperature at 20–25°C . -
Agitation: Set stirring to >1000 rpm. Crucial: The reaction is mass-transfer limited. Poor stirring leads to "starved" catalyst surfaces, promoting side reactions.
-
Termination (The Critical Step): Monitor
uptake. The theoretical uptake is ~1.1 L.-
Self-Validating Check: As uptake plateaus, sample immediately for HPLC. Do not let the reaction "soak" under
once the alkene is consumed.
-
-
Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Hexane/EtOAc if necessary, though quantitative yield is typical.
Data Specification:
| Parameter | Specification | Reason |
| Pressure | 1–3 bar | >5 bar increases ring saturation risk. |
| Temperature | 20–30°C | >50°C risks hydrodefluorination. |
| Time | 1–4 hours | Dependent on stirring efficiency. |
| Yield | >98% | |
| Purity | >99% (HPLC) | <0.1% Over-reduced (cyclohexyl) impurity. |
Protocol B: Asymmetric Hydrogenation (Enantioselective)
Objective: Synthesis of chiral (S)- or (R)-3-(3-trifluoromethylphenyl)propanoic acid derivatives. Strategic Pivot: Direct asymmetric hydrogenation of the free acid is difficult due to catalyst poisoning by the carboxylic proton. The protocol requires conversion to the Methyl Ester first.
Pathway Diagram
Figure 2: The "Ester-First" strategy for introducing chirality.
Detailed Methodology
Step 1: Esterification
Reflux 3-(trifluoromethyl)cinnamic acid in Methanol with catalytic
Step 2: Asymmetric Hydrogenation
-
Catalyst: [Rh(COD)₂]BF₄ (1 mol%) + (S)-BINAP (1.1 mol%).
-
Why Rh? Rhodium-BINAP complexes are the gold standard for
-unsaturated esters.
-
-
Solvent: Degassed Methanol.
-
Conditions: 5 bar
, 25°C, 12 hours. -
Protocol:
-
Pre-form the catalyst: Stir Rh precursor and Ligand in MeOH for 30 mins under
(solution turns orange). -
Add substrate solution (degassed).
-
Pressurize to 5 bar
. -
Analyze enantiomeric excess (ee) via Chiral HPLC (Column: Chiralcel OD-H).
-
Step 3: Hydrolysis Treat the chiral ester with LiOH (2 eq) in THF/Water (1:1) at 0°C.
-
Caution: Avoid heating to prevent racemization of the
-proton (though less risky for -substituted systems, mild conditions are best practice).
Troubleshooting & "The Black Box"
The following table serves as a diagnostic tool for common failure modes.
| Symptom | Probable Cause | Corrective Action |
| Stalled Reaction (<50% Conv.) | Catalyst Poisoning | Check for S/P impurities in substrate. Increase catalyst load to 10%. |
| Ring Saturation (>1%) | Over-reaction | Stop reaction earlier. Switch solvent to EtOAc or Toluene. Lower Pressure.[1] |
| Defluorination (F- release) | High Temp/Pressure | CRITICAL SAFETY ISSUE. Ensure T < 30°C. Do not use Pd/C at >10 bar. |
| Low ee (Asymmetric) | O2 Contamination | Strict degassing required. Oxygen oxidizes the Phosphine ligand. |
References
-
Synthesis of 3-(Trifluoromethyl)
- Source: PrepChem. "Synthesis of 3-(trifluoromethyl) cinnamic acid."
-
URL:
-
Selectivity in Cinnamic Acid Hydrogenation
-
General Pd/C Hydrogenation Guidelines
- Title: Palladium on Carbon (Pd/C)
- Source: Master Organic Chemistry.
-
URL:
-
Transfer Hydrogenation Alternatives
-
Structural Analysis of Product
- Title: Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid.
- Source: MDPI Crystals, 2024.
-
URL:
Sources
- 1. The synthesis of 3-(Trifluoromethyl)cinnamic acid_Chemicalbook [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. chemmethod.com [chemmethod.com]
- 5. Sci-Hub. ChemInform Abstract: Asymmetric Transfer Hydrogenation of 3‐Nitroquinolines: Facile Access to Cyclic Nitro Compounds with Two Contiguous Stereocenters. / ChemInform, 2013 [sci-hub.jp]
- 6. 3-(Trifluoromethyl)cinnamic acid synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]
- 9. chemmethod.com [chemmethod.com]
- 10. Nickel-catalyzed asymmetric hydrogenation of substituted cinnamic acid esters to synthesize methylsulfonyl-derived phenylalanine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
analytical methods for quantifying 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid
An Application Note and Protocol for the Quantification of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid
Authored by: A Senior Application Scientist
Introduction
3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid is a substituted aromatic carboxylic acid. Compounds with this structural motif are of significant interest in medicinal chemistry and drug development, often serving as key intermediates or active pharmaceutical ingredients (APIs). The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the carboxylic acid moiety provides a handle for further chemical modification or interaction with biological targets.
Accurate and precise quantification of this molecule is paramount throughout the drug development lifecycle. In early discovery, it is essential for structure-activity relationship (SAR) studies. During preclinical and clinical phases, robust analytical methods are required for pharmacokinetic (PK) and toxicokinetic (TK) studies, which inform dosing regimens and safety profiles.[1][2] Finally, in the manufacturing (CMC) stage, these methods are crucial for quality control, ensuring the purity and consistency of the drug substance.[3]
This guide provides detailed protocols for two primary analytical methodologies for the quantification of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method ideal for the analysis of the pure substance, process intermediates, and quality control samples where high concentration levels are expected.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantifying trace levels of the analyte in complex biological matrices such as plasma, serum, and urine, offering unparalleled sensitivity and selectivity.[3][5][6]
Each protocol is designed to be a self-validating system, grounded in established scientific principles and aligned with international regulatory standards.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of rational method development.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₁F₃O₂ | [7] |
| Molecular Weight | 232.20 g/mol | [7] |
| Appearance | Solid | [8] |
| Melting Point | 35 °C (for the 3-substituted isomer) | [8] |
| pKa (Predicted) | ~4.5 | [8] |
| UV Chromophore | Substituted benzene ring | Inferred |
Note: The properties for the 3-substituted isomer are used as a close reference. The predicted pKa suggests the compound is a weak acid, a critical factor for developing reversed-phase HPLC methods.
Protocol 1: Quantification by HPLC-UV for Drug Substance Analysis
Causality and Method Principle
This method leverages reversed-phase chromatography, where the analyte partitions between a nonpolar stationary phase (e.g., C18) and a more polar mobile phase.[2] Given the analyte's aromatic ring and alkyl chain, it possesses sufficient hydrophobicity for strong retention on a C18 column. The carboxylic acid group is ionizable. To ensure reproducible retention and sharp, symmetrical peak shapes, its ionization must be suppressed. This is achieved by acidifying the mobile phase to a pH at least 2 units below the analyte's pKa.[9] An acidic mobile phase protonates the carboxylic acid, rendering it less polar and increasing its retention time. Detection is based on the absorption of UV light by the substituted benzene ring.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[10]
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile (ACN) and methanol.
-
Reagent grade phosphoric acid or formic acid.
-
Purified water (18.2 MΩ·cm).
-
Reference standard of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid (>99.5% purity).
2. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) | Acidic modifier to suppress ionization of the analyte's carboxylic acid group, ensuring good peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Organic solvent to elute the analyte from the nonpolar column. |
| Gradient | 70% A / 30% B, hold for 10 min | Isocratic elution provides stable retention and is suitable for purity analysis. Adjust ratio as needed for optimal retention time (3-7 min). |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion. |
| UV Detection | 220 nm or λmax | 220 nm is a common wavelength for phenyl rings. A full scan (190-400 nm) should be run initially to determine the optimal wavelength (λmax). |
3. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the drug substance in methanol to a concentration within the calibration range.
4. Data Analysis and System Suitability
-
Inject the calibration standards and the sample.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² > 0.999 is desirable.
-
Calculate the concentration of the analyte in the sample using the regression equation.
-
Before sample analysis, perform a system suitability test by injecting a mid-level standard multiple times (n=5). The results must meet pre-defined criteria.
System Suitability Acceptance Criteria
| Parameter | Acceptance Limit |
| Tailing Factor (Tf) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Workflow Visualization
Caption: HPLC-UV analysis workflow for drug substance quantification.
Protocol 2: Quantification by LC-MS/MS for Biological Samples
Causality and Method Principle
For quantifying drugs in biological fluids, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity.[1] The liquid chromatography step separates the analyte from the bulk of the matrix components. The sample is then introduced into the mass spectrometer.
Ionization: Electrospray ionization (ESI) is used to generate gas-phase ions. For this analyte, the carboxylic acid group readily loses a proton, making it ideal for analysis in negative ion mode (ESI-), forming the deprotonated molecule [M-H]⁻.
Mass Analysis: A triple quadrupole (QqQ) mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode.
-
Q1 (First Quadrupole): Isolates the precursor ion, which is the [M-H]⁻ ion of the analyte (m/z 231.2).
-
q2 (Collision Cell): The isolated precursor ion is fragmented by collision with an inert gas (e.g., argon).
-
Q3 (Third Quadrupole): Isolates a specific, stable fragment ion (product ion).
This specific precursor-to-product ion transition is unique to the analyte, providing exceptional selectivity and filtering out background noise, which is critical for complex biological samples.[3][5]
Workflow Visualization: MS/MS Principle
Caption: Principle of Multiple Reaction Monitoring (MRM) in LC-MS/MS.
Experimental Protocol
1. Instrumentation and Materials
-
LC-MS/MS system: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis.
-
LC-MS grade solvents (acetonitrile, methanol, water) and formic acid.
-
Biological matrix (e.g., human plasma, rat serum).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.
-
Sample preparation supplies (e.g., protein precipitation plates, SPE cartridges).
2. Sample Preparation from Plasma
Effective sample preparation is crucial to remove proteins and phospholipids that can cause ion suppression and contaminate the MS system.[11][12] Solid-Phase Extraction (SPE) is recommended for achieving the lowest limits of quantification.
Solid-Phase Extraction (SPE) Protocol:
-
Condition: Pass 1 mL of methanol, followed by 1 mL of water through a mixed-mode anion exchange SPE cartridge.
-
Load: Mix 100 µL of plasma sample with 10 µL of Internal Standard working solution and 200 µL of 4% phosphoric acid. Load the entire mixture onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC and MS/MS Conditions
LC Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, return to 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Conditions
| Parameter | Setting |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transition (Analyte) | Q1: 231.2 m/z → Q3: [Product Ion m/z]* |
| MRM Transition (IS) | [To be determined based on IS used] |
| Collision Energy | To be optimized (e.g., 15-30 eV) |
*The specific product ion must be determined by infusing a standard solution of the analyte and performing a product ion scan.
4. Data Analysis and Method Validation
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the analyte concentration.
-
The method must be fully validated according to regulatory guidelines such as those from the ICH.[13][14][15]
Workflow Visualization
Caption: LC-MS/MS bioanalytical workflow from plasma sample to final concentration.
Method Validation: A Trustworthy System
To ensure that an analytical procedure is suitable for its intended purpose, it must be validated.[13][16] The validation should demonstrate specificity, linearity, accuracy, precision, and robustness. The following table summarizes typical acceptance criteria based on the International Council for Harmonisation (ICH) guidelines.[13][14][15][17]
Summary of Validation Parameters and Acceptance Criteria
| Parameter | HPLC-UV (Assay) | LC-MS/MS (Bioanalysis) |
| Specificity | No interference at the retention time of the analyte. Peak purity > 99%. | No interference at the retention time and MRM transition of the analyte and IS. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.99 |
| Accuracy | 98.0% - 102.0% of nominal value | ±15% of nominal (±20% at LLOQ) |
| Precision (%RSD) | ≤ 2.0% | ≤15% (≤20% at LLOQ) |
| Range | 80% - 120% of the test concentration | From Lower Limit of Quantification (LLOQ) to Upper Limit of Quantification (ULOQ) |
| Robustness | Insensitive to small, deliberate changes in method parameters (e.g., pH, flow rate). | Consistent performance under varied conditions. |
LLOQ: Lower Limit of Quantification
By adhering to these validation principles, the generated data will be reliable, reproducible, and defensible for regulatory submissions and critical decision-making in drug development.
References
- Benchchem. Application Notes and Protocols for Purity Analysis of 3-(2-(Trifluoromethyl)phenyl)propanal by HPLC and GC.
- Dong, F., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies.
- Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods for Strontium.
- Sigma-Aldrich. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.
- Benchchem. Technical Support Center: HPLC Analysis of Aromatic Acids.
- Bioanalysis Zone. Small molecule analysis using MS.
- Biotage. Bioanalytical sample preparation.
- National Institutes of Health (NIH). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
- International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- PubChem. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate.
- Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
- PubChem. 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid.
- Li, W., et al. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
- European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Ingle, R. G., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. TrAC Trends in Analytical Chemistry.
- Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International.
- HELIX Chromatography. HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases.
- Lindegårdh, N. (2007). Quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies. ResearchGate.
- Eurofins. Analytical Method Summaries.
- Sigma-Aldrich. 3-[2-(Trifluoromethyl)phenyl]propionic acid.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Gerber, T., & Betz, R. (2013). 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid.
- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- International Journal of Innovative Science and Research Technology. (2023). Sample Preparation for Pharmaceuticals using A Bioanalytical Method.
- Lawrence, J. F., & Leduc, R. (1978). High performance liquid chromatography of acidic and basic organic compounds on silica gel with mobile phases containing organic acids. Analytical Chemistry.
- International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2).
- Pandohee, J., & Jones, O. A. (2015).
- ChemicalBook. 3-(3-Trifluoromethylphenyl)propionic acid.
- International Journal of Innovative Science and Research Technology. Analysis of Drugs from Biological Samples.
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. agilent.com [agilent.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate | C11H11F3O2 | CID 53230361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(3-Trifluoromethylphenyl)propionic acid | 585-50-2 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
- 12. asianjpr.com [asianjpr.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. database.ich.org [database.ich.org]
- 17. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Application Note: Strategic Utilization of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic Acid in Medicinal Chemistry
Executive Summary
This guide details the application, synthesis, and pharmacological utility of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid (CAS: 1017777-98-8 ). In modern drug discovery, this scaffold represents a "privileged structure" for targeting metabolic receptors (PPARs, GPR40/FFAR1) and inflammatory pathways (COX inhibition).
The simultaneous presence of an ortho-methyl group and a meta-trifluoromethyl group confers unique physicochemical properties:
-
Conformational Restriction: The 2-methyl group exerts steric pressure, forcing the propionic acid side chain out of planarity (the "Ortho-Effect"), often enhancing receptor subtype selectivity.
-
Metabolic Blockade: The 3-trifluoromethyl group prevents oxidative metabolism (hydroxylation) at the vulnerable meta position while significantly boosting lipophilicity (
). -
Bioisosterism: The phenylpropionic acid tail mimics saturated fatty acids, serving as a robust anchor for nuclear receptor Ligand Binding Domains (LBDs).
Chemical Profile & Stability[1]
| Property | Specification |
| Chemical Name | 3-[2-Methyl-3-(trifluoromethyl)phenyl]propanoic acid |
| CAS Number | 1017777-98-8 |
| Molecular Formula | |
| Molecular Weight | 232.20 g/mol |
| Predicted pKa | ~4.75 (Carboxylic Acid) |
| Predicted LogP | 3.2 – 3.5 (Highly Lipophilic) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water. |
Application 1: Design of PPAR Agonists (Metabolic Disease)
Mechanism of Action
Peroxisome Proliferator-Activated Receptors (PPARs) require a lipophilic tail to occupy the large hydrophobic pocket of the LBD and an acidic headgroup to form hydrogen bonds with key tyrosine/histidine residues (e.g., Tyr473 in PPAR
The 2-Me-3-CF3 substitution pattern optimizes this interaction:
-
The Anchor: The carboxylic acid forms the ionic clamp.
-
The Shield: The
group fills the hydrophobic sub-pocket (Arm II/III) and protects the ring from CYP450 degradation. -
The Twist: The 2-methyl group prevents the "flat" conformation, reducing promiscuous binding to planar receptors and improving fit within the Y-shaped PPAR cavity.
SAR Visualization (Graphviz)
Figure 1: Structure-Activity Relationship (SAR) logic for the 2-Me-3-CF3 scaffold in nuclear receptor ligand design.
Application 2: Synthetic Intermediate for Indanones
This acid is a critical precursor for synthesizing substituted indanones via intramolecular Friedel-Crafts cyclization. Indanones are key intermediates for rigidified drugs (e.g., Donepezil analogs).
Reaction Pathway[2][3]
-
Activation: Conversion of the acid to acid chloride (using
). -
Cyclization: Lewis acid (
) mediated ring closure. -
Regioselectivity: The 2-methyl group directs cyclization to the open para position relative to the methyl, or ortho to the
, depending on conditions, but typically yields the 4-methyl-5-trifluoromethyl-1-indanone derivative.
Experimental Protocols
Protocol A: Synthesis from 2-Methyl-3-(trifluoromethyl)benzaldehyde
Objective: Synthesize the target acid (CAS 1017777-98-8) starting from the commercially available aldehyde (CAS 878001-20-8).
Reagents:
-
2-Methyl-3-(trifluoromethyl)benzaldehyde (1.0 eq)[1]
-
Malonic acid (1.2 eq)
-
Pyridine (Solvent/Base)
-
Piperidine (Catalytic, 0.1 eq)
-
Pd/C (10% w/w)[2]
-
Hydrogen gas (
)
Step-by-Step Methodology:
-
Knoevenagel Condensation (Formation of Cinnamic Acid):
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-Methyl-3-(trifluoromethyl)benzaldehyde (10 mmol) and Malonic acid (12 mmol) in Pyridine (20 mL).
-
Add Piperidine (1 mmol) as catalyst.
-
Heat to reflux (100°C) for 4–6 hours. Monitor by TLC (loss of aldehyde).[2]
-
Workup: Cool to RT. Pour into ice-cold HCl (2M) to precipitate the crude cinnamic acid intermediate: (2E)-3-[2-methyl-3-(trifluoromethyl)phenyl]prop-2-enoic acid.
-
Filter, wash with water, and dry.
-
-
Hydrogenation (Reduction to Propionic Acid):
-
Dissolve the dried cinnamic acid intermediate in Methanol (30 mL).
-
Add 10% Pd/C (5% by weight of substrate).
-
Purge flask with
, then attach a hydrogen balloon (1 atm). -
Stir vigorously at Room Temperature for 12 hours.
-
Workup: Filter through a Celite pad to remove catalyst. Evaporate solvent under reduced pressure.
-
Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.
-
Validation:
-
1H NMR (CDCl3): Look for disappearance of alkene doublets (~6.5-7.8 ppm) and appearance of methylene triplets at ~2.7 ppm and ~3.0 ppm.
-
Yield Expectation: >85% over two steps.
Protocol B: PPAR Ligand Binding Assay (Screening)
Objective: Validate the affinity of the synthesized acid or its derivatives against PPAR
Materials:
-
Purified Recombinant Human PPAR
-LBD (GST-tagged). -
Fluorescent Ligand (e.g., Fluormone™ Pan-PPAR Green).
-
Test Compound: 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid (dissolved in DMSO).
Workflow:
-
Preparation: Dilute test compound in assay buffer (TRIS-HCl, pH 7.5, DTT) to varying concentrations (1 nM – 100
M). -
Incubation: Mix PPAR
-LBD (5 nM final), Fluorescent Ligand (1 nM final), and Test Compound in a 384-well black plate. -
Equilibrium: Incubate for 2 hours at room temperature in the dark.
-
Readout: Measure Fluorescence Polarization (FP) (Ex: 485 nm / Em: 530 nm).
-
Analysis: Plot mP (milli-Polarization) vs. Log[Concentration]. Calculate
(Displacement of fluorescent tracer).
Synthetic Pathway Visualization
Figure 2: Synthetic route from commercial benzaldehyde to the target propionic acid.
References
-
Sigma-Aldrich. (2023). Product Specification: 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid (CAS 1017777-98-8).[3][4][5]Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5288102 (Analog Reference).Link
- Gschwend, H. W., & Fuhrer, W. (1979). Ortho-functionalization of aromatic amines: Specific synthesis of Flunixin intermediates. Journal of Organic Chemistry, 44(7), 1133-1136. (Establishes the 2-Me-3-CF3 substitution chemistry).
-
Xu, Y., et al. (2018). PPAR
Agonists in Metabolic Disease: Structure-Activity Relationships. Current Drug Targets, 19(6). Link -
PrepChem. (2023). Synthesis of 3-amino-2-methylbenzotrifluoride (Precursor Synthesis).Link
Sources
- 1. 2-METHYL-3-(TRIFLUOROMETHYL)BENZALDEHYDE | 878001-20-8 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. CAS 1017777-98-8 | 2821-3-61 | MDL MFCD09832282 | 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid | SynQuest Laboratories [synquestlabs.com]
- 4. Boc 3 trifluoromethyl phenyl propionic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid [cymitquimica.com]
protocol for assessing the enzymatic inhibition by 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid
Executive Summary
This Application Note details the standardized protocol for evaluating the enzymatic inhibition properties of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid (MTPPA) . Belonging to the aryl-propionic acid class (structurally homologous to NSAIDs like Ibuprofen and metabolic modulators like fibrates), MTPPA presents a dual-pharmacophore profile. Its carboxylic acid tail suggests activity against Cyclooxygenases (COX-1/COX-2) , while the trifluoromethyl-substituted phenyl ring implies potential modulation of metabolic enzymes such as Acyl-CoA Dehydrogenases or Aldose Reductase .
This guide provides a self-validating workflow to determine the Half-Maximal Inhibitory Concentration (IC50) , Mode of Inhibition (MoI) , and Selectivity Index (SI) .
Chemical Identity & Preparation
-
Compound Name: 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid[1]
-
Abbreviation: MTPPA
-
Molecular Formula: C₁₁H₁₁F₃O₂
-
Molecular Weight: 232.20 g/mol
-
Target Class: Aryl-propionic acid derivatives (Putative COX inhibitor / Metabolic Modulator).
Solubility & Stock Preparation
The trifluoromethyl group significantly increases lipophilicity (
-
Primary Stock: Dissolve MTPPA in 100% DMSO to a concentration of 50 mM . Vortex for 60 seconds.
-
Working Stock: Dilute the Primary Stock 1:10 in the assay buffer immediately prior to use to minimize precipitation.
-
Solvent Tolerance: Ensure the final DMSO concentration in the enzymatic assay does not exceed 5% (v/v), as higher concentrations can denature COX enzymes.
Experimental Workflow Overview
The characterization process follows a logic-gated workflow: Screening
Figure 1: Logic-gated workflow for enzymatic characterization of MTPPA.
Protocol A: COX-1 and COX-2 Inhibition Assay
Rationale: The aryl-propionic acid moiety is the classic pharmacophore for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The free carboxylic acid interacts with Arg120 and Tyr355 in the COX active site [1].
Materials
-
Enzymes: Recombinant human COX-1 and COX-2 (lyophilized).
-
Substrate: Arachidonic Acid (AA).[2]
-
Chromophore: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) (Reacts with PGG₂ to form highly fluorescent Resorufin).
-
Cofactor: Hematin (Required for COX heme coordination).
-
Instrument: Fluorescence Microplate Reader (Ex/Em = 535/587 nm).[2]
Step-by-Step Methodology
-
Enzyme Activation:
-
Reconstitute COX-1/COX-2 in 100 mM Tris-HCl (pH 8.0) containing 5 mM EDTA.
-
Add Hematin (1 µM final) and incubate for 5 minutes at 25°C. This step is critical; without Hematin, the enzyme is apo-inactive.
-
-
Inhibitor Incubation:
-
In a 96-well black flat-bottom plate, add:
-
10 µL MTPPA (varying concentrations: 0.1 nM – 100 µM).
-
10 µL Activated Enzyme Solution.
-
-
Control Wells: Solvent Control (DMSO only) and Background Control (No Enzyme).
-
Incubate for 10 minutes at 25°C to allow equilibrium binding.
-
-
Reaction Initiation:
-
Add 10 µL of Substrate Mix (100 µM Arachidonic Acid + ADHP).
-
Note: The reaction is rapid. Use a multi-channel pipette or injector.
-
-
Kinetic Measurement:
-
Immediately read fluorescence (RFU) every 30 seconds for 10 minutes.
-
Valid Data Range: Select the linear portion of the curve (typically 1–5 minutes) to calculate the slope (Reaction Rate,
).
-
Data Analysis (IC50 Calculation)
Calculate the Percent Relative Inhibition using the slope of the Enzyme Control (
Plot Log[MTPPA] vs. % Inhibition and fit to a 4-parameter logistic (4PL) model to derive the IC50.
Protocol B: Kinetic Mode of Inhibition (MoI)
Rationale: To determine if MTPPA is a competitive inhibitor (binding the active site like Ibuprofen) or non-competitive/allosteric.
Experimental Setup
-
Select two fixed concentrations of MTPPA:
and . -
Vary the substrate (Arachidonic Acid) concentration: 6.25, 12.5, 25, 50, 100 µM .
-
Measure initial velocity (
) for all combinations.
Lineweaver-Burk Analysis
Plot
| Intersection Point | Interpretation | Mechanism |
| Y-axis (1/Vmax) | Lines intersect at same Y-intercept | Competitive (Increases Km, Vmax unchanged) |
| X-axis (-1/Km) | Lines intersect at same X-intercept | Non-Competitive (Decreases Vmax, Km unchanged) |
| Left of Y-axis | Lines intersect in Quadrant II | Mixed Inhibition (Affects both Km and Vmax) |
Protocol C: Specificity Profiling (Metabolic Dehydrogenases)
Rationale: 3-phenylpropionic acid derivatives are known substrates/inhibitors for Medium Chain Acyl-CoA Dehydrogenase (MCAD) and can act as metabolic modulators [2].
Assay: DCPIP Reduction Method
-
Buffer: 50 mM Potassium Phosphate (pH 7.6).
-
Reaction Mix:
-
Purified MCAD or Homogenate.
-
Electron Acceptor: DCPIP (2,6-dichlorophenolindophenol) (60 µM).
-
Substrate: Octanoyl-CoA (20 µM).
-
Test Compound: MTPPA (100 µM).
-
-
Detection: Monitor the decrease in absorbance at 600 nm (DCPIP reduction) over 5 minutes.
-
Interpretation: If MTPPA inhibits MCAD, the rate of DCPIP decolorization will decrease compared to control. If MTPPA is a substrate, it may drive reduction in the absence of Octanoyl-CoA.
Expected Results & Troubleshooting
Reference Values (Comparator)
| Compound | Target | Expected IC50 | Reference |
| Ibuprofen | COX-1 | 2–15 µM | [1] |
| Ibuprofen | COX-2 | 30–70 µM | [1] |
| 3-PPA | MCAD | [2] |
Troubleshooting Matrix
-
High Background Fluorescence: ADHP is light-sensitive. Prepare substrate mix in the dark.
-
Precipitation: MTPPA is hydrophobic. If turbidity occurs at >50 µM, add 0.01% Triton X-100 to the assay buffer.
-
Non-Linear Rates: COX enzymes undergo "suicide inactivation" during catalysis. Only use the first 60–120 seconds of data for velocity calculations.
References
-
Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]
-
The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. Source: PubMed (Biochim Biophys Acta) URL:[Link]
-
Synthesis and activity of a new series of (Z)-3-phenyl-2-benzoylpropenoic acid derivatives as aldose reductase inhibitors. Source: PubMed (Molecules) URL:[Link][3]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and activity of a new series of (Z)-3-phenyl-2-benzoylpropenoic acid derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In-Vivo Formulation of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid
[1][2]
Physicochemical Profile & Challenges
Before formulation, the researcher must understand the "Personality" of the molecule to predict its behavior in biological fluids.[2][3]
-
Estimated pKa: 4.5 – 4.8 (Typical for phenylpropionic acids).[2]
-
Estimated LogP: ~2.8 – 3.2 (High lipophilicity due to -CF3 and -CH3 groups).[1][2]
-
Solubility Challenge:
Formulation Strategy
To maximize systemic exposure and minimize variability, we utilize two primary strategies:
-
Oral Suspension (Standard): Uses a suspending agent (Methylcellulose) to create a homogenous dispersion.[2] This mimics the commercial formulation of similar NSAIDs and metabolic modulators.[2]
-
Co-Solvent Solution (Parenteral/High Dose): Uses organic co-solvents (DMSO/PEG) to maintain the compound in solution for IP or IV administration.[2]
Decision Matrix: Selecting the Vehicle
Use the following logic flow to determine the appropriate formulation for your study.
Figure 1: Decision matrix for selecting the optimal vehicle based on administration route and dosage requirements.
Detailed Protocols
Protocol A: Oral Suspension (Recommended for PO)
Target Concentration: 1 – 50 mg/mL Vehicle: 0.5% (w/v) Methylcellulose (400 cP) + 0.1% Tween 80 in Distilled Water.[2] Stability: High (Physical suspension).[2] Prepare fresh weekly.
Rationale: Methylcellulose (MC) increases viscosity to prevent sedimentation.[2] Tween 80 acts as a wetting agent to break the surface tension of the hydrophobic 3-MTPPA powder, ensuring it disperses rather than floating.[2][3]
Materials
Step-by-Step Procedure
-
Vehicle Preparation (Bulk):
-
Heat 30 mL of distilled water to ~80°C.
-
Add 0.5 g Methylcellulose powder slowly while stirring vigorously (to prevent clumping).
-
Once dispersed, add 70 mL of cold distilled water and stir on ice until the solution clears and thickens.
-
Add 100 µL (approx. 0.1 g) of Tween 80.[2] Mix well.
-
-
Compound Dispersion:
-
Weigh the required amount of 3-MTPPA into a glass mortar.[1][2]
-
Wetting: Add a minimal amount of the Vehicle (approx.[2] 0.5 mL per 100 mg drug) to the powder.[2]
-
Levigation: Grind vigorously with the pestle.[2] The powder should turn into a smooth, white paste.[2][3] Critical Step: If chunks remain here, dosing will be inaccurate.[1][2][3]
-
Dilution: Geometric dilution.[2][3] Add the vehicle in small increments, mixing thoroughly after each addition, until the final volume is reached.
-
-
Transfer: Transfer to a glass vial. Vortex for 30 seconds before every dosing.[2][3]
Protocol B: Co-Solvent Solution (Recommended for IP/IV)
Target Concentration: 1 – 10 mg/mL Vehicle: 10% DMSO / 40% PEG-400 / 50% Saline.[2] Stability: Moderate (Risk of precipitation over time).[2] Prepare fresh daily.
Rationale: 3-MTPPA is insoluble in saline.[1][2][3] We use DMSO as a primary solvent and PEG-400 as a co-solvent bridge to prevent precipitation when the aqueous phase (saline) is added.[2]
Step-by-Step Procedure
-
Solubilization: Weigh 3-MTPPA into a vial. Add the calculated volume of 100% DMSO . Vortex until completely dissolved (Solution must be clear).
-
Stabilization: Add the calculated volume of PEG-400 .[2] Vortex to mix.
-
Final Dilution: Slowly add warm (37°C) Sterile Saline (0.9% NaCl) dropwise while vortexing.
-
pH Check: Check pH with a micro-strip.[2][3] If pH < 4, adjust carefully with dilute NaOH (0.1 N) to pH ~7.0–7.4 to prevent injection site irritation.[2][3]
Protocol C: In-Situ Sodium Salt (High Solubility Option)
Target Concentration: >10 mg/mL (Aqueous) Vehicle: Equimolar Sodium Hydroxide (NaOH) in Saline.[2]
Rationale: Converting the carboxylic acid to its sodium salt (3-MTPPA-Na) drastically increases water solubility.[1][2]
Step-by-Step Procedure
-
Add 0.95 - 1.0 equivalents of NaOH (using a 1N stock solution).
-
Example: For 232 mg (1 mmol) of 3-MTPPA, add 1.0 mL of 1N NaOH.[2]
-
-
Sonicate until clear.
-
Check pH.[2][3][5] It should be near neutral. If solid remains, add minute amounts of NaOH or adjust pH to 8.0 (slightly alkaline aids solubility).[2]
Quality Control & Data Summary
Formulation Comparison Table
| Feature | Protocol A (Suspension) | Protocol B (Co-Solvent) | Protocol C (Salt) |
| Route | Oral Gavage (PO) | IP / IV | PO / IP |
| Max Conc. | High (50+ mg/mL) | Low (5-10 mg/mL) | High (>20 mg/mL) |
| Homogeneity | Requires Vortexing | Clear Solution | Clear Solution |
| Excipients | MC, Tween 80 | DMSO, PEG-400 | NaOH |
| Irritation | Low | Moderate (DMSO) | Low (if pH balanced) |
| Bioavailability | Slower absorption ( | Rapid absorption | Rapid absorption |
Workflow Visualization
The following diagram illustrates the critical "Levigation" step in Protocol A, which is the most common source of error in preclinical studies.
Figure 2: Critical workflow for preparing a homogenous oral suspension.[1][2] Step 3 (Levigation) determines dose uniformity.[2]
Safety and Handling
-
Hazard Identification: As a fluorinated organic acid, treat as a potential irritant to eyes, skin, and respiratory system.[2][3]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2][3] Handle powder in a fume hood to prevent inhalation.[2]
-
Waste Disposal: Dispose of DMSO-containing solutions in halogenated solvent waste. Aqueous suspensions can often be treated as solid biological waste depending on institutional EHS rules.[2][3]
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[2][3] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[2][3]
- Relevance: foundational principles for solubilizing Class II drugs.
-
Strickley, R. G. (2004).[2][3] Solubilizing excipients in oral and injectable formulations.[2][6] Pharmaceutical Research, 21(2), 201–230.[2][3]
-
Relevance: Authoritative source for vehicle selection (DMSO/PEG ratios).[2]
-
-
National Institutes of Health (NIH) - PubChem. (n.d.).[2] Compound Summary for Phenylpropionic Acid Derivatives.
-
Di, L., & Kerns, E. H. (2016).[2][3] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2][3]
Sources
- 1. Phenylpropanoic acids | Fisher Scientific [fishersci.com]
- 2. Novel Solid Forms of Cardarine/GW501516 and Their Characterization by X-Ray Diffraction, Thermal, Computational, FTIR, and UV Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]
- 4. 3-(3-Trifluoromethylphenyl)propionic Acid | 585-50-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note & Protocols for High-Throughput Screening Assays Involving 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic Acid
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Phenylpropionic Acid Derivatives
The phenylpropionic acid scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. The compound 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid represents a modern iteration of this classic motif. Its key features include a trifluoromethyl group, known to enhance metabolic stability and lipophilicity, and a methyl group that provides steric influence, potentially leading to specific interactions with biological targets.[1] While the precise biological target of this specific molecule is under investigation, its structural similarity to known modulators of nuclear receptors suggests it may interact with this important class of transcription factors.
Nuclear receptors are ligand-activated transcription factors that regulate a host of physiological processes, including metabolism, inflammation, and development. Their ligand-binding domains (LBDs) are well-defined pockets that can be targeted by small molecules. The identification of novel nuclear receptor modulators is a key objective in drug discovery for a wide range of diseases.
This application note provides a comprehensive guide to employing high-throughput screening (HTS) assays for the identification and characterization of compounds like 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid that modulate nuclear receptor activity. We present two orthogonal, HTS-compatible assay formats: a cell-based reporter assay to assess functional activity and a biochemical fluorescence polarization assay to quantify direct binding to the receptor's LBD.
Part 1: Cell-Based Nuclear Receptor Activation Assay
Principle and Rationale
Cell-based reporter assays are a cornerstone of HTS for nuclear receptor modulators.[2][3] They provide a functional readout of a compound's ability to induce or inhibit gene transcription mediated by the target receptor. The assay utilizes a host cell line engineered to express the full-length nuclear receptor of interest and a reporter gene (e.g., luciferase) under the control of a promoter containing response elements for that receptor.[4][5] When an agonist binds to the receptor, it translocates to the nucleus, binds to the response elements, and drives the expression of the reporter gene, producing a quantifiable signal.[6]
This approach is powerful because it assesses the net effect of a compound in a physiological context, accounting for cell permeability, potential metabolic activation, and interaction with the cellular machinery required for transcription.[4]
Experimental Workflow: Cell-Based Reporter Assay
Caption: Workflow for the cell-based nuclear receptor reporter assay.
Detailed Protocol: Luciferase Reporter Assay
Materials:
-
HEK293 cells stably co-transfected with the nuclear receptor of interest and a luciferase reporter construct.
-
Assay medium: DMEM with 10% charcoal-stripped fetal bovine serum.
-
384-well white, solid-bottom assay plates.
-
3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid, dissolved in DMSO.
-
Reference agonist and antagonist compounds.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Multimode plate reader with luminescence detection.
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend the engineered HEK293 cells in assay medium to a density of 2.5 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).
-
Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Addition:
-
Prepare a 10-point, 3-fold serial dilution of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid in DMSO, starting from a 10 mM stock.
-
Dilute the compound serial dilutions 1:200 in assay medium.
-
Remove the assay plates from the incubator and add 10 µL of the diluted compound solutions to the appropriate wells.
-
Include wells for a reference agonist (positive control) and a vehicle control (0.1% DMSO).
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C, 5% CO2. This allows sufficient time for receptor activation, transcription, and translation of the luciferase enzyme.
-
-
Signal Detection:
-
Equilibrate the assay plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence intensity using a plate reader.
-
Data Analysis and Interpretation
The primary output is the relative light units (RLU) from the luminometer. Data should be normalized to the vehicle control (defined as 0% activation) and the reference agonist (defined as 100% activation).
Table 1: Hypothetical Data for Cell-Based Reporter Assay
| Concentration (µM) | Normalized Response (%) |
| 100 | 98.2 |
| 33.3 | 95.1 |
| 11.1 | 89.7 |
| 3.7 | 75.4 |
| 1.2 | 52.3 |
| 0.4 | 28.9 |
| 0.1 | 10.1 |
| 0.04 | 3.2 |
| 0.01 | 0.5 |
| 0 | 0.0 |
Plotting the normalized response against the log of the compound concentration will yield a sigmoidal dose-response curve, from which the EC50 (half-maximal effective concentration) can be calculated. A low EC50 value indicates a potent agonist.
Part 2: Biochemical Fluorescence Polarization (FP) Competition Assay
Principle and Rationale
To confirm that the activity observed in the cell-based assay is due to direct binding to the nuclear receptor, a biochemical binding assay is essential. Fluorescence polarization (FP) is a robust, solution-based technique ideal for HTS that measures the binding of a small fluorescently labeled ligand (tracer) to a larger protein.[7][8][9][10]
The principle is based on the rotational speed of molecules in solution.[11] A small, fluorescent tracer tumbles rapidly, and when excited with polarized light, it emits depolarized light. When the tracer binds to the much larger receptor LBD, its tumbling is slowed, and it emits light that remains highly polarized. In a competition assay, an unlabeled compound (like 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid) competes with the fluorescent tracer for binding to the LBD. A successful competitor will displace the tracer, causing it to tumble freely again and leading to a decrease in fluorescence polarization.[10]
Experimental Workflow: FP Competition Assay
Caption: Workflow for the fluorescence polarization competition assay.
Detailed Protocol: FP Competition Assay
Materials:
-
Purified, recombinant nuclear receptor ligand-binding domain (LBD).
-
Fluorescently labeled tracer ligand with known affinity for the LBD.
-
FP assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT).
-
384-well black, low-volume assay plates.
-
3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid, dissolved in DMSO.
-
Multimode plate reader with FP capabilities.
Procedure:
-
Reagent Preparation:
-
Determine the optimal concentrations of the LBD and fluorescent tracer through preliminary titration experiments to achieve a stable, high polarization window.
-
Prepare a 2X working solution of the LBD and tracer in FP assay buffer.
-
-
Compound Plating:
-
Prepare a serial dilution of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid in DMSO, as described for the reporter assay.
-
Transfer a small volume (e.g., 100 nL) of the compound dilutions into the 384-well black plates.
-
-
Assay Execution:
-
Add 10 µL of the 2X LBD/tracer solution to each well of the assay plate containing the pre-spotted compounds.
-
Include controls for high polarization (LBD + tracer + DMSO) and low polarization (tracer + DMSO).
-
-
Incubation and Reading:
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization in millipolarization units (mP) using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis and Interpretation
The raw mP values are used to calculate the percent inhibition or displacement of the tracer. The data is normalized to the high and low polarization controls.
Table 2: Hypothetical Data for FP Competition Assay
| Concentration (µM) | Polarization (mP) | % Inhibition |
| 100 | 115 | 96.7 |
| 33.3 | 120 | 93.3 |
| 11.1 | 135 | 83.3 |
| 3.7 | 175 | 56.7 |
| 1.2 | 230 | 20.0 |
| 0.4 | 275 | 3.3 |
| 0.1 | 280 | 0.0 |
| 0.04 | 281 | -0.7 |
| 0.01 | 280 | 0.0 |
| 0 | 280 | 0.0 |
Plotting the percent inhibition against the log of the compound concentration generates a competition curve, from which the IC50 (half-maximal inhibitory concentration) can be determined. The IC50 value is indicative of the compound's binding affinity for the receptor LBD.
Conclusion
The combination of a cell-based functional reporter assay and a biochemical fluorescence polarization binding assay provides a robust and efficient strategy for the high-throughput screening and characterization of novel nuclear receptor modulators like 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid. The reporter assay confirms cellular activity and functional efficacy, while the FP assay validates direct binding to the target protein. This dual-pronged approach ensures a higher degree of confidence in hit identification and prioritization, accelerating the early stages of the drug discovery process.
References
-
3-(3-Trifluoromethylphenyl)propionic acid. Chem-Impex. [Link]
-
The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. ScienceDirect. [Link]
-
High-throughput screening and drug identification using FlipGFPMpro in... ResearchGate. [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed Central. [Link]
-
FRET and TR-FRET Assays. ICE Bioscience. [Link]
-
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid. PubMed Central. [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed. [Link]
-
(PDF) 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid. ResearchGate. [Link]
-
Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Current in vitro high throughput screening approaches to assess nuclear receptor activation. PubMed. [Link]
-
Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. NIH. [Link]
-
Cellular Arrays for Large-Scale Analysis of Transcription Factor Activity. PubMed Central. [Link]
-
High Throughput Screening of FDA-Approved Drug Library Reveals the Compounds that Promote IRF3-Mediated Pro-Apoptotic Pathway Inhibit Virus Replication. PubMed. [Link]
-
Analysis of protein-ligand interactions by fluorescence polarization. PubMed Central. [Link]
-
Chemical Screening of Nuclear Receptor Modulators. MDPI. [Link]
-
Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. MDPI. [Link]
-
A High-Throughput Screening Approach for Evaluating the Binding Affinity of Environmental Pollutants to Nuclear Receptors. PubMed. [Link]
-
Role of reporter genes to assay for transcription factors & more. G-Biosciences. [Link]
-
Disrupting protein-protein interactions in the viral life cycle: the contribution of tr-FRET. Cisbio. [Link]
-
Cancer HTS Drug Discovery Initiative. UF Health Cancer Center. [Link]
-
Reporter assay for transcriptional activity (A) Schematic construct of... ResearchGate. [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. [Link]
-
High-throughput screening. Wikipedia. [Link]
-
Microbiota-derived 3-phenylpropionic acid promotes myotube hypertrophy by Foxo3/NAD+ signaling pathway. PubMed Central. [Link]
-
What are the advantages of using reporter assay to study a transcription factor? Quora. [Link]
-
Using TR-FRET to Investigate Protein-Protein Interactions: A Case Study of PXR-Coregulator Interaction. PubMed. [Link]
-
Reporter gene assays. Berthold Technologies. [Link]
-
A high throughput flow cytometric assay platform targeting transporter inhibition. PubMed Central. [Link]
-
Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PubMed Central. [Link]
-
NHRscan – Your Nuclear Hormone Receptor Panel. Eurofins Discovery. [Link]
-
High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. berthold.com [berthold.com]
- 4. Cellular Arrays for Large-Scale Analysis of Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are the advantages of using reporter assay to study a transcription factor? | AAT Bioquest [aatbio.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 10. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - TW [thermofisher.com]
Troubleshooting & Optimization
overcoming solubility issues of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid in aqueous solutions
[1]
Case ID: SOL-TFM-003
Compound Class: Fluorinated Phenylpropionic Acid Derivative
Primary Challenge: High lipophilicity driven by the trifluoromethyl (
Introduction: Understanding Your Molecule
Before troubleshooting, it is critical to understand the physicochemical "personality" of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid.
-
The Anchor (Hydrophilic): The propionic acid tail is your primary handle for solubility. It acts as a weak acid with a theoretical
of approximately 4.2 – 4.5 .[1] -
The Barrier (Lipophilic): The trifluoromethyl (
) group is highly electron-withdrawing but adds significant lipophilicity ( ) and bulk.[1] Combined with the 2-methyl group, this creates a hydrophobic core that resists dissolution in neutral water.[1]
The Golden Rule: This molecule behaves as a pH-dependent amphiphile .[1] It is insoluble in its protonated (neutral) form but soluble as a carboxylate anion.[1]
Module 1: Diagnostic & Quick Fixes (The "Triage")
Q1: My compound precipitated immediately upon adding the DMSO stock to the culture media. Why?
A: You likely experienced "Solvent Shock." When a high-concentration DMSO stock (e.g., 100 mM) hits an aqueous buffer, the DMSO rapidly diffuses away into the water. The local environment around the drug molecules instantly shifts from lipophilic to hydrophilic. If the local concentration exceeds the aqueous solubility limit before the drug can disperse, it crashes out as a micro-precipitate.
Troubleshooting Protocol: The "Step-Down" Dilution Do not add 100% DMSO stock directly to the final media.[1] Use an intermediate dilution step.
-
Prepare Stock: 100 mM in pure DMSO.
-
Intermediate Step: Dilute 1:10 into a compatible co-solvent (e.g., Ethanol or PEG400) or a 50:50 DMSO:Water mix if no precipitation occurs.[1]
-
Final Step: Add this intermediate solution to your media while vortexing rapidly .
Visual Guide: Preventing Solvent Shock
Caption: Workflow to prevent precipitation during aqueous dilution. Direct addition often fails due to rapid solvent exchange.
Module 2: pH Manipulation (The "Chemistry" Approach)
Q2: Can I improve solubility without using toxic co-solvents like DMSO?
A: Yes, by exploiting the Carboxylic Acid (
Critical Warning: Most cell culture media (DMEM/RPMI) are buffered at pH 7.[1]4. However, adding a concentrated acidic drug can locally drop the pH, causing the drug to protonate and crash out. You must pre-form the salt .[1]
Protocol: In-Situ Salt Formation
| Parameter | Specification |
| Reagent | 0.1 M NaOH or Meglumine (N-methylglucamine) |
| Molar Ratio | 1.05 : 1 (Base : Drug) |
| Target pH | 7.5 – 8.0 |
Step-by-Step:
-
Weigh the solid acid.[1]
-
Add 0.9 equivalents of 0.1 M NaOH (aqueous).
-
Vortex/Sonicate.[1] The solution may remain cloudy.
-
Dropwise add dilute NaOH while monitoring pH until the solution clears. Do not exceed pH 8.5 to avoid chemical degradation.[1]
-
Dilute to volume with PBS (Phosphate Buffered Saline).
Module 3: Advanced Formulation (In Vivo / High Dose)
Q3: I need to dose animals (IV/IP) at high concentrations (10 mg/kg). pH adjustment isn't enough. What now?
A: Use Hydroxypropyl-
Why HP-
-
Safety: FDA-approved excipient for parenteral use.[1]
-
Mechanism: The
group acts as a "lipophilic anchor" ensuring a high binding constant ( ) with the cyclodextrin cavity.
Protocol: Complexation for Animal Studies
-
Vehicle Prep: Prepare a 20% (w/v) HP-
-CD solution in sterile water.[1] -
Drug Addition: Add your compound to the vehicle. It will likely remain a suspension.[1]
-
Solubilization:
-
Method A (Heat/Stir): Stir at 50°C for 2-4 hours.
-
Method B (pH-Assisted): Adjust pH to 8.0 (using NaOH) to ionize the drug and drive it into the cavity, then readjust pH to 7.4 using dilute HCl. (Recommended)
-
-
Filtration: Pass through a 0.22
PVDF filter to ensure sterility and remove un-complexed particles.[1]
Visual Guide: pH-Assisted Cyclodextrin Complexation
Caption: pH-shift method for efficient cyclodextrin encapsulation of ionizable lipophilic drugs.
Summary of Solubility Data (Estimated)
| Solvent System | Estimated Max Solubility | Suitability |
| Pure Water (pH 4.0) | < 10 | Poor |
| PBS (pH 7.4) | ~ 0.5 - 1.0 mg/mL | Moderate (Risk of precipitation) |
| DMSO | > 50 mg/mL | Stock Solution Only |
| 20% HP- | > 5 mg/mL | Best for In Vivo |
References
-
Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2][3] Advanced Drug Delivery Reviews.
-
Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1] (Describes the lipophilicity impact of
groups). -
Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
-
Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews.
troubleshooting guide for 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid in biological assays
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Compound Profile and Handling
3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid is a derivative of phenylpropionic acid, a class of compounds with known biological activities. The inclusion of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[1][2] These properties make it a valuable candidate for drug discovery programs, particularly in the areas of anti-inflammatory and analgesic research.[1]
| Property | Value | Source |
| Synonyms | 3-(2-Methyl-3-(trifluoromethyl)phenyl)propanoic acid | - |
| Molecular Formula | C11H11F3O2 | - |
| Molecular Weight | 232.20 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Storage | Store at 2-8°C, desiccated | [1] |
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid in biological assays.
Solubility and Stock Solution Preparation
Question: I am having trouble dissolving 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid. What is the recommended solvent and procedure for preparing a stock solution?
Answer:
-
Primary Solvent: Due to its lipophilic nature, enhanced by the trifluoromethyl group, 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid is expected to have low solubility in aqueous buffers. The recommended primary solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[4][5]
-
Stock Solution Protocol:
-
Weigh out the desired amount of the compound in a sterile, conical tube.
-
Add the calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
Troubleshooting Workflow for Solubility Issues:
Caption: Troubleshooting workflow for addressing compound solubility issues.
Expert Insight: While DMSO is an excellent solvent, it can have biological effects on its own. It is crucial to keep the final concentration of DMSO in your assay low, typically below 0.5%, to avoid off-target effects on cell viability and signaling pathways.[5][6] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Inconsistent or No Biological Activity
Question: I am not observing the expected biological activity with 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid in my assay. What could be the cause?
Answer:
Several factors can contribute to a lack of or inconsistent biological activity. A systematic approach to troubleshooting is essential.
Potential Causes and Solutions:
-
Compound Degradation: While the trifluoromethyl group generally enhances chemical stability, improper storage or handling can lead to degradation.[2]
-
Solution: Ensure the compound is stored under the recommended conditions (2-8°C, desiccated). Use freshly prepared dilutions for each experiment.
-
-
Incorrect Concentration Range: The optimal concentration for biological activity can vary significantly depending on the cell type and assay.
-
Solution: Perform a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the EC50 or IC50.
-
-
Assay-Specific Issues: The observed activity of phenylpropionic acid derivatives can be context-dependent. For example, the parent compound, 3-phenylpropionic acid (3-PPA), has been shown to have various effects, including:
-
Inhibition of the NF-κB pathway.[7]
-
Activation of AMP-activated protein kinase α (AMPKα).[8]
-
Interaction with the Foxo3/NAD+ signaling pathway.[9]
-
Solution: Ensure your assay is designed to detect changes in these or related pathways. Consider using multiple, orthogonal assays to confirm the biological activity.
-
-
Cell Health and Passage Number: The responsiveness of cells can change with passage number and overall health.
-
Solution: Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.[10]
-
Experimental Workflow for Investigating Lack of Activity:
Caption: Step-by-step workflow to troubleshoot lack of biological activity.
Unexpected Cytotoxicity
Question: I am observing significant cell death in my cultures treated with 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid, even at concentrations where I expect to see a specific biological effect. Why is this happening?
Answer:
Unexpected cytotoxicity can mask the specific biological effects of a compound. It's important to differentiate between targeted apoptosis/necrosis and non-specific toxicity.
-
High DMSO Concentration: As mentioned, DMSO concentrations above 0.5% can be toxic to many cell lines.[5][6]
-
Solution: Titrate the DMSO concentration to determine the maximum tolerable level for your specific cell line.
-
-
Compound-Induced Off-Target Effects: The trifluoromethyl group, while generally stable, can in some contexts be metabolically activated to reactive intermediates, although this is less common for aryl-CF3 groups.[11]
-
Solution: It is difficult to directly test for this without specialized metabolic studies. However, comparing the cytotoxicity profile to structurally similar compounds without the trifluoromethyl group may provide clues.
-
-
Assay Interference: Some compounds can interfere with the reagents used in cell viability assays (e.g., MTT, MTS, CellTiter-Glo®).
-
Solution: Run a cell-free control where you add the compound to the assay medium and measure the background signal. This will help determine if the compound is directly interacting with the assay reagents.
-
Signaling Pathway Implicated in Phenylpropionic Acid Activity:
The parent compound, 3-phenylpropionic acid, has been shown to modulate several key signaling pathways. While the specific effects of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid are yet to be fully elucidated, it is plausible that it interacts with similar pathways.
Caption: Potential signaling pathways modulated by 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid, based on data from related compounds.
III. Concluding Remarks
Troubleshooting the use of novel small molecules like 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid in biological assays requires a systematic and evidence-based approach. By carefully considering factors such as solubility, compound stability, assay design, and cell health, researchers can overcome common experimental hurdles and generate high-quality, reproducible data. This guide provides a framework for addressing these challenges, grounded in the known properties of this class of compounds and best practices in experimental biology.
IV. References
-
3-(3-Trifluoromethylphenyl)propionic acid - Chem-Impex. (n.d.). Retrieved February 3, 2026, from [Link]
-
3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression. (2021). Fitoterapia, 155, 105071. doi: 10.1016/j.fitote.2021.105071. Available from: [Link]
-
3-[2-(Trifluoromethyl)phenyl]propionic acid - MySkinRecipes. (n.d.). Retrieved February 3, 2026, from [Link]
-
The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. (2022). Molecular Metabolism, 55, 101412. doi: 10.1016/j.molmet.2021.101412. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Pharmaceuticals, 16(7), 1024. doi: 10.3390/ph16071024. Available from: [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2023). Molecules, 28(16), 6123. doi: 10.3390/molecules28166123. Available from: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes, 10(10), 2054. doi: 10.3390/pr10102054. Available from: [Link]
-
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o335. doi: 10.1107/S160053681300310X. Available from: [Link]
-
Phenylpropionic acid produced by gut microbiota alleviates acetaminophen-induced hepatotoxicity. (2023). Gut Microbes, 15(1), 2231590. doi: 10.1080/19490976.2023.2231590. Available from: [Link]
-
Microbiota-derived 3-phenylpropionic acid promotes myotube hypertrophy by Foxo3/NAD+ signaling pathway. (2024). Journal of Animal Science and Biotechnology, 15(1), 69. doi: 10.1186/s13578-024-01244-2. Available from: [Link]
-
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid. (2013). ResearchGate. Available from: [Link]
-
Understanding the Efficacy of Dietary Supplement on Fungal Mycobiota in Healthy Volunteers: A Pilot Study. (2024). ClinicalTrials.gov. Retrieved February 3, 2026, from [Link]
-
Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. (2024). International Journal of Molecular Sciences, 25(7), 4001. doi: 10.3390/ijms25074001. Available from: [Link]
-
Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? (2023). Reddit. Retrieved February 3, 2026, from [Link]
-
Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. (2018). Mediators of Inflammation, 2018, 5817053. doi: 10.1155/2018/5817053. Available from: [Link]
-
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
-
DMSO usage in cell culture. (2023). LifeTein. Retrieved February 3, 2026, from [Link]
-
The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters, 10(7), 985-988. doi: 10.1021/acsmedchemlett.9b00267. Available from: [Link]
-
Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma. (2022). STAR Protocols, 3(2), 101344. doi: 10.1016/j.xpro.2022.101344. Available from: [Link]
-
2-phenylpropionic acid. (n.d.). Organic Syntheses. Retrieved February 3, 2026, from [Link]
-
protocols. (n.d.). Assay Genie. Retrieved February 3, 2026, from [Link]
-
Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. (2023). ResearchGate. Available from: [Link]
-
Assay Guidance Manual. (n.d.). NCBI Bookshelf. Retrieved February 3, 2026, from [Link]
-
The study of the influence of DMSO on human fibroblasts proliferation in-vitro. (n.d.). Jagiellonian Center of Innovation. Retrieved February 3, 2026, from [Link]
-
Gain-of-Signal Assays for Probing Inhibition of SARS-CoV-2 Mpro/3CLpro in Living Cells. (2022). ACS Infectious Diseases, 8(5), 986-996. doi: 10.1021/acsinfecdis.2c00055. Available from: [Link]
-
Dimethyl Sulfoxide (DMSO). (n.d.). HiMedia Laboratories. Retrieved February 3, 2026, from [Link]
-
Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. (2015). BMC Biotechnology, 15, 66. doi: 10.1186/s12896-015-0185-9. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate | C11H11F3O2 | CID 53230361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(3-Hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbiota-derived 3-phenylpropionic acid promotes myotube hypertrophy by Foxo3/NAD+ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic Acid Synthesis
Executive Summary
This guide addresses the specific technical challenges associated with scaling up the synthesis of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid (CAS 1017777-98-8). This molecule is a critical "tail" intermediate often used in the synthesis of PPAR agonists (e.g., related to the GW501516 structural class) and other metabolic disease therapeutics.
The presence of the 2-methyl group (steric hindrance) and the 3-trifluoromethyl group (electronic withdrawal) creates a unique "push-pull" dynamic that complicates standard protocols. This guide prioritizes the Knoevenagel Condensation–Hydrogenation route, as it offers the most robust impurity control for multi-kilogram campaigns compared to Heck coupling strategies.
Phase 1: Route Selection & Raw Material Qualification
Q1: Why should we prioritize the Knoevenagel route over the Heck reaction for this specific substitution pattern?
A: While the Heck reaction (Aryl halide + Methyl acrylate) is popular, the 2-methyl substituent creates significant steric clash during the palladium oxidative addition and migratory insertion steps, often requiring higher catalyst loadings (increasing cost and metal scavenging burden).
The Knoevenagel Condensation (using 2-methyl-3-(trifluoromethyl)benzaldehyde) is thermodynamically driven and less sensitive to the steric bulk of the 2-methyl group if the Doebner modification is used.
Comparison of Routes:
| Feature | Route A: Heck Coupling | Route B: Knoevenagel (Recommended) |
| Starting Material | 2-Methyl-3-(trifluoromethyl)bromobenzene | 2-Methyl-3-(trifluoromethyl)benzaldehyde |
| Critical Reagent | Pd(OAc)₂, Ligands (Phosphines) | Malonic Acid, Piperidine/Pyridine |
| Steric Sensitivity | High (2-Me hinders Pd insertion) | Moderate (Aldehyde is electrophilic) |
| Impurity Profile | Isomerized alkenes, Pd residuals | Dimerized aldehyde, Decarboxylation byproducts |
| Cost Driver | Catalyst & Scavengers | Starting Aldehyde Cost |
Q2: We are seeing variable reaction rates with different batches of the starting aldehyde. What should we check?
A: Check the Acid Value (AV) and Water Content of your 2-methyl-3-(trifluoromethyl)benzaldehyde (CAS 878001-20-8).
-
Oxidation: This aldehyde is prone to air oxidation to the corresponding benzoic acid. Even 1-2% acid content can quench the catalytic base (piperidine) used in the Knoevenagel step.
-
Protocol: Titrate the starting material. If Acid > 0.5%, increase the base loading proportionally or perform a bicarbonate wash.
Phase 2: The "Make" – C-C Bond Formation
Q3: The Knoevenagel reaction stalls at 70% conversion. Is the 2-methyl group preventing the attack?
A: The 2-methyl group provides steric hindrance, but the 3-CF3 group actually activates the aldehyde by making the carbonyl carbon more electrophilic. Stalling is likely due to water accumulation or base deactivation .
Troubleshooting Protocol:
-
Switch to Doebner Modification: Use Malonic Acid (solid) instead of diethyl malonate. The decarboxylation drives the equilibrium forward.
-
Solvent System: Use Pyridine (as solvent and base) with a catalytic amount of Piperidine.
-
Temperature: The reaction requires 80–100°C to overcome the steric barrier of the 2-methyl group.
-
Water Removal: Unlike standard aldehydes, the steric bulk traps water in the transition state. Ensure rigorous reflux or add molecular sieves if running in non-pyridine solvents (e.g., Toluene/Piperidine).
Visualization: Steric & Electronic Effects
Caption: Interplay of steric hindrance (2-Me) and electronic activation (3-CF3) during C-C bond formation.
Phase 3: Hydrogenation & Reduction
Q4: We are detecting defluorinated impurities (loss of F) during hydrogenation. How do we prevent this?
A: The 3-trifluoromethyl group is generally stable, but benzylic C-F bonds can be labile under aggressive hydrogenation conditions (high pressure/temperature), especially with Palladium catalysts.
Corrective Actions:
-
Catalyst Selection: Switch from Pd/C to 5% Pt/C (Platinum on Carbon) . Platinum is less prone to hydrogenolysis of C-F bonds than Palladium.
-
Solvent Choice: Avoid Methanol if transesterification or acetal formation is observed. Use Ethyl Acetate or IPA .
-
Moderators: If using Pd/C, add a small amount of Diphenylsulfide (catalyst poison) to reduce the activity towards C-F cleavage while maintaining alkene reduction activity.
Q5: The reduction of the double bond is extremely slow (>24h).
A: The 2-methyl group prevents the alkene from lying flat on the catalyst surface.
-
Increase Pressure: Raise H₂ pressure to 5–10 bar (standard is often 1-2 bar).
-
Temperature: Increase to 50°C .
-
Concentration: Dilute the reaction. High concentrations lead to "clustering" of the hydrophobic fluorinated molecules, impeding catalyst access.
Phase 4: Isolation & Purification
Q6: The final product is an oil or low-melting solid that is difficult to handle. How can we get a crystalline solid?
A: 3-Arylpropionic acids with flexible alkyl chains often form oils. For scale-up, Salt Formation is the standard purification technique.
Salt Crystallization Protocol:
-
Crude Dissolution: Dissolve the crude oil in MTBE or Isopropyl Acetate .
-
Amine Addition: Add 1.05 equivalents of Dicyclohexylamine (DCHA) or Cyclohexylamine .
-
Crystallization: The DCHA salt of the acid is usually a high-melting, crystalline solid that rejects impurities.
-
Recovery: Filter the salt, wash with cold MTBE, and liberate the free acid by partitioning between DCM and 1M HCl .
Process Workflow Diagram
Caption: Optimized synthetic workflow including critical QC checkpoints for impurity control.
References
-
ChemicalBook. (2025). 2-Methyl-3-(trifluoromethyl)benzaldehyde Properties and Suppliers. Retrieved from
-
ChemWhat. (2025). 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid Identifiers. Retrieved from [1]
-
Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from
-
Asian Journal of Chemistry. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Retrieved from
-
Sigma-Aldrich. (2025).[2] Product Specification: 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid. Retrieved from
Sources
Technical Support Center: Screening Integrity for 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic Acid
Case Reference: 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid Chemical Profile: Lipophilic Carboxylic Acid Primary Risk Factors: Colloidal Aggregation, pH Interference, Metal Chelation
Introduction: The "Surfactant" Trap
Welcome to the technical support hub for researchers working with 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid .
While this molecule is a valuable fragment in medicinal chemistry, its structure presents a specific hazard profile in High-Throughput Screening (HTS). It possesses an amphiphilic structure: a polar carboxylic acid head group coupled with a highly lipophilic tail (enhanced by the trifluoromethyl and methyl substituents).
The Core Problem: In aqueous buffers, this molecule mimics a fatty acid. It tends to self-assemble into colloidal aggregates rather than existing as a monomer. These colloids non-specifically sequester enzymes, leading to steep inhibition curves that mimic true potency—a classic "false positive."
This guide provides the protocols to validate your hits and rule out artifacts.
Module 1: Diagnosing Colloidal Aggregation
Issue: You observe potent inhibition (
The Mechanism of Interference
The following diagram illustrates how the compound transitions from a monomer to a protein-sequestering colloid.
Figure 1: The transition of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid from monomer to interfering colloid.
Troubleshooting Protocol: The Detergent Sensitivity Test
This is the gold standard for ruling out aggregation (based on Shoichet et al.). Non-ionic detergents disrupt the colloids but (usually) do not affect specific binding interactions.
| Step | Action | Technical Rationale |
| 1 | Prepare Assay Buffer | Create two buffers: A) Standard Buffer B) Buffer + 0.01% Triton X-100 (freshly prepared). |
| 2 | Run Dose-Response | Run the compound in parallel using Buffer A and Buffer B. |
| 3 | Analyze Shift | Compare |
Decision Matrix:
-
Scenario A:
remains stable (within 2-3 fold) True Binder. -
Scenario B: Potency vanishes (shift > 10-fold) in the presence of Triton
False Positive (Aggregator).
Expert Tip: If your target protein is sensitive to Triton X-100, use 0.005% Tween-20 as an alternative.
Module 2: Chemical Reactivity & pH Interference
Issue: The assay readout drops, but the effect seems non-saturable or dependent on buffer strength.
Root Cause: The carboxylic acid moiety (
Troubleshooting Guide: pH and Chelation
Q: How do I know if the acid group is crashing my assay pH?
A: Calculate the buffer capacity. If you are using 10 mM HEPES or Tris and screening the compound at 100
Protocol: The pH Check
-
Prepare a mock assay solution with the compound at the highest screening concentration (e.g., 100
). -
Use a micro-pH probe to measure the solution.
-
Rule: If
units compared to the control, increase buffer concentration to 50-100 mM.
Q: My target is a Zinc-metalloprotease. Is this a chelator? A: It is a weak chelator. To verify, run the CP-Check (Chelation Protection) .
Figure 2: Logic flow for identifying false positives caused by metal chelation.
Module 3: Solubility & Optical Interference
Issue: High background signal or erratic data points at high concentrations.
Root Cause: The lipophilic nature of the compound limits aqueous solubility. Precipitates scatter light, interfering with absorbance (
Solubility Limits Table (Estimated):
| Solvent System | Solubility Risk Level | Recommendation |
| 100% DMSO | Low | Stock solution (10-20 mM) is stable. |
| PBS (pH 7.4) | High | Risk of precipitation > 50 |
| Assay Buffer + 1% DMSO | Medium | Inspect for turbidity. |
Protocol: Centrifugation Test
-
Incubate the compound in assay buffer at screening concentration for 30 mins.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 mins.
-
Measure the concentration of the supernatant (by HPLC or UV-Vis).
-
Fail Criteria: If supernatant concentration is < 80% of nominal, the compound has precipitated.
References
-
Shoichet, B. K. (2006). Screening in a Spirit of Jealousy. Nature Chemical Biology. (Discusses the mechanism of colloidal aggregation and the detergent test). [Link]
-
NCBI Assay Guidance Manual . Assay Interference by Aggregation. (The authoritative protocol for detecting aggregation in HTS). [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]
-
Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. NCBI Assay Guidance Manual. (Covers pH and chelation artifacts). [Link]
Sources
Validation & Comparative
Comparative Efficacy Analysis of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic Acid as a Putative c-Myc-Max Interaction Inhibitor
A Senior Application Scientist's Guide to Evaluating Novel PPI Inhibitors Against Established Benchmarks
Introduction: The Challenge and Imperative of Targeting c-Myc
The c-Myc oncoprotein is a master regulator of cellular proliferation, metabolism, and apoptosis, and its deregulation is a hallmark of a vast number of human cancers.[1] For decades, c-Myc has been considered one of the most sought-after yet "undruggable" targets in oncology.[2][3] This reputation stems from its nature as an intrinsically disordered protein (IDP) lacking a conventional enzymatic pocket for small molecule binding.[1]
The oncogenic activity of c-Myc is critically dependent on its heterodimerization with a partner protein, Max (Myc-associated factor X), through their basic helix-loop-helix leucine-zipper (bHLH-LZ) domains.[1][4] This c-Myc-Max complex binds to specific DNA sequences known as E-boxes to regulate the transcription of up to 15% of the human genome, driving the cancer phenotype.[1] Consequently, disrupting the c-Myc-Max protein-protein interaction (PPI) has emerged as a primary therapeutic strategy to neutralize c-Myc's oncogenic function.[5][6]
This guide provides a comprehensive framework for evaluating the efficacy of a novel putative c-Myc inhibitor, 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid (hereafter referred to as Compound X ), by comparing it to well-characterized inhibitors of the c-Myc-Max interaction.
Compound Profiles: The Challenger and the Incumbents
-
Test Compound: 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid (Compound X) This is a novel small molecule with structural features that suggest potential bioactivity. Its efficacy against the c-Myc-Max PPI is the central subject of this investigation.
-
Reference Inhibitor 1: 10058-F4 A first-in-class, cell-permeable small molecule identified through high-throughput screening that specifically targets the c-Myc-Max dimerization.[7][8][9][10] It has been extensively studied and serves as a crucial benchmark for validating new c-Myc inhibitors. 10058-F4 is known to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in c-Myc-dependent cancer cells.[8][9][10]
-
Reference Inhibitor 2: MYCMI-7 A more recently developed and potent small molecule inhibitor that, like 10058-F4, disrupts the c-Myc-Max interaction.[11] MYCMI-7 has been shown to bind directly to c-Myc, induce its degradation, and exhibit potent growth arrest and apoptosis in a variety of tumor cells in a c-Myc-dependent manner.[11]
The c-Myc-Max Signaling Axis and Point of Inhibition
The following diagram illustrates the central role of the c-Myc-Max heterodimer in transcriptional activation and the mechanism by which inhibitors like Compound X, 10058-F4, and MYCMI-7 are designed to function.
Caption: Inhibition of the c-Myc-Max dimerization prevents DNA binding and downstream gene transcription.
Experimental Framework for Comparative Efficacy
A multi-tiered approach is essential to rigorously evaluate a novel inhibitor. We begin with direct biochemical assays to quantify the disruption of the PPI in a purified system, followed by cell-based assays to confirm target engagement and assess the functional consequences in a biological context.
Caption: A logical workflow for inhibitor validation, from biochemical assays to cellular functional analysis.
Part 1: Biochemical Assays for Direct PPI Disruption
These assays provide the primary evidence of a compound's ability to directly interfere with the c-Myc-Max interaction in a controlled, cell-free environment.
Fluorescence Polarization (FP) Assay
Causality: The FP assay measures the disruption of the interaction between purified c-Myc and a fluorescently labeled Max peptide.[12] When the small, fluorescently-labeled Max peptide is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to the much larger c-Myc protein, its tumbling slows dramatically, leading to a high polarization signal. An effective inhibitor will compete with or allosterically prevent this binding, causing a decrease in polarization. This provides a direct, quantitative measure of PPI disruption.[12][13]
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20 and 1 mM DTT.
-
c-Myc Protein: Recombinant human c-Myc (bHLH-LZ domain) diluted to a working concentration (e.g., 50 nM) in Assay Buffer. The optimal concentration should be determined empirically to be at or near the Kd of the interaction.
-
Fluorescent Max Peptide: A synthetic peptide corresponding to the Max bHLH-LZ domain, labeled with a fluorophore (e.g., FITC or TAMRA), diluted to a working concentration (e.g., 10 nM).
-
Test Compounds: Prepare 10 mM stock solutions of Compound X, 10058-F4, and MYCMI-7 in DMSO. Create a 10-point serial dilution series for each.
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of Assay Buffer to each well.
-
Add 1 µL of each compound dilution (or DMSO for control wells).
-
Add 5 µL of the fluorescent Max peptide to all wells.
-
Initiate the reaction by adding 5 µL of the c-Myc protein to all wells except for the "peptide only" controls.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a microplate reader equipped for fluorescence polarization.
-
Calculate the change in millipolarization (mP) units.
-
Plot the mP values against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each compound.
-
AlphaScreen Assay
Causality: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is an alternative, bead-based proximity assay that offers very high sensitivity.[14][15][16] One protein (e.g., His-tagged c-Myc) is bound to an "Acceptor" bead, and its binding partner (e.g., biotinylated Max) is bound to a "Donor" bead. When the proteins interact, they bring the beads into close proximity (<200 nm). Excitation of the Donor bead at 680 nm generates singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor that disrupts the PPI will prevent this proximity, leading to a loss of signal.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: As per the manufacturer's recommendation (e.g., 50 mM HEPES, 150 mM NaCl, 1 mg/ml BSA, 0.01% Tween 20, pH 7.0).
-
Proteins: Biotinylated human Max protein and His-tagged human c-Myc protein.
-
Beads: Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads.
-
Test Compounds: Prepare dilution series as described for the FP assay.
-
-
Assay Procedure (384-well ProxiPlate):
-
Add 5 µL of each test compound dilution to the wells.
-
Add 5 µL of a pre-mixed solution of His-tagged c-Myc and biotinylated Max (e.g., 30 nM final concentration each) to all wells.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a pre-mixed suspension of Donor and Acceptor beads (e.g., 10 µg/mL final concentration each) under subdued light.
-
Incubate for 60-90 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled microplate reader.
-
Plot the AlphaScreen signal against the logarithm of inhibitor concentration and calculate IC50 values as described previously.
-
Part 2: Cell-Based Assays for Target Engagement and Functional Effects
These assays are critical to confirm that the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit the desired biological response.
Co-Immunoprecipitation (Co-IP)
Causality: Co-IP is the gold standard for verifying a PPI within cells. This experiment will determine if the test compounds can disrupt the endogenous c-Myc-Max interaction.[6] An antibody against Max is used to pull down Max from the cell lysate. If c-Myc is bound to Max, it will be pulled down as well and can be detected by Western blotting. In the presence of an effective inhibitor, the amount of co-precipitated c-Myc will be significantly reduced.[6]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a c-Myc-dependent cancer cell line (e.g., HL60 or Daudi) to ~80% confluency.
-
Treat the cells with varying concentrations of Compound X, 10058-F4, MYCMI-7, or DMSO (vehicle control) for 4-6 hours.
-
-
Lysis and Immunoprecipitation:
-
Harvest and lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate a portion of the lysate with an anti-Max antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
-
Western Blot Analysis:
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against c-Myc.
-
Probe a parallel blot (or strip and re-probe) with an anti-Max antibody to confirm equal pull-down of Max in all samples.
-
Analyze the input lysates to confirm that the total c-Myc and Max protein levels were not affected by the short-term drug treatment.
-
Quantify the c-Myc band intensity and normalize it to the corresponding Max band intensity to determine the relative level of interaction.
-
Cell Viability Assay
Causality: Since c-Myc is a potent driver of cell proliferation, its inhibition is expected to reduce the viability of c-Myc-dependent cancer cells. Assays like the MTT or CellTiter-Glo assay measure metabolic activity, which correlates with the number of viable cells. This experiment assesses the functional consequence of target inhibition.
Detailed Protocol:
-
Cell Plating: Seed c-Myc-dependent cells (e.g., HL60) and a c-Myc-independent cell line (as a control for specificity) in 96-well plates.
-
Compound Treatment: The following day, treat the cells with a serial dilution of each inhibitor.
-
Incubation: Incubate for 72 hours to allow for effects on cell proliferation to manifest.
-
Assay: Perform the viability assay according to the manufacturer's protocol (e.g., add CellTiter-Glo reagent and measure luminescence).
-
Data Analysis: Normalize the data to vehicle-treated controls, plot cell viability against the logarithm of inhibitor concentration, and calculate the GI50 (concentration for 50% growth inhibition) for each compound.
Data Summary and Interpretation
The quantitative data from these experiments should be compiled into tables for clear comparison.
Table 1: Biochemical Inhibition of the c-Myc-Max Interaction
| Compound | FP IC50 (µM) | AlphaScreen IC50 (µM) |
| Compound X | [Experimental Value] | [Experimental Value] |
| 10058-F4 | 50 - 75 | 40 - 60 |
| MYCMI-7 | 0.5 - 2.0 | 0.3 - 1.5 |
Interpretation: Lower IC50 values in these assays indicate higher potency in directly disrupting the c-Myc-Max PPI. A potent compound will have IC50 values in the low micromolar or nanomolar range. The data will position Compound X relative to the known benchmarks.
Table 2: Cellular Efficacy and Functional Effects
| Compound | Cell Viability GI50 (µM) (HL60 cells) | Co-IP Dissociation (at 50 µM) |
| Compound X | [Experimental Value] | [Experimental Value, e.g., % reduction] |
| 10058-F4 | 30 - 60 | Significant reduction |
| MYCMI-7 | 1 - 5 | Strong reduction |
Interpretation: A strong correlation between biochemical potency (Table 1) and cellular efficacy (Table 2) is a key indicator of a successful on-target mechanism. The GI50 value demonstrates the compound's functional impact on cancer cell growth. The Co-IP result confirms that this functional impact is likely due to the disruption of the c-Myc-Max complex within the cell.
Conclusion
This guide outlines a rigorous, multi-faceted approach to compare the efficacy of a novel compound, 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid, against established c-Myc-Max inhibitors. By systematically progressing from direct biochemical validation to cellular target engagement and functional outcomes, researchers can build a comprehensive and compelling data package. The causality-driven experimental design, coupled with quantitative data analysis, ensures a high degree of scientific integrity. The successful execution of these protocols will provide a clear and objective assessment of the compound's potential as a therapeutic agent targeting the historically challenging but critically important c-Myc oncoprotein.
References
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
AACR Journals. (2022, March 31). MYCMI-7: A Small MYC-Binding Compound that Inhibits MYC: MAX Interaction and Tumor Growth in a MYC-Dependent Manner. Retrieved from [Link]
-
Journal of Biological Chemistry. (n.d.). Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting. Retrieved from [Link]
-
PNAS. (n.d.). Small-molecule antagonists of Myc/Max dimerization inhibit Myc-induced transformation of chicken embryo fibroblasts. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1. Small molecule inhibition of the c-Myc/Max interaction. Retrieved from [Link]
-
AACR Journals. (2007, September 17). Improved low molecular weight Myc-Max inhibitors. Retrieved from [Link]
-
VHIO. (2024, February 6). First MYC inhibitor to demonstrate safety and anti-tumor activity in a phase I first-in-human clinical trial. Retrieved from [Link]
-
PubMed. (n.d.). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid. Retrieved from [Link]
-
YouTube. (2018, October 25). Destabilization and Degradation of MYC: More Ways Than One. Retrieved from [Link]
-
PubMed. (2023, July 22). Pathophysiological mechanisms of complications associated with propionic acidemia. Retrieved from [Link]
-
PubMed. (n.d.). Quantitative analysis of c-myc-tagged protein in crude cell extracts using fluorescence polarization. Retrieved from [Link]
-
PubMed. (2021, November 2). RNA-binding protein FXR1 drives cMYC translation by recruiting eIF4F complex to the translation start site. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic fluorescent MYC probe: Inhibitor binding site elucidation and development of a high-throughput screening assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, August 15). MYC Inhibitors in Clinical Trials. Retrieved from [Link]
-
Journal of Cell Biology. (2021, June 23). The long journey to bring a Myc inhibitor to the clinic. Retrieved from [Link]
-
VHIO. (2025, February 20). MYC: From Undruggable Target to the First Cancer Clinical Trials. Retrieved from [Link]
-
YouTube. (2024, April 4). Fluorescence Polarization Assays. Retrieved from [Link]
-
PubMed Central. (2025, April 29). Rethinking MYC inhibition: a multi-dimensional approach to overcome cancer's master regulator. Retrieved from [Link]
-
PubMed Central. (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]
-
Brieflands. (n.d.). NF-κB-dependent Mechanism of Action of c-Myc Inhibitor 10058-F4. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Therapeutic Targeting of Myc. Retrieved from [Link]
-
BMG Labtech. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. Retrieved from [Link]
-
ResearchGate. (2015, May 7). Can you please give me suggestion for my Protein-protein interaction Alpha Screen assay?. Retrieved from [Link]
Sources
- 1. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First MYC inhibitor to demonstrate safety and anti-tumor activity in a phase I first-in-human clinical trial - VHIO [vhio.net]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. scbt.com [scbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. 10058-F4, c-Myc-Max dimerization inhibitor (CAS 403811-55-2) | Abcam [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Therapeutic Targeting of Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of c-myc-tagged protein in crude cell extracts using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. resources.revvity.com [resources.revvity.com]
cross-reactivity studies of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid
This guide provides a technical comparison and experimental framework for evaluating the cross-reactivity profile of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid (referred to herein as MTPPA ).
Based on its chemical structure (a lipophilic phenylpropionic acid derivative), MTPPA functions as a pharmacophore scaffold for Peroxisome Proliferator-Activated Receptors (PPARs) . In drug development, determining the selectivity (cross-reactivity) of such scaffolds against the three PPAR isoforms (
Part 1: Strategic Overview & Mechanism
3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid (MTPPA) represents a classic "acid-tail" fragment used in Nuclear Receptor drug discovery. Unlike the highly selective GW501516 (Cardarine) , which utilizes a phenoxyacetic acid headgroup to lock into the PPAR
The Cross-Reactivity Challenge
The primary cross-reactivity concern for MTPPA is not immunological, but pharmacological promiscuity among nuclear receptors.
-
Target: PPAR
(Metabolic switching, fatty acid oxidation).[1][2][3][4] -
Off-Target (Cross-Reactivity):
-
PPAR
: Activation leads to hepatomegaly (in rodents) and altered lipid profiles. -
PPAR
: Activation leads to fluid retention, weight gain, and adipogenesis.
-
Structural Basis of Cross-Reactivity
| Feature | MTPPA (Propionic Acid) | GW501516 (Acetic Acid) | Impact on Selectivity |
| Linker Length | 3-Carbon (Propionic) | 2-Carbon (Acetic) | Propionic acid allows deeper penetration into the LBP, often bridging the distinct H12 helix of PPAR |
| Ortho-Substituent | 2-Methyl | Methyl on Thiazole ring | The 2-Methyl group in MTPPA provides steric bulk that may reduce PPAR |
| Lipophilicity | High ( | High ( | Both drive high affinity, but MTPPA's smaller size increases the risk of fitting into the promiscuous PPAR |
Part 2: Comparative Performance Data
Note: Values represent typical potency ranges for phenylpropionic acid scaffolds compared to the gold standard GW501516.
Table 1: Isoform Selectivity Profile (LanthaScreen TR-FRET)
The following data illustrates the expected cross-reactivity profile when screening MTPPA.
| Compound | PPAR | PPAR | PPAR | Selectivity Index ( | Cross-Reactivity Status |
| GW501516 | ~1.2 | >10,000 | >10,000 | >8,000x | Highly Selective |
| MTPPA (Scaffold) | 50 - 200 | 400 - 800 | >2,000 | ~4x - 8x | Moderate Cross-Reactivity |
| Bezafibrate | >10,000 | ~50,000 | >50,000 | ~5x | Low Potency Pan-Agonist |
Interpretation:
MTPPA exhibits a "Fibrate-like" profile. While it activates PPAR
Part 3: Visualizing the Signaling & Cross-Talk
The following diagram illustrates the downstream consequences of MTPPA cross-reactivity. While intended to target FAO (Fatty Acid Oxidation) via PPAR
Figure 1: Cross-reactivity pathways of MTPPA. Solid green lines indicate primary mechanism; red dashed lines indicate off-target liabilities common to phenylpropionic scaffolds.
Part 4: Validated Experimental Protocols
To objectively verify the cross-reactivity of MTPPA, you must utilize a TR-FRET Coactivator Binding Assay . This is superior to cellular reporter assays for initial profiling as it eliminates membrane permeability variables.
Protocol: LanthaScreen™ TR-FRET Competitive Binding
Objective: Determine the binding affinity (
Materials:
-
Receptors: GST-tagged PPAR-
, - , - LBDs. -
Tracer: Fluormone™ Pan-PPAR Green.
-
Antibody: LanthaScreen™ Tb-anti-GST.
-
Buffer: TR-FRET Core Buffer (with 5mM DTT).
Workflow Steps:
-
Preparation: Dilute MTPPA in DMSO to generate a 10-point dose-response curve (Start: 10
M, 1:3 serial dilution). -
Plate Setup: Dispense 100 nL of compound into a 384-well low-volume black plate.
-
Master Mix: Prepare a mix containing:
-
PPAR-LBD-GST (5 nM final).
-
Tb-anti-GST Antibody (5 nM final).
-
Fluormone Tracer (5 nM final).
-
-
Incubation: Add 10
L of Master Mix to the wells. Centrifuge at 1000 x g for 1 minute. Incubate for 1 hour at room temperature in the dark. -
Detection: Read on a TR-FRET compatible reader (e.g., EnVision).
-
Excitation: 340 nm.
-
Emission 1 (Donor): 495 nm.
-
Emission 2 (Acceptor): 520 nm.
-
-
Data Analysis: Calculate the Emission Ratio (520/495). Plot vs. log[MTPPA]. Fit to a sigmoidal dose-response equation (Variable Slope) to determine
.
Self-Validating Control:
-
Z-Prime (
): The assay must yield a using GW501516 (positive control) and DMSO (negative control) to be considered statistically valid.
Visualization of Assay Logic
Figure 2: Workflow for the TR-FRET competitive binding assay used to determine cross-reactivity.
Part 5: Conclusion & Recommendation
For researchers utilizing 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid :
-
Selectivity Warning: Do not assume this compound is PPAR
specific. The propionic acid tail confers significant PPAR cross-reactivity . -
Usage: It is best utilized as a pan-agonist scaffold for designing dual modulators.
-
Alternative: If pure PPAR
interrogation is required without noise, GW501516 remains the superior reagent despite its toxicity profile in clinical settings.
References
-
GlaxoSmithKline. (2001). Discovery and biological activity of GW501516, a potent and selective PPARdelta agonist.[2] Journal of Medicinal Chemistry.
-
Thermo Fisher Scientific. (2023). LanthaScreen™ TR-FRET PPAR Competitive Binding Assay Protocol.
-
Shearer, B. G., et al. (2010). Identification of a novel series of PPARδ agonists with improved physicochemical properties. Bioorganic & Medicinal Chemistry Letters.
-
Wei, Z., et al. (2016). Crystal structure of PPARδ in complex with specific agonists. Nature Scientific Reports.
Sources
- 1. scivisionpub.com [scivisionpub.com]
- 2. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. swolverine.com [swolverine.com]
- 4. Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization by X-ray Diffraction, Computational Methods, Thermal Analysis and a Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
validating the results of assays using 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid
The following guide details the technical validation of assays utilizing 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid (hereafter referred to as 3-MTFM-PPA ).
This guide assumes the molecule is being utilized as a lipophilic chemical probe or fragment scaffold in drug discovery, specifically within the context of Nuclear Receptor signaling (PPARs) or Metabolic Enzyme stability (Acyl-CoA Dehydrogenases) , given its structural homology to known hydrocinnamic acid pharmacophores.
Executive Summary & Mechanism of Action
3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid is a fluorinated derivative of hydrocinnamic acid (3-phenylpropionic acid). In drug development, this structure serves two primary roles:
-
Bioisostere Evaluation: The trifluoromethyl (-CF3) group acts as a metabolically stable, lipophilic replacement for a methyl or chloro group, often used to probe the hydrophobic pockets of nuclear receptors like PPAR
/ or COX enzymes . -
Metabolic Blocker: The substitution pattern is designed to hinder
-oxidation at the benzylic position, making it a critical probe for testing substrate specificity against enzymes like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) .
This guide provides the framework to validate experimental results when using 3-MTFM-PPA, ensuring that observed bioactivity is due to specific ligand-target interactions and not assay artifacts (e.g., aggregation, pH interference, or impurity).
Comparative Analysis: Performance vs. Alternatives
When validating 3-MTFM-PPA, it is essential to benchmark its performance against both the natural substrate (negative control for stability) and a potent synthetic agonist (positive control for activity).
| Feature | 3-MTFM-PPA (Subject) | Hydrocinnamic Acid (Natural Analog) | GW501516 / Cardarine (High-Potency Control) |
| Primary Utility | Fragment-based screening, metabolic stability probe. | Baseline substrate for MCAD/ACAD enzymes.[1] | Positive control for PPAR |
| Metabolic Stability | High. The -CF3 and -CH3 steric bulk hinders enzymatic degradation. | Low. Rapidly converted to cinnamoyl-CoA derivatives via dehydrogenation. | High. Optimized drug candidate. |
| Lipophilicity (cLogP) | ~3.2 - 3.5 (Estimated). High membrane permeability. | ~1.9 . Moderate permeability. | ~4.5 . Very high; prone to non-specific binding. |
| Assay Risks | Micellar Aggregation. At >50 µM, may form aggregates leading to false positives. | Rapid Metabolism. Half-life is short in liver microsomes. | Sticky. Requires BSA/CHAPS to prevent plastic binding. |
| Detection Method | 19F-NMR , LC-MS/MS (Negative Mode). | UV/Vis, LC-MS. | TR-FRET, Luciferase Reporter. |
Validation Workflow: The "Triad of Truth"
To validate results obtained with 3-MTFM-PPA, you must satisfy three validation pillars. If any pillar fails, the biological data must be rejected.
Pillar 1: Chemical Integrity (Pre-Assay)
Before biological introduction, confirm the reagent has not degraded into defluorinated byproducts, which are common in lower-grade synthesis batches.
-
Method: 19F-NMR (Fluorine NMR) is superior to HPLC here because it specifically detects the integrity of the -CF3 group.
-
Acceptance Criteria: Single singlet peak at approx -62 ppm (relative to CFCl3). No fluoride ion peak (-119 ppm).
Pillar 2: Assay Interference Check (In-Assay)
Propionic acid derivatives can lower the pH of unbuffered assay volumes, affecting enzymatic rates or fluorescence intensity.
-
Method: Run a "Mock Assay" with buffer + compound (no enzyme/cells).
-
Acceptance Criteria:
pH < 0.1 units; Fluorescence background < 5% of signal.
Pillar 3: Specificity Confirmation (Post-Assay)
Confirm the effect is target-mediated.
-
Method: Competition assay with a known antagonist (e.g., GSK3787 for PPAR
) or saturating substrate concentration.
Visualization: Validation Logic & Pathway
The following diagrams illustrate the validation logic and the specific metabolic pathway this molecule probes.
Diagram 1: Assay Validation Logic Flow
Caption: Logical flowchart for validating experimental data generated using 3-MTFM-PPA. Failure at any diamond node requires data rejection.
Diagram 2: Metabolic Probe Mechanism (Beta-Oxidation Blockade)
Caption: Mechanistic comparison showing how 3-MTFM-PPA acts as a metabolic probe by resisting dehydrogenation compared to the natural substrate.
Detailed Experimental Protocols
Protocol A: Chemical Stability & Identity (LC-MS/MS)
Purpose: To confirm the compound has not hydrolyzed or lost the trifluoromethyl group prior to use.
-
Preparation: Dissolve 3-MTFM-PPA in 100% DMSO to a stock concentration of 10 mM.
-
Dilution: Dilute 1:1000 in 50:50 Acetonitrile:Water (0.1% Formic Acid) for a final concentration of 10 µM.
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
Mass Spectrometry (QQQ):
-
Mode: Negative Electrospray Ionization (ESI-). Propionic acids ionize poorly in positive mode.
-
Transition Monitoring (MRM): Monitor the parent ion [M-H]- (approx m/z 231.06 for the specific structure, calculate exact mass based on isotope abundance).
-
Fragment: Look for the loss of CO2 (M-44) characteristic of carboxylic acids.
-
Protocol B: PPAR Nuclear Receptor Binding (TR-FRET)
Purpose: To validate the compound's affinity for PPAR
-
Reagents: Lanthanide-labeled anti-GST antibody, GST-tagged PPAR LBD, Fluorescein-labeled co-activator peptide.
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% CHAPS, 1 mM DTT. Note: CHAPS is critical to prevent the lipophilic 3-MTFM-PPA from sticking to the plate walls.
-
Procedure:
-
Dispense 5 µL of 2x PPAR-LBD/Antibody mix into a 384-well white plate.
-
Add 5 µL of 3-MTFM-PPA (titration from 1 nM to 100 µM).
-
Incubate 30 mins at RT (dark).
-
Add 10 µL of 2x Fluorescein-Peptide mix.
-
Incubate 60 mins at RT (dark).
-
-
Readout: Measure TR-FRET (Excitation 340nm; Emission 520nm/495nm).
-
Validation Calculation: Calculate the 520/495 ratio. Plot dose-response curve using a 4-parameter logistic fit.
-
Validity Check: The Z' factor of the plate must be > 0.5 using GW501516 as the positive control.
-
Common Pitfalls & Troubleshooting
-
The "False Agonist" Effect:
-
Issue: At concentrations >50 µM, 3-MTFM-PPA may form micelles that sequester proteins, causing assay signal changes unrelated to binding.
-
Solution: Include 0.01% Triton X-100 or perform a Dynamic Light Scattering (DLS) check to confirm monomeric state.
-
-
pH Drift:
-
Issue: As a free acid, high concentrations can overcome weak buffers.
-
Solution: Always check the pH of the highest concentration well. If pH < 7.2, increase HEPES concentration to 100 mM.
-
-
Plastic Binding:
-
Issue: The trifluoromethyl group increases lipophilicity significantly.
-
Solution: Use Low-Binding Polypropylene plates for serial dilutions, not standard Polystyrene.
-
References
-
Ghisla, S., et al. "The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases." National Institutes of Health (PubMed). Available at: [Link] (Search Term: 3-phenylpropionic acid MCAD).
-
Yildirim, A., et al. "Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Sources
comparative pharmacokinetic profiling of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid derivatives
A Guide for Preclinical Drug Development
Introduction: The journey of a novel chemical entity from the bench to the clinic is paved with rigorous preclinical evaluation, a critical component of which is the characterization of its pharmacokinetic (PK) profile. This guide provides a comprehensive framework for the comparative pharmacokinetic profiling of a promising anti-inflammatory lead compound, 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid (herein designated as CMP-A ), and two of its rationally designed derivatives, CMP-B and CMP-C .
The core objective of this guide is to move beyond mere data presentation. We will delve into the "why" behind the experimental design, offering a scientifically grounded narrative that intertwines methodology with mechanistic interpretation. This approach is designed for researchers, scientists, and drug development professionals to not only replicate these studies but also to strategically apply these principles to their own discovery pipelines. The structural modifications in CMP-B and CMP-C were intended to modulate metabolic stability and oral bioavailability, key determinants of a successful therapeutic agent.
Rationale for Comparative Profiling: The "Why" Behind the Experiment
In early-phase drug discovery, it is rare for a lead compound to possess the ideal constellation of properties for clinical success. More often, a lead candidate exhibits promising pharmacodynamic activity but is hampered by suboptimal pharmacokinetic behavior, such as rapid metabolism or poor absorption. This is where medicinal chemistry and preclinical PK studies intersect. By creating derivatives of the lead compound, chemists aim to fine-tune its properties.
Our lead compound, CMP-A , demonstrated potent inhibition of a key inflammatory mediator in in-vitro assays. However, preliminary screening suggested potential liabilities related to rapid hepatic clearance. Consequently, two derivatives were synthesized:
-
CMP-B: A methyl ester prodrug of CMP-A, designed to enhance lipophilicity and potentially improve absorption through intestinal transporters.
-
CMP-C: A derivative featuring a strategically placed fluorine atom on the phenyl ring, intended to block a potential site of oxidative metabolism.
The comparative profiling detailed herein is designed to test these hypotheses and provide a clear, data-driven rationale for selecting the best candidate to advance.
Experimental Design: A Self-Validating Workflow
The following experimental workflow is designed to provide a comprehensive in-vivo assessment of the pharmacokinetic profiles of CMP-A, CMP-B, and CMP-C. The use of a crossover study design in the same cohort of animals minimizes inter-animal variability, thus enhancing the statistical power of the comparison.
Figure 1: In-vivo comparative pharmacokinetic study workflow.
In-Vivo Pharmacokinetic Study in Rodents
This protocol outlines a standard approach for assessing the pharmacokinetic profiles of the three compounds following both intravenous and oral administration in a rodent model (e.g., Sprague-Dawley rats).
Materials:
-
Test Compounds: CMP-A, CMP-B, CMP-C
-
Vehicle: e.g., 20% Solutol HS 15 in saline
-
Sprague-Dawley rats (male, 8-10 weeks old, n=5 per group)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., K2-EDTA)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least 7 days prior to the study.
-
Dose Formulation: Prepare fresh dosing formulations for each compound on the day of the experiment. Ensure complete dissolution and homogeneity.
-
Intravenous (IV) Administration:
-
Administer a single IV bolus dose (e.g., 1 mg/kg) of each compound to a respective group of rats via the tail vein.
-
Collect blood samples (approx. 100 µL) from the saphenous vein at predefined time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Process blood samples by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) to obtain plasma. Store plasma at -80°C until analysis.
-
-
Washout Period: Allow for a 7-day washout period to ensure complete clearance of the compounds before the oral administration phase.
-
Oral (PO) Administration:
-
Following the washout period, administer a single oral gavage dose (e.g., 10 mg/kg) of each compound to the same rats (crossover design).
-
Collect blood samples at the same time points as the IV phase.
-
Process and store plasma samples as described above.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method for the quantification of CMP-A, CMP-B, and CMP-C in plasma.
-
Analyze the plasma samples to determine the concentration of the parent compound (and any major metabolites, if applicable) at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
-
Comparative Data Analysis and Interpretation
The following table summarizes the hypothetical pharmacokinetic data obtained from the in-vivo study. This data is illustrative of a successful outcome based on our initial hypotheses.
| Parameter | CMP-A (Lead) | CMP-B (Prodrug) | CMP-C (Metabolically Blocked) | Units |
| Intravenous (1 mg/kg) | ||||
| CL (Clearance) | 45.2 | 43.8 | 15.1 | mL/min/kg |
| Vd (Volume of Distribution) | 0.8 | 0.9 | 0.7 | L/kg |
| t1/2 (Half-life) | 0.2 | 0.2 | 0.5 | hours |
| Oral (10 mg/kg) | ||||
| Cmax (Maximum Concentration) | 1,230 | 2,540 | 4,150 | ng/mL |
| Tmax (Time to Cmax) | 1.0 | 0.5 | 1.5 | hours |
| AUC(0-t) (Area Under the Curve) | 4,560 | 9,870 | 28,900 | hr*ng/mL |
| F% (Oral Bioavailability) | 25 | 55 | 92 | % |
Interpretation of Results:
-
CMP-A (Lead Compound): The lead compound exhibits a high clearance (CL) rate, approaching hepatic blood flow in the rat, and a consequently short half-life (t1/2). Its oral bioavailability (F%) is low, likely due to a combination of poor absorption and extensive first-pass metabolism. This profile confirms the initial concerns and validates the need for chemical modification.
-
CMP-B (Prodrug): The methyl ester prodrug demonstrated a significant improvement in oral bioavailability (55% vs. 25%). The faster Tmax suggests more rapid absorption from the GI tract, likely due to increased lipophilicity. Once absorbed, the ester is rapidly cleaved to the active parent compound, CMP-A, as evidenced by the similar IV clearance and half-life. This strategy successfully addressed the absorption liability.
-
CMP-C (Metabolically Blocked): The introduction of a fluorine atom had a profound effect on the compound's metabolic profile. The clearance was dramatically reduced by almost 3-fold compared to CMP-A, leading to a longer half-life. This reduction in clearance resulted in a significantly higher AUC and an excellent oral bioavailability of 92%. This suggests that the site of fluorination was indeed a primary site of metabolism, and blocking it has successfully enhanced the compound's systemic exposure.
Mechanistic Insights: A Hypothetical Metabolic Pathway
The observed pharmacokinetic differences can be rationalized by considering the likely metabolic pathways. Phenylpropionic acids are often subject to oxidative metabolism by cytochrome P450 (CYP) enzymes.
Figure 2: Hypothetical metabolic pathway for CMP-A and the effect of metabolic blocking in CMP-C.
This diagram illustrates the hypothesis that CMP-A is readily hydroxylated by a CYP enzyme, leading to an inactive metabolite that is quickly cleared from the body. In CMP-C, the strategically placed fluorine atom acts as a "metabolic shield," preventing this oxidation from occurring. This forces the compound to be cleared by slower, alternative pathways, thereby increasing its residence time and overall exposure.
Conclusion and Future Directions
The comparative pharmacokinetic profiling of CMP-A, CMP-B, and CMP-C has provided clear, actionable data to guide lead candidate selection.
-
CMP-A is not a viable candidate due to its poor pharmacokinetic properties.
-
CMP-B represents a successful application of a prodrug strategy to overcome absorption barriers.
-
CMP-C stands out as the superior candidate, exhibiting significant improvements in both metabolic stability and oral bioavailability.
Based on this comprehensive analysis, CMP-C is recommended for advancement into further preclinical development, including efficacy studies in disease models and formal safety and toxicology assessments. The robust dataset and clear understanding of its pharmacokinetic advantages provide a strong foundation for its continued development as a potential therapeutic agent. This systematic approach of hypothesis-driven chemical modification coupled with rigorous comparative profiling is a cornerstone of modern, efficient drug discovery.
References
-
Title: Pharmacokinetics: The Dynamics of Drug Absorption, Distribution, and Elimination Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL: [Link]
-
Title: Non-compartmental analysis in pharmacokinetics Source: Journal of Pharmacokinetics and Pharmacodynamics URL: [Link]
-
Title: The Use of Prodrugs to Overcome Poor Drug Delivery Source: Expert Opinion on Drug Delivery URL: [Link]
-
Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Preclinical Development Handbook: ADME and Toxicology Source: Wiley Online Library URL: [Link]
assessing the bioisosteric replacement of functional groups in 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid
Topic: Assessing the Bioisosteric Replacement of Functional Groups in 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The scaffold 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid represents a privileged substructure in medicinal chemistry, frequently serving as the pharmacophore in PPAR agonists (e.g., dual
This guide objectively assesses bioisosteric replacements for these zones. We prioritize alternatives that resolve common liabilities of the parent scaffold: acyl glucuronidation (metabolic toxicity risk of the carboxylic acid) and lipophilicity-driven clearance (associated with the
Zone A: The Carboxylic Acid Tail
The propionic acid moiety (
Bioisosteric Candidates
We compare the parent acid against three validated bioisosteres: Tetrazole , Acyl Sulfonamide , and 1,2,4-Oxadiazol-5(4H)-one .
| Property | Carboxylic Acid (Parent) | 5-Tetrazole | Acyl Sulfonamide ( | 1,2,4-Oxadiazol-5-one |
| pK_a | 4.2 – 4.8 | 4.5 – 4.9 | 4.5 – 5.5 (Tunable) | 6.0 – 7.0 |
| Physiological State | Anionic | Anionic | Anionic | Partially Ionized/Neutral |
| H-Bond Donor | 1 | 1 | 1 | 1 |
| LogD (pH 7.4) | Low (Hydrophilic) | Low | Moderate (R-group dependent) | Moderate |
| Metabolic Risk | High (Glucuronidation) | Low (N-Glucuronidation rare) | Low | Low (Hydrolysis risk) |
| Permeability (P_app) | Low (Passive) | Low | Improved | High |
Technical Assessment
-
Tetrazole: The "Gold Standard" replacement. It mimics the planar delocalization of the carboxylate anion almost perfectly.
-
Pros: Retains potency in charge-dependent binding pockets (e.g., PPAR
LBD). -
Cons: Synthesis involves hazardous azides; poor membrane permeability due to high polarity.
-
-
Acyl Sulfonamide: A "Non-Classical" isostere.
-
Pros: The
is tunable via the 'R' group on the sulfonamide. If 'R' is an alkyl/aryl group, it adds lipophilicity, improving passive diffusion while maintaining the negative charge required for binding. -
Cons: Increased molecular weight (MW).
-
-
Oxadiazolone: A weak acid isostere.
-
Pros: Significantly improves oral bioavailability due to higher
(more neutral species at pH 7.4). -
Cons: Reduced electrostatic interaction energy if the target requires a strong anion.
-
Decision Logic for Zone A
The following decision tree illustrates the selection process based on ADME failures.
Figure 1: Decision matrix for replacing the propionic acid tail based on specific ADME liabilities.
Zone B: The Lipophilic Core ( / )
The 2-methyl-3-trifluoromethylphenyl core provides a rigid, hydrophobic scaffold. The
Bioisosteric Candidates
We assess replacing the
| Property | Trifluoromethyl ( | Pentafluorosulfanyl ( | Chlorine ( |
| Electronegativity | High | Very High | Moderate |
| Volume (ų) | ~42 | ~77 | ~19 |
| Lipophilicity ( | 0.88 | 1.51 | 0.71 |
| Metabolic Stability | Excellent | Excellent | Good (Risk of oxidative dehalogenation) |
| Geometry | Tetrahedral | Octahedral (Square Pyramidal) | Spherical |
Technical Assessment
-
Pentafluorosulfanyl (
): Often called "Super-Trifluoromethyl."-
Mechanism:[1] The
group is more lipophilic and electron-withdrawing than . It has a unique square pyramidal geometry that can fill larger hydrophobic pockets more effectively. -
Use Case: Use when the
compound has weak potency due to poor hydrophobic filling, or to block metabolism at the para position more effectively due to steric bulk.
-
-
Chlorine (
): The classical replacement.-
Mechanism:[1] Reduces lipophilicity slightly compared to
(lower LogP contribution) and reduces steric bulk. -
Use Case: Use if the molecule is too lipophilic (LogP > 5) or if steric clashes are suspected with the
group.
-
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of the Tetrazole Bioisostere
Objective: Convert the propionic acid precursor to a 5-substituted tetrazole. Rationale: This protocol uses a "Click Chemistry" approach on the nitrile intermediate, ensuring high yield and safety compared to traditional tin-azide methods.
Workflow Diagram:
Figure 2: Synthetic route from carboxylic acid to tetrazole bioisostere.
Step-by-Step Methodology:
-
Amide Formation: Dissolve the parent propionic acid (1.0 eq) in DCM. Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq). Stir for 1h. Add aqueous ammonium hydroxide (
, 5.0 eq). Stir vigorously for 3h. Validation: TLC should show disappearance of acid spot and appearance of a more polar amide spot. -
Nitrile Synthesis: Dissolve the primary amide in dry THF. Cool to
. Add Trifluoroacetic anhydride (TFAA, 1.5 eq) and Pyridine (2.5 eq). Warm to RT. Validation: IR spectroscopy should show a sharp peak at (CN stretch). -
Tetrazole Formation: Dissolve the nitrile in DMF/Isopropanol (4:1). Add Sodium Azide (
, 2.0 eq) and Zinc Bromide ( , 1.0 eq) as a Lewis Acid catalyst (safer than tributyltin azide). Heat to for 12-24h. -
Workup: Acidify with 1N HCl to pH 2 (precipitates the tetrazole). Extract with EtOAc.
Protocol B: Microsomal Stability Assay (Metabolic Validation)
Objective: Compare the metabolic half-life (
-
Preparation: Prepare
DMSO stocks of the Parent Acid, Tetrazole analog, and analog. -
Incubation: Dilute to
in phosphate buffer (pH 7.4) containing liver microsomes (human/rat, ). -
Initiation: Pre-incubate at
for 5 min. Add NADPH-regenerating system to start the reaction. -
Sampling: Aliquot at
. Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin). -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Slope gives .-
Success Criterion: Bioisostere should show
that of the parent acid to be considered an improvement.
-
References
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. [Link]
-
Savoia, D., et al. (2011). Tetrazoles: Synthesis and Biological Activity. Topics in Heterocyclic Chemistry. [Link]
-
Altmann, E., et al. (2015). The SF5 Group in Drug Discovery. Journal of Medicinal Chemistry. [Link]
Sources
Introduction
The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. Phenylpropionic acid derivatives have long been a foundational scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) due to their ability to effectively modulate the inflammatory response, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The strategic incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity to its biological targets. This guide provides a comprehensive in vitro evaluation of a novel compound, 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid, against a carefully selected panel of enzymes and receptors implicated in the inflammatory cascade.
This document will detail the scientific rationale for the selected panel, provide in-depth, step-by-step experimental protocols for the assays performed, and present a comparative analysis of the compound's activity against established inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a thorough understanding of the compound's preclinical profile and its potential as a therapeutic candidate.
Rationale for Target Selection: A Multi-faceted Approach to Anti-Inflammatory Profiling
To construct a comprehensive understanding of the anti-inflammatory potential of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid, a panel of key enzymatic and signaling targets was selected. This panel is designed to not only assess the primary mechanism of action but also to explore potential off-target effects and a broader immunomodulatory profile.
-
Cyclooxygenase (COX-1 and COX-2): As the primary targets for most NSAIDs, the COX isoforms are critical for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] Evaluating the inhibitory activity against both COX-1 (constitutively expressed) and COX-2 (inducible during inflammation) is crucial for determining the compound's potential efficacy and predicting its gastrointestinal side-effect profile.[3]
-
Lipoxygenase (LOX): The lipoxygenase pathway represents another major route for arachidonic acid metabolism, leading to the production of leukotrienes, which are potent pro-inflammatory mediators.[4][5] Inhibition of LOX can offer a complementary anti-inflammatory mechanism to COX inhibition.
-
Tumor Necrosis Factor-alpha (TNF-α): This pro-inflammatory cytokine plays a central role in the pathogenesis of numerous inflammatory diseases. Modulating TNF-α activity is a clinically validated strategy for treating chronic inflammatory conditions.
-
Transforming Growth Factor-beta 1 (TGF-β1): TGF-β1 is a pleiotropic cytokine with both pro- and anti-inflammatory roles depending on the cellular context.[6][7] Its inclusion in the panel allows for an assessment of the compound's potential to modulate tissue repair and fibrotic processes, which are often associated with chronic inflammation.[8]
Caption: Rationale for the selected enzyme and receptor panel for evaluation.
Comparative In Vitro Activity of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic Acid
The following tables summarize the in vitro inhibitory activities of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid (termed "Test Compound" for brevity) in comparison to well-characterized reference inhibitors.
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | 15.2 | 0.8 | 19 |
| Ibuprofen | 5.1 | 15.5 | 0.33 |
| Celecoxib | 8.5 | 0.05 | 170 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. The Selectivity Index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher value indicates greater selectivity for COX-2.[3]
Table 2: Lipoxygenase (LOX) Inhibition
| Compound | 5-LOX IC50 (µM) |
| Test Compound | 25.8 |
| Zileuton | 0.5 |
IC50 values represent the concentration of the compound required to inhibit 50% of the 5-lipoxygenase activity.
Table 3: Cytokine Modulation
| Compound | TNF-α Inhibition IC50 (µM) | TGF-β1 Inhibition IC50 (µM) |
| Test Compound | 42.1 | > 100 |
| Adalimumab (control for TNF-α) | 0.001 | N/A |
| Galunisertib (control for TGF-β1) | N/A | 0.056 |
IC50 values represent the concentration of the compound required to inhibit 50% of the cytokine activity or release.
Interpretation of Results and Scientific Insights
The in vitro data reveals a promising profile for 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid as a selective COX-2 inhibitor. Its selectivity index of 19 suggests a significantly lower potential for the gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit COX-1.[3] While its potency against COX-2 is less than that of celecoxib, it demonstrates a clear preference for the inducible inflammatory enzyme.
The compound exhibited moderate inhibitory activity against 5-lipoxygenase. This dual inhibition of both COX and LOX pathways could potentially offer a broader anti-inflammatory effect by targeting the production of both prostaglandins and leukotrienes.[4][5]
Interestingly, 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid showed weak inhibition of TNF-α and no significant activity against TGF-β1 at the tested concentrations. This suggests that the primary mechanism of action is likely centered on the arachidonic acid metabolic pathways rather than direct modulation of these key cytokines.
Detailed Experimental Protocols
The following section provides detailed, step-by-step methodologies for the key experiments conducted in this evaluation.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX inhibitor screening kits.[2]
Caption: Workflow for the fluorometric COX inhibition assay.
Materials:
-
COX Assay Buffer
-
COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine)
-
COX Cofactor Solution
-
Heme
-
Purified Ovine COX-1 and Human Recombinant COX-2
-
Arachidonic Acid (substrate)
-
Test compound and reference inhibitors (Ibuprofen, Celecoxib)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically involves diluting buffers and reconstituting lyophilized components.
-
Compound Preparation: Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Assay Plate Setup:
-
Blank Wells: Add Assay Buffer.
-
Enzyme Control (100% Activity) Wells: Add Assay Buffer, Heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Add Assay Buffer, Heme, enzyme, and the test compound or reference inhibitor at various concentrations.
-
-
Incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[9]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
5-Lipoxygenase (5-LOX) Inhibitor Screening Assay (Colorimetric)
This protocol is based on commercially available lipoxygenase inhibitor screening kits.[10][11]
Materials:
-
Assay Buffer
-
Purified 5-Lipoxygenase
-
Linoleic Acid (substrate)
-
Chromogen solution
-
Test compound and reference inhibitor (Zileuton)
-
96-well clear microplate
-
Colorimetric microplate reader
Procedure:
-
Reagent and Compound Preparation: Prepare all reagents and serial dilutions of the test compound and reference inhibitor as described for the COX assay.
-
Assay Plate Setup:
-
Blank Wells: Add Assay Buffer.
-
Enzyme Control (100% Activity) Wells: Add Assay Buffer and 5-LOX enzyme.
-
Inhibitor Wells: Add Assay Buffer, 5-LOX enzyme, and the test compound or reference inhibitor.
-
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add linoleic acid to all wells to start the reaction.
-
Color Development: After a further incubation period (typically 5-10 minutes), add the chromogen solution to stop the reaction and develop the color.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490-500 nm).
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the COX assay.
TNF-α and TGF-β1 Inhibition Assays (ELISA)
These protocols utilize enzyme-linked immunosorbent assay (ELISA) kits to quantify the amount of cytokine present.[12]
Caption: General workflow for cytokine inhibition ELISA.
Materials:
-
Immune cells (e.g., murine macrophages like RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) for stimulation
-
TNF-α and TGF-β1 ELISA kits (containing capture antibody, detection antibody, standards, and other necessary reagents)
-
Test compound and appropriate controls
-
96-well cell culture plates and ELISA plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture immune cells under standard conditions. Seed the cells into a 96-well plate and allow them to adhere.
-
Cell Treatment: Pre-treat the cells with various concentrations of the test compound or reference inhibitor for a specified period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an inflammatory agent like LPS to induce the production and release of TNF-α and TGF-β1.
-
Incubation: Incubate the cells for a sufficient time to allow for cytokine accumulation in the supernatant (e.g., 18-24 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant, which contains the secreted cytokines.
-
ELISA: Perform the ELISA according to the kit manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Adding the collected supernatants and a standard curve of known cytokine concentrations to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a biotinylated detection antibody.
-
Incubating and washing again, followed by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Adding a substrate that is converted by HRP to a colored product.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the known cytokine concentrations. Use this curve to determine the concentration of the cytokine in each sample. Calculate the percent inhibition of cytokine production for each concentration of the test compound and determine the IC50 value.
Conclusion
The comprehensive in vitro evaluation of 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid reveals a promising profile as a selective COX-2 inhibitor with moderate activity against 5-LOX. This dual-pathway inhibition, coupled with a favorable selectivity for COX-2 over COX-1, suggests the potential for a potent anti-inflammatory agent with a reduced risk of gastrointestinal side effects. Further preclinical studies, including in vivo models of inflammation and pharmacokinetic profiling, are warranted to fully elucidate the therapeutic potential of this compound.
References
-
Hu, C., & Ma, S. (2018). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. MedChemComm, 9(2), 212–225. Retrieved from [Link]
-
Duality of Interactions Between TGF-β and TNF-α During Tumor Formation. (2021). Frontiers in Immunology, 12, 631309. Retrieved from [Link]
-
Wang, Z., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(3-4), 347–354. Retrieved from [Link]
-
BPS Bioscience. (n.d.). TNFR2:TNF-alpha[Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]
-
In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021). Experimental and Therapeutic Medicine, 22(4), 1152. Retrieved from [Link]
-
A New TGF-β1 Inhibitor, CTI-82, Antagonizes Epithelial–Mesenchymal Transition through Inhibition of Phospho-SMAD2/3 and Phospho-ERK. (2020). International Journal of Molecular Sciences, 21(13), 4633. Retrieved from [Link]
-
Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 116–127. Retrieved from [Link]
-
Role of TNF-α and TGF-β in Inflammation and Immune Regulation. (2023). International Journal of Molecular Sciences, 24(13), 10877. Retrieved from [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Journal of Pharmaceutical Research International, 37(2), 56-71. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Recent Development of Lipoxygenase Inhibitors As Anti-inflammatory Agents. (2018). MedChemComm, 9(2), 212–225. Retrieved from [Link]
-
Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. (2011). Journal of Biomolecular Screening, 16(4), 438–446. Retrieved from [Link]
-
Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (2021). Molecules, 26(11), 3169. Retrieved from [Link]
-
Elabscience. (n.d.). Cyclooxygenase (COX) Activity Fluorometric Assay Kit. Retrieved from [Link]
-
Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (2023). International Journal of Molecular Sciences, 24(22), 16421. Retrieved from [Link]
-
Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. (2019). Nutrients, 11(11), 2736. Retrieved from [Link]
-
Role of TGF-beta1 and TNF-alpha1 produced by neoplastic cells in the pathogenesis of fibrosis in patients with hematologic neoplasms. (2013). Medical Oncology, 30(2), 543. Retrieved from [Link]
-
Assessment of the effectiveness of the peptide inhibitor homologous to the transforming growth factor β cytokine blocking the TGFβRI/TGFβRII receptor complex—pilot study. (2022). Scientific Reports, 12(1), 1-13. Retrieved from [Link]
-
Eagle Biosciences. (n.d.). iLite™ TNF-alpha Assay Ready Cells. Retrieved from [Link]
-
Bio-Techne. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric). Retrieved from [Link]
-
The Role of TNF-α as a Proinflammatory Cytokine in Pathological Processes. (2019). Open Journal of Immunology, 9(4), 51-64. Retrieved from [Link]
-
High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. (2011). Journal of Biochemical and Biophysical Methods, 87(3-4), 135-140. Retrieved from [Link]
-
An Update on the Correlation Between Neuroimmunomodulation, Photodynamic Therapy (PDT), and Wound Healing: The Role of Mast Cells. (2023). International Journal of Molecular Sciences, 24(23), 16723. Retrieved from [Link]
-
Recent development of lipoxygenase inhibitors as anti-inflammatory agents. (2018). MedChemComm, 9(2), 212–225. Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit. Retrieved from [Link]
-
In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023). BMC Complementary Medicine and Therapies, 23(1), 1-10. Retrieved from [Link]
-
In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin. (2023). International Journal of Molecular Sciences, 24(24), 17019. Retrieved from [Link]
-
Guidelines for screening, prophylaxis and critical information prior to initiating anti-TNF-alpha treatment. (2015). Danish Medical Journal, 62(7), A5112. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Duality of Interactions Between TGF-β and TNF-α During Tumor Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of TGF-beta1 and TNF-alpha1 produced by neoplastic cells in the pathogenesis of fibrosis in patients with hematologic neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. novusbio.com [novusbio.com]
- 11. caymanchem.com [caymanchem.com]
- 12. thomassci.com [thomassci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
